molecular formula C12H11N3O2 B1452211 N-Cyclopropyl-5-nitroquinolin-6-amine CAS No. 1150164-23-0

N-Cyclopropyl-5-nitroquinolin-6-amine

Cat. No.: B1452211
CAS No.: 1150164-23-0
M. Wt: 229.23 g/mol
InChI Key: IMSZYKNXWJNSHR-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-nitroquinolin-6-amine (CAS 1150164-23-0) is a quinoline derivative with a molecular formula of C12H11N3O2 and a molecular weight of 229.24 g/mol . This compound is characterized by a nitro group and a cyclopropylamine substituent on its quinoline scaffold, a structure known to be of significant interest in medicinal and organic chemistry. Quinoline cores, particularly those with nitro and amino functional groups, are frequently employed as key synthetic intermediates and privileged structures in drug discovery . The primary research value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. The nitro group can be reduced to an amine for further functionalization, and the cyclopropylamine moiety can act as a key pharmacophore. Similar aminoquinoline derivatives are investigated for their inhibition potential against various metabolic enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases , which are relevant targets for conditions like Alzheimer's disease and other disorders . Furthermore, structurally related compounds, specifically 1H-imidazo[4,5-c]quinolin-4-amines with 2-cyclopropyl groups, have been studied in the context of modulating the A3 adenosine receptor (A3AR), indicating the potential for research in immunology and oncology . Researchers utilize this chemical for developing novel therapeutic candidates and probing biochemical pathways. Handle with care and refer to the Material Safety Data Sheet (MSDS) for safe laboratory practices.

Properties

IUPAC Name

N-cyclopropyl-5-nitroquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-15(17)12-9-2-1-7-13-10(9)5-6-11(12)14-8-3-4-8/h1-2,5-8,14H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSZYKNXWJNSHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656373
Record name N-Cyclopropyl-5-nitroquinolin-6-amine
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Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-23-0
Record name 6-Quinolinamine, N-cyclopropyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-5-nitroquinolin-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Cyclopropyl-5-nitroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for N-Cyclopropyl-5-nitroquinolin-6-amine, a key intermediate in pharmaceutical research. The synthesis is predicated on a two-step sequence involving the formation of a 6-halo-5-nitroquinoline precursor, followed by a nucleophilic aromatic substitution (SNAr) with cyclopropylamine. This document elucidates the mechanistic underpinnings of the core reactions, offers detailed experimental protocols, and discusses critical process parameters essential for successful and efficient synthesis.

Introduction: Significance and Synthetic Strategy

This compound serves as a crucial building block in the development of various therapeutic agents. Its structural motif, featuring a quinoline core appended with a cyclopropylamino group and a nitro functionality, is of significant interest in medicinal chemistry. The strategic placement of the electron-withdrawing nitro group at the C5 position is pivotal, as it activates the C6 position for nucleophilic attack, thereby facilitating the introduction of the desired cyclopropylamino moiety.

The most logical and widely applicable synthetic strategy involves a two-stage approach:

  • Formation of a 6-Halo-5-nitroquinoline Intermediate: This typically involves the synthesis of a quinoline ring system, followed by nitration and subsequent halogenation, or nitration of a pre-halogenated quinoline.

  • Nucleophilic Aromatic Substitution (SNAr): The 6-halo-5-nitroquinoline intermediate is then reacted with cyclopropylamine, which displaces the halide to yield the target compound.

This guide will focus primarily on the second, crucial SNAr step, drawing upon established principles of this reaction class as applied to analogous heterocyclic systems.

Mechanistic Insights into the Core Synthesis

The key transformation in the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a well-established addition-elimination mechanism.

The reaction is initiated by the nucleophilic attack of cyclopropylamine on the electron-deficient C6 carbon of the quinoline ring. The potent electron-withdrawing effect of the nitro group at the C5 position is critical, as it polarizes the C6-halide bond and stabilizes the negatively charged intermediate.[1][2] This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the quinoline ring system and is particularly stabilized by the nitro group.[3] In the final step, the aromaticity of the quinoline ring is restored through the elimination of the halide leaving group, yielding the stable this compound product.

Recent studies and computational analyses have also suggested that some SNAr reactions may proceed through a concerted mechanism, rather than a stepwise addition-elimination. However, for nitro-activated systems such as this, the formation of a discrete Meisenheimer complex is the generally accepted model.

Caption: Generalized workflow of the SNAr reaction.

Synthesis of the 6-Halo-5-nitroquinoline Intermediate

The synthesis of the quinoline core can be achieved through several classic named reactions, such as the Skraup or Doebner-von Miller synthesis, starting from appropriately substituted anilines.[4][5][6] For instance, the Skraup synthesis involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5]

Once the quinoline or a substituted precursor is obtained, the introduction of the nitro group at the C5 position is typically achieved through electrophilic nitration using a mixture of nitric acid and sulfuric acid.[7] The nitration of quinoline itself often yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[7]

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

  • 6-Chloro-5-nitroquinoline (or 6-fluoro-5-nitroquinoline)

  • Cyclopropylamine

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent (e.g., DMSO, NMP)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-chloro-5-nitroquinoline (1.0 equivalent), potassium carbonate (1.5-2.0 equivalents), and N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: To the stirred suspension, add cyclopropylamine (1.2-1.5 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the halide (fluoro > chloro).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Quantitative Data Summary (Hypothetical)

ParameterValueNotes
Starting Material 6-Chloro-5-nitroquinoline1.0 mmol, 208.6 mg
Nucleophile Cyclopropylamine1.2 mmol, 68.5 mg, 0.084 mL
Base Potassium Carbonate (K₂CO₃)1.5 mmol, 207.3 mg
Solvent N,N-Dimethylformamide (DMF)5 mL
Temperature 100 °COptimization may be required.
Reaction Time 4-8 hoursMonitor by TLC.
Expected Product This compoundC₁₂H₁₁N₃O₂ (MW: 229.24 g/mol )

Key Considerations for Synthesis Optimization

  • Choice of Halide: A 6-fluoro-5-nitroquinoline precursor will generally be more reactive towards nucleophilic substitution than its chloro-analogue due to the higher electronegativity of fluorine, which enhances the electrophilicity of the C6 carbon.

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can effectively solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.[1]

  • Base: A non-nucleophilic base is crucial to neutralize the hydrogen halide formed during the reaction without competing with the cyclopropylamine nucleophile. Potassium carbonate is a common and effective choice.

  • Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts.

Conclusion

The synthesis of this compound is a well-precedented process rooted in the principles of nucleophilic aromatic substitution. By carefully selecting the starting materials and optimizing the reaction conditions, researchers can efficiently access this valuable intermediate for further elaboration in drug discovery and development programs. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists working in this field.

Sources

CAS number for N-Cyclopropyl-5-nitroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Cyclopropyl-5-nitroquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 1150164-23-0 , is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery.[1] Its molecular structure is characterized by a quinoline core, a foundational scaffold in numerous pharmacologically active molecules. This core is substituted with a nitro group at the 5-position and a cyclopropylamine moiety at the 6-position. This unique combination of functional groups suggests a rich chemical reactivity and a diverse potential for biological activity.

The quinoline ring system is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of therapeutic properties, including antimalarial, anticancer, and antimicrobial activities.[2][3] The presence of the nitro group, an electron-withdrawing moiety, can significantly influence the electronic properties of the quinoline ring, potentially modulating its interaction with biological targets. Furthermore, the N-cyclopropyl group can impact the molecule's conformational flexibility, lipophilicity, and metabolic stability, all critical parameters in drug design.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a plausible synthetic pathway, its expected reactivity, and a prospective analysis of its potential applications in drug development based on the activities of structurally related compounds.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be derived from its chemical structure and information from suppliers.

PropertyValueSource
CAS Number 1150164-23-0[1]
Molecular Formula C₁₂H₁₁N₃O₂[1]
Molecular Weight 229.24 g/mol [1]
Purity ≥96%[1]
MDL Number MFCD12026014[1]

Based on its structure, this compound is expected to be a solid at room temperature with limited solubility in water but soluble in common organic solvents such as DMSO, DMF, and chlorinated hydrocarbons. The secondary amine and the nitro group are expected to influence its polarity and hydrogen bonding capacity.

Synthesis and Reactivity

A plausible synthetic route for this compound can be postulated based on established synthetic methodologies for substituted quinolines. A likely approach would involve a nucleophilic aromatic substitution (SNAr) reaction as a key step.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Starting Material cluster_1 Reagent cluster_2 Reaction cluster_3 Product 6-chloro-5-nitroquinoline 6-Chloro-5-nitroquinoline SNAr Nucleophilic Aromatic Substitution (SNAr) 6-chloro-5-nitroquinoline->SNAr cyclopropylamine Cyclopropylamine cyclopropylamine->SNAr target This compound SNAr->target

Caption: Proposed synthesis of this compound via SNAr.

The synthesis would likely commence with 6-chloro-5-nitroquinoline. The chlorine atom at the 6-position, activated by the electron-withdrawing nitro group at the 5-position, serves as a good leaving group for nucleophilic aromatic substitution. Reaction with cyclopropylamine in a suitable polar aprotic solvent (e.g., DMF or DMSO) and in the presence of a base (e.g., K₂CO₃ or triethylamine) to neutralize the HCl byproduct would yield the desired product.

Reactivity Profile

The reactivity of this compound is dictated by its key functional groups:

  • Nitro Group: The nitro group is susceptible to reduction to an amino group. This transformation is a common and synthetically valuable reaction for nitroaromatic compounds and can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C, H₂) or metal-acid systems (e.g., SnCl₂/HCl).[4] The resulting diamine would be a versatile intermediate for the synthesis of more complex heterocyclic systems.

  • Secondary Amine: The secondary amine is nucleophilic and can undergo a variety of reactions, including acylation with acyl chlorides or anhydrides to form stable amides, and alkylation with alkyl halides.[4]

  • Cyclopropyl Ring: The strained cyclopropyl ring can participate in cycloaddition reactions under specific conditions, such as photochemical activation.[4]

  • Quinoline Core: The aromatic quinoline ring can undergo electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing activating (amine) and deactivating (nitro) groups.

Potential Applications and Biological Activity: A Prospective Analysis

While specific biological data for this compound is not yet prevalent in the literature, the known activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic applications.

Anticancer Potential

Several lines of evidence suggest that this compound could be a promising candidate for anticancer drug development.

  • Nitroquinoline Scaffold: The nitroquinoline moiety is present in compounds with demonstrated anticancer activity. For instance, 8-hydroxy-5-nitroquinoline (Nitroxoline) has been shown to be a potent anticancer agent, exhibiting greater cytotoxicity in human cancer cell lines than the related compound clioquinol.[3] The proposed mechanism for some nitro-containing compounds involves the generation of reactive oxygen species (ROS), which can induce cytotoxicity in cancer cells.[3]

  • Kinase Inhibition: N-cyclopropyl-3-nitropyridin-4-amine, a structurally related compound, serves as a key building block in the synthesis of kinase inhibitors, a major class of targeted cancer therapies.[4] The cyclopropyl group can confer selectivity and potency to these inhibitors. It is plausible that this compound could itself act as a kinase inhibitor or serve as a scaffold for the development of new kinase inhibitors.

Kinase_Inhibition_Pathway Molecule This compound (Potential Kinase Inhibitor) Kinase Protein Kinase (e.g., EGFR, CDK) Molecule->Kinase Binds to ATP-binding site Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to

Caption: Potential mechanism of action as a kinase inhibitor.

Antimalarial Activity

The 8-aminoquinoline class of compounds, which includes the well-known antimalarial drug primaquine, has been a cornerstone of malaria treatment, particularly for its activity against the dormant liver stages of the parasite.[2][5] While this compound is a 6-aminoquinoline, the broader class of aminoquinolines has been extensively investigated for antimalarial properties.[6] The introduction of the cyclopropyl and nitro groups could modulate the activity and pharmacokinetic profile of the aminoquinoline scaffold, making it a person of interest for the development of new antimalarial agents.

Antimicrobial and Antiviral Potential

Quinoline derivatives have a long history as antimicrobial agents.[7] Nitroxoline, for example, is used as an antibiotic for urinary tract infections.[8] The broad-spectrum activity of many quinoline-based compounds suggests that this compound could also possess antimicrobial or antiviral properties.

Hypothetical Experimental Protocols

Synthesis of this compound
  • Reaction Setup: To a solution of 6-chloro-5-nitroquinoline (1.0 eq) in anhydrous DMF, add cyclopropylamine (1.2 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expected signals would include aromatic protons on the quinoline ring, a multiplet for the methine proton of the cyclopropyl group, multiplets for the methylene protons of the cyclopropyl group, and a broad singlet for the NH proton.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Expect distinct signals for the carbons of the quinoline ring, the carbons of the cyclopropyl group, and the carbons attached to the nitrogen and nitro groups.

  • Mass Spectrometry (MS): Analyze the compound by electrospray ionization (ESI) or another suitable ionization technique. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.

  • Infrared (IR) Spectroscopy: Record the IR spectrum of the compound. Look for characteristic absorption bands for N-H stretching, aromatic and aliphatic C-H stretching, C=C and C=N stretching of the quinoline ring, and the asymmetric and symmetric stretching of the N-O bonds of the nitro group.

Safety and Handling

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from light.

Conclusion

This compound is a fascinating molecule with significant potential for further investigation in the field of drug discovery. Its unique structural features, combining the privileged quinoline scaffold with a reactive nitro group and a metabolically stable cyclopropylamine moiety, make it a compelling target for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. While further experimental studies are needed to fully elucidate its chemical and biological properties, the prospective analysis presented in this guide, based on a solid foundation of data from related compounds, provides a strong rationale for its continued exploration by the scientific community.

References

  • SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS†. (2001). Retrieved from [Link]

  • 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (2011). ResearchGate. Retrieved from [Link]

  • N-(dicyclopropylmethyl)-5-nitroquinolin-6-amine | C16H17N3O2. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of aminoquinolines 5a–x in two steps. (n.d.). ResearchGate. Retrieved from [Link]

  • New aminoquinolines (1 – 5) and precursor amines (6 – 10) synthesized. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmacologic actions of 4-aminoquinoline compounds. (n.d.). PubMed. Retrieved from [Link]

  • WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline. (n.d.). Google Patents.
  • DERIVATIVES OF 6-NITRO- AND 6-AMINO-QUINOLINE. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2020). ResearchGate. Retrieved from [Link]

  • Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. (n.d.). ASM Journals. Retrieved from [Link]

  • Pharmacology of 8-aminoquinolines. (1981). PMC. Retrieved from [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). PMC. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PMC. Retrieved from [Link]

  • 6-Nitroquinoxalin-5-amine | C8H6N4O2. (n.d.). PubChem. Retrieved from [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). National Institutes of Health. Retrieved from [Link]

  • 5-Nitroquinoline | C9H6N2O2. (n.d.). PubChem. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PMC. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved from [Link]

  • The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (n.d.). MDPI. Retrieved from [Link]

  • Technology of preparation of 8-hydroxy-5-nitroquinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. (2012). PubMed. Retrieved from [Link]

  • Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). (n.d.). Bentham Science. Retrieved from [Link]

  • 5-Nitroquinoline - [1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • 7-AMINO-1-CYCLOPROPYL-6-FLUORO-8-NITRO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC-ACID - [13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-Cyclopropyl-5-nitroquinolin-6-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-Cyclopropyl-5-nitroquinolin-6-amine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Although a sparsely documented molecule, its structural motifs—a quinoline core, a nitro group, and a cyclopropylamine substituent—suggest a rich chemical landscape and diverse biological potential. This document outlines a robust, proposed synthetic pathway, predicts its core physicochemical and spectroscopic properties based on analogous structures, and delves into its expected chemical reactivity. Furthermore, we explore potential applications in drug discovery, drawing parallels with the well-established bioactivity of related quinoline derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this intriguing molecule.

Introduction: The Quinoline Scaffold in Modern Chemistry

Quinoline and its derivatives are foundational scaffolds in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline ring is a critical endeavor in medicinal chemistry to modulate the therapeutic efficacy of these compounds. The introduction of a nitro group, as seen in various nitroquinolines, can significantly influence the molecule's electronic properties and biological activity, often imparting cytotoxic or antimicrobial effects.[4][5] Concurrently, the incorporation of a cyclopropylamine moiety is a well-established strategy in drug design to enhance metabolic stability, modulate basicity, and introduce conformational rigidity, which can lead to improved target binding and pharmacokinetic profiles.[6][7]

This compound represents a confluence of these key structural features. This guide aims to provide a detailed, predictive analysis of its chemical and physical characteristics, offering a roadmap for its synthesis and exploration.

Proposed Synthesis of this compound

The most plausible synthetic route to this compound involves a two-step process: the regioselective nitration of a 6-haloquinoline followed by a nucleophilic aromatic substitution (SNAr) with cyclopropylamine. The synthesis of 6-bromo-5-nitroquinoline is a well-documented precursor for such reactions.[8][9]

Step 1: Synthesis of 6-Bromo-5-nitroquinoline

The initial step is the electrophilic nitration of 6-bromoquinoline. The bromo-substituent and the quinoline nitrogen direct the incoming nitro group to the 5-position.[8]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 6-bromoquinoline in sulfuric acid via the dropping funnel. It is crucial to maintain the reaction temperature between 0-5 °C throughout the addition to control the exothermicity and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. Neutralize the resulting solution with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent like dichloromethane. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 6-bromo-5-nitroquinoline.[8][10]

Step 2: Nucleophilic Aromatic Substitution with Cyclopropylamine

The electron-withdrawing nitro group at the 5-position activates the adjacent 6-position, making the bromo-substituent a good leaving group for nucleophilic aromatic substitution.[11][12][13]

Experimental Protocol:

  • Reaction Setup: In a sealed reaction vessel, dissolve 6-bromo-5-nitroquinoline (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Addition of Reagents: Add cyclopropylamine (1.2-1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture. The base is necessary to neutralize the HBr formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The precipitated product can be collected by filtration. Further purification can be achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Nucleophilic Aromatic Substitution A 6-Bromoquinoline C 6-Bromo-5-nitroquinoline A->C Nitration (0-5 °C) B HNO₃ / H₂SO₄ B->C E This compound C->E SNAr (Heat, Base) D Cyclopropylamine D->E

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties (Predicted)

Due to the lack of direct experimental data for this compound, the following properties are predicted based on the known values of its constituent parts and related molecules.[14][15][16][17][18]

PropertyPredicted Value/RangeRationale/Reference Compounds
Molecular Formula C₁₂H₁₁N₃O₂-
Molecular Weight 229.24 g/mol -
Appearance Yellow to orange crystalline solidNitroaromatic compounds are typically colored.[14]
Melting Point 150 - 180 °CBased on melting points of related nitroquinolines.[16]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Acetone)The quinoline and nitro groups suggest some polarity, but the overall aromatic character limits water solubility.[15]
logP 2.5 - 3.5Estimated based on the lipophilicity of the quinoline core and the added substituents.
pKa (of the amine) 4.0 - 5.0The electron-withdrawing nitro group is expected to decrease the basicity of the cyclopropylamine nitrogen.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.[19][20][21]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the cyclopropyl group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating amino group.

  • Aromatic Protons (δ 7.0 - 9.0 ppm): Five distinct signals corresponding to the protons on the quinoline ring. The protons ortho and para to the nitro and amino groups will be significantly shifted.

  • N-H Proton (δ 5.0 - 7.0 ppm): A broad singlet, which may be exchangeable with D₂O.

  • Cyclopropyl Protons (δ 0.5 - 3.0 ppm): A multiplet for the methine proton attached to the nitrogen and two multiplets for the diastereotopic methylene protons of the cyclopropyl ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display twelve distinct signals corresponding to the carbon atoms of the quinoline ring and the cyclopropyl group.

  • Aromatic Carbons (δ 110 - 160 ppm): Signals for the nine carbons of the quinoline ring. The carbons attached to the nitro and amino groups will show significant shifts.

  • Cyclopropyl Carbons (δ 10 - 35 ppm): Signals for the methine and methylene carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A sharp to broad band around 3300-3500 cm⁻¹.

  • Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

  • C=C and C=N Stretches (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

  • Asymmetric and Symmetric NO₂ Stretches: Strong absorptions around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively.[19]

  • C-N Stretch: A band in the 1200-1350 cm⁻¹ region.

Chemical Reactivity and Stability

The chemical reactivity of this compound is governed by its three key functional components: the nitro group, the secondary amine, and the cyclopropyl ring.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using standard reducing agents such as SnCl₂/HCl, Fe/AcOH, or catalytic hydrogenation (e.g., H₂/Pd-C). This transformation would yield N⁶-cyclopropylquinoline-5,6-diamine, a versatile intermediate for the synthesis of fused heterocyclic systems.

Reactivity_Diagram A This compound B N⁶-cyclopropylquinoline-5,6-diamine A->B Reduction C [Reducing Agent] (e.g., SnCl₂, H₂/Pd-C) C->B

Caption: Reduction of the nitro group to form a diamine.

Reactions of the Secondary Amine

The secondary amine is nucleophilic and can undergo various reactions such as alkylation, acylation, and condensation.

Reactivity of the Cyclopropyl Group

The cyclopropyl ring is generally stable but can undergo ring-opening reactions under certain conditions, particularly oxidative or acidic conditions. The nitrogen atom of the cyclopropylamine can be oxidized to a radical cation, which can lead to the opening of the strained three-membered ring.[6][22][23] This reactivity is an important consideration in its potential metabolic pathways and in the design of synthetic transformations.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for this compound, the quinoline scaffold is a privileged structure in medicinal chemistry.[1][2][24][25]

  • Anticancer Activity: Many nitroaromatic compounds and quinoline derivatives exhibit significant anticancer properties.[5] The cytotoxic potential of this compound against various cancer cell lines warrants investigation.

  • Antimicrobial Activity: Quinolone and nitroquinoline derivatives have a long history as antimicrobial agents. The title compound could be screened for activity against a panel of bacterial and fungal pathogens.

  • Kinase Inhibition: The quinoline core is present in numerous kinase inhibitors. This compound could serve as a scaffold for the development of novel kinase inhibitors for the treatment of cancer and other diseases.

Conclusion

This compound is a molecule of significant synthetic and medicinal interest that remains largely unexplored. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, chemical properties, and potential applications. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted physicochemical and spectroscopic data provide a valuable reference for its future synthesis and characterization. The diverse reactivity of its functional groups and the proven biological relevance of its structural components make this compound a compelling target for further investigation by the scientific community.

References

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A Strategic Guide to Unveiling the Therapeutic Potential of N-Cyclopropyl-5-nitroquinolin-6-amine: A Multi-tiered Biological Activity Screening Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. This guide presents a comprehensive, in-depth technical framework for the biological activity screening of a novel derivative, N-Cyclopropyl-5-nitroquinolin-6-amine. We outline a strategic, multi-tiered approach designed for researchers, scientists, and drug development professionals to systematically evaluate its potential as an anticancer and anti-inflammatory agent. This whitepaper provides not just procedural steps but the underlying scientific rationale, ensuring that each stage of the investigation is a self-validating system. From initial broad-spectrum cytotoxicity assessments to nuanced mechanistic studies of key cellular signaling pathways, this document serves as a complete roadmap for elucidating the therapeutic promise of this novel chemical entity.

Introduction: The Rationale for Screening this compound

Quinoline derivatives have demonstrated a wide array of biological activities, including significant potential as anticancer agents. The incorporation of a nitro group and a cyclopropylamine moiety into the quinoline core of this compound suggests the potential for unique pharmacological properties. Nitroaromatic compounds are known to be bioreducible and can generate reactive oxygen species (ROS), a mechanism that can be exploited for anticancer activity. The cyclopropyl group can enhance metabolic stability and binding affinity to target proteins. This structural combination warrants a thorough investigation into its biological effects.

This guide proposes a two-pronged screening strategy to evaluate the potential of this compound in the key therapeutic areas of oncology and inflammation. The initial phase will focus on determining the compound's cytotoxic and anti-proliferative effects against a panel of cancer cell lines. Subsequent, more focused assays will then be employed to dissect the underlying mechanisms of action, including induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. A parallel investigation will explore its potential anti-inflammatory properties.

Tier 1: Primary Screening - Assessing Cytotoxicity and Anti-Proliferative Activity

The foundational step in evaluating a novel compound is to determine its effect on cell viability and proliferation. This provides a broad-stroke indication of biological activity and informs the concentration range for subsequent, more detailed assays.

Cell Viability Assays: MTT and XTT

Metabolically active cells can reduce tetrazolium salts to colored formazan products, a principle that forms the basis of MTT and XTT assays. These assays are robust, high-throughput, and provide a quantitative measure of cell viability.

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the cells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Tier 1 Screening
Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7This compound48Experimental Value
A549This compound48Experimental Value
HCT116This compound48Experimental Value
Normal FibroblastsThis compound48Experimental Value

Tier 2: Mechanistic Elucidation - Unraveling the Mode of Action

Following the confirmation of cytotoxic activity, the next logical step is to investigate the mechanism by which this compound induces cell death. Key cellular processes to investigate include apoptosis and cell cycle progression.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many successful chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells.

Caspases are a family of proteases that are central to the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides a direct indication of apoptosis induction.

  • Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Lysis: Lyse the cells to release their contents.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7.

  • Signal Detection: Measure the luminescence or fluorescence, which is proportional to the caspase activity.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a late-stage event in apoptosis.

  • Cell Fixation and Permeabilization: Fix and permeabilize cells treated with the compound.

  • TdT Enzyme Reaction: Incubate the cells with Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. The TdT enzyme incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

  • Microscopic Analysis: Visualize the fluorescently labeled cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Cell Cycle Analysis

Many anticancer agents function by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death. Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.

  • Cell Fixation: Harvest and fix the cells in 70% ethanol.

  • DNA Staining: Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI) or DAPI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the resulting histograms to determine if the compound induces arrest at a specific phase of the cell cycle.

Visualization: Tiered Screening Workflow

ScreeningWorkflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Elucidation Compound This compound CellLines Cancer & Normal Cell Lines Compound->CellLines ViabilityAssay Cell Viability Assays (MTT, XTT) CellLines->ViabilityAssay IC50 Determine IC50 Values ViabilityAssay->IC50 Apoptosis Apoptosis Induction IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle CaspaseAssay Caspase Activity Assay Apoptosis->CaspaseAssay TUNELAssay TUNEL Assay Apoptosis->TUNELAssay FlowCytometry Flow Cytometry CellCycle->FlowCytometry

Caption: A streamlined workflow for the biological activity screening of this compound.

Tier 3: Target Identification and Pathway Analysis

Identifying the molecular targets and signaling pathways modulated by this compound is crucial for understanding its mechanism of action and for further drug development.

Kinase Inhibition Profiling

Protein kinases are key regulators of cellular processes and are frequently dysregulated in cancer, making them attractive drug targets. A broad-spectrum kinase inhibitor screen can identify potential protein kinase targets of the compound.

  • Assay Setup: Utilize a commercially available kinase screening service or an in-house panel of purified kinases.

  • Compound Incubation: Incubate the kinases with this compound at a fixed concentration (e.g., 10 µM).

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and a suitable substrate.

  • Detection: Measure the kinase activity using a variety of methods, such as fluorescence, luminescence, or radioactivity.

  • Hit Identification: Identify kinases whose activity is significantly inhibited by the compound.

Analysis of Key Signaling Pathways

Based on the known activities of quinoline derivatives and the results of the kinase screen, investigate the effect of the compound on key signaling pathways implicated in cancer and inflammation.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation and is also implicated in cancer development and progression.

  • Cell Treatment and Lysis: Treat cells with the compound and then lyse them to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for key phosphorylated and total proteins in the pathways of interest (e.g., p-Akt, Akt, p-ERK, ERK, IκBα).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status and expression levels of the target proteins.

Visualization: Key Signaling Pathways in Cancer and Inflammation

SignalingPathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth & Proliferation mTOR->Growth RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Differentiation ERK->Proliferation Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation & Survival NFkB->Inflammation

Caption: Key signaling pathways potentially modulated by this compound.

Tier 4: Anti-Inflammatory Activity Screening

Chronic inflammation is a key driver of many diseases, including cancer. Therefore, evaluating the anti-inflammatory potential of this compound is a valuable extension of its biological profiling.

Inhibition of Pro-inflammatory Mediators

A common in vitro model for inflammation involves stimulating macrophages with lipopolysaccharide (LPS) to induce the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).

  • Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Conclusion and Future Directions

This in-depth technical guide provides a robust and logical framework for the comprehensive biological activity screening of this compound. By systematically progressing through the proposed tiers, researchers can efficiently determine its cytotoxic and anti-proliferative effects, elucidate its mechanism of action, identify potential molecular targets, and explore its anti-inflammatory properties. The data generated from this screening cascade will be instrumental in guiding future lead optimization efforts and preclinical development of this promising novel compound.

References

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An In-depth Technical Guide to the In Vitro Evaluation of N-Cyclopropyl-5-nitroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group and a cyclopropylamine substituent to this privileged core, as in N-Cyclopropyl-5-nitroquinolin-6-amine, presents a molecule of significant interest for drug discovery. The nitroaromatic moiety is a known pharmacophore but can also be a liability, often requiring metabolic activation to exert its effects, which can range from therapeutic to toxic.[3][4] The N-cyclopropyl group is a feature present in several kinase inhibitors, suggesting a potential for targeted activity.[5]

This guide provides a comprehensive framework for the in vitro characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering a logical, evidence-based progression of experiments to elucidate the compound's metabolic fate, cytotoxic profile, and potential mechanism of action. The protocols and workflows described herein are grounded in established methodologies to ensure scientific rigor and data integrity.

Foundational Physicochemical and Metabolic Characterization

A thorough understanding of a compound's fundamental properties is a prerequisite for meaningful biological evaluation. Initial studies should focus on solubility and metabolic stability, as these factors critically influence bioavailability and dosing in subsequent assays.

Aqueous Solubility and Stability

Prior to biological testing, the solubility of this compound in aqueous buffers (e.g., phosphate-buffered saline, PBS) and cell culture media should be determined. This ensures that the compound remains in solution at the tested concentrations, avoiding artifacts from precipitation. Stability in these media over the time course of the experiments should also be confirmed, typically by HPLC analysis.

In Vitro Metabolic Stability

Drug metabolism is a primary determinant of a compound's pharmacokinetic profile and can lead to the formation of active or toxic metabolites.[6] A tiered approach to assessing metabolic stability is recommended, starting with subcellular fractions and progressing to whole-cell systems.

  • Liver Microsomal Stability Assay: This is a common initial screen to assess Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[7][8] The rate of disappearance of the parent compound is measured over time.

  • Liver S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, thus providing a broader assessment of both Phase I and Phase II metabolism.[7][9] This assay can reveal susceptibility to enzymes like glucuronyl transferases (UGTs) and sulfotransferases (SULTs).[9]

  • Hepatocyte Stability Assay: Primary hepatocytes represent the "gold standard" for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors, closely mimicking the in vivo environment.[7][8] This assay provides the most comprehensive picture of hepatic clearance.

Table 1: Representative Data from Metabolic Stability Assays

Assay TypeSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or per 10^6 cells)
Liver MicrosomesHumanExperimental ValueCalculated Value
Liver MicrosomesRatExperimental ValueCalculated Value
Liver S9 FractionHumanExperimental ValueCalculated Value
HepatocytesHumanExperimental ValueCalculated Value

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4).

  • Pre-incubation: Pre-warm the reaction mixture to 37°C.

  • Initiation: Add this compound (typically at a final concentration of 1 µM) and an NADPH-regenerating system to initiate the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of remaining compound is plotted against time to determine the half-life (t½), from which the intrinsic clearance is calculated.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound This compound (Test Compound) Reaction Reaction Mixture Compound->Reaction Microsomes Liver Microsomes + Buffer Microsomes->Reaction NADPH NADPH Regenerating System NADPH->Reaction Timepoints Aliquots at 0, 5, 15, 30, 60 min Reaction->Timepoints Quench Quench with Acetonitrile + IS Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for the in vitro liver microsomal stability assay.

Assessment of Cytotoxicity and Antiproliferative Activity

Given that many quinoline derivatives exhibit anticancer activity[1][10], a primary focus of the in vitro evaluation of this compound should be its effect on cancer cell viability and proliferation.

Cell Line Selection

A panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) should be selected for initial screening. It is also crucial to include a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.

Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a widely used method for assessing cytotoxicity.[11]

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, providing a measure of membrane integrity and cytotoxicity.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 2: Hypothetical Cytotoxicity Data for this compound

Cell LineTissue OriginIC50 (µM)
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HT-29Colon CancerExperimental Value
JurkatLeukemiaExperimental Value
MRC-5Normal Lung FibroblastExperimental Value

Elucidating the Mechanism of Action

Should this compound demonstrate significant and selective antiproliferative activity, the next logical step is to investigate its mechanism of action. Based on the activities of related compounds like nitroxoline (8-hydroxy-5-nitroquinoline)[13][14], a plausible mechanism could involve the induction of apoptosis.

Apoptosis Induction
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activation Assays: Apoptosis is executed by a cascade of proteases called caspases. Assays that measure the activity of key caspases (e.g., caspase-3, -7, -8, -9) can confirm the involvement of this pathway.[10]

Apoptosis_Detection_Workflow cluster_results Cell Population Quadrants Start Treat Cells with This compound Harvest Harvest and Wash Cells Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Flow Analyze by Flow Cytometry Q1 Necrotic (Annexin V+/PI+) Q2 Late Apoptotic (Annexin V+/PI+) Q3 Live (Annexin V-/PI-) Q4 Early Apoptotic (Annexin V+/PI-)

Caption: Flowchart for apoptosis detection using Annexin V/PI staining.

Cell Cycle Analysis

The effect of the compound on cell cycle progression can be investigated by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide. This can reveal if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

Genotoxicity Assessment

Nitroaromatic compounds are a "structural alert" for mutagenicity and genotoxicity.[3] Therefore, it is prudent to assess the potential for DNA damage.

  • Ames Test (Bacterial Reverse Mutation Assay): This is a widely used screening test to assess the mutagenic potential of a compound.[15] It should be performed with and without metabolic activation (using S9 fraction).

  • Comet Assay (Single Cell Gel Electrophoresis): This assay can detect DNA strand breaks in individual cells and is a sensitive indicator of genotoxicity.[3]

Concluding Remarks and Future Directions

This guide outlines a systematic and comprehensive in vitro strategy for the initial characterization of this compound. The data generated from these studies will provide a solid foundation for understanding its biological activity and potential as a therapeutic agent. Positive and selective anticancer activity would warrant further investigation, including the identification of its molecular target(s), in vivo efficacy studies in animal models, and a more detailed toxicological profile. The potential for metabolic activation to influence both efficacy and toxicity should be a key consideration throughout the development process.

References

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  • Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs.
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  • WuXi AppTec Lab Testing Division. (n.d.). Metabolic Stability Assays.
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  • Merck Millipore. (n.d.). Metabolic Stability Assays.
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  • ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents.
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  • PubMed Central. (2022, February 22). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells.
  • Oxford Academic. (n.d.). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study.
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  • National Institutes of Health. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
  • OEM. (2025, July 11). 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained.
  • BenchChem. (n.d.). N-Cyclopropyl-3-nitropyridin-4-amine | CAS 380605-28-7.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • PubMed. (1947, November). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives.
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  • ResearchGate. (2025, August 7). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF.
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N-Cyclopropyl-5-nitroquinolin-6-amine solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of N-Cyclopropyl-5-nitroquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a quinoline derivative with potential applications in pharmaceutical research.[1][2] Understanding its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the theoretical considerations and practical experimental protocols for characterizing the solubility and stability of this compound. It is designed to offer researchers and drug development professionals a robust framework for assessing this molecule, ensuring data integrity and supporting formulation development and regulatory submissions.

Introduction: The Significance of this compound

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The unique structural combination of a quinoline core, a nitro group, and a cyclopropylamine substituent in this compound suggests a complex and intriguing chemical profile. The nitro group, being strongly electron-withdrawing, can significantly influence the molecule's electronic properties and potential metabolic pathways. The cyclopropylamine moiety can impact lipophilicity and receptor binding. A thorough understanding of its solubility and stability is a critical first step in unlocking its therapeutic potential.

Molecular Structure and Key Physicochemical Properties:

PropertyValueSource
CAS Number 1150164-23-0[3]
Molecular Formula C12H11N3O2[3]
Molecular Weight 229.24 g/mol [3]

Solubility Profile: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both hydrophobic (quinoline ring) and potentially hydrophilic (amine and nitro groups) moieties in this compound suggests that its solubility will be highly dependent on the solvent system and pH.

Theoretical Solubility Considerations
  • Impact of pH: The presence of the secondary amine group suggests that the solubility of this compound will be pH-dependent.[4] In acidic conditions, the amine is likely to be protonated, forming a more soluble salt. Conversely, in neutral to basic conditions, the free base may be less soluble in aqueous media.

  • Lipophilicity: The quinoline ring system contributes to the molecule's lipophilicity, which can influence its solubility in organic solvents and its ability to cross biological membranes.[5] Computational methods can be employed as a preliminary step to estimate the compound's logP value, providing an initial indication of its lipophilic character.[5]

  • Solvent Selection: Given its structure, a range of organic solvents should be evaluated to determine optimal solubility for analytical and formulation purposes. Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and various alcohols are common starting points for dissolving quinoline derivatives.

Experimental Protocol for Solubility Determination

A systematic approach to determining the solubility of this compound is crucial for obtaining reliable and reproducible data.

Workflow for Solubility Assessment:

Figure 1: Experimental workflow for determining thermodynamic solubility.

Step-by-Step Methodology:

  • Preparation of Solvent Systems: Prepare a series of aqueous buffers at various pH levels (e.g., pH 2, 4, 6, 7.4, 8, 10). Also, prepare common organic solvents such as DMSO, ethanol, methanol, and acetonitrile.

  • Equilibration: Add an excess amount of this compound to a known volume of each solvent system in separate vials. Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully collect the supernatant for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.[6] A calibration curve should be prepared using standards of known concentrations.

Data Presentation:

Solvent SystempHTemperature (°C)Solubility (mg/mL)
0.1 N HCl1.025Hypothetical Data
Phosphate Buffer7.425Hypothetical Data
0.1 N NaOH13.025Hypothetical Data
Water~7.025Hypothetical Data
EthanolN/A25Hypothetical Data
DMSON/A25Hypothetical Data

Stability Profile: Unveiling Degradation Pathways

Assessing the stability of this compound is essential for determining its shelf-life, appropriate storage conditions, and potential degradation products.[7][8] Forced degradation studies, also known as stress testing, are a cornerstone of this evaluation, providing insights into the intrinsic stability of the molecule.[9][10][11]

Theoretical Stability Considerations
  • Hydrolytic Stability: The amide-like linkage of the cyclopropylamine to the quinoline ring and the nitro group could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidative Stability: The electron-rich quinoline ring system and the secondary amine could be prone to oxidation.

  • Photostability: Nitroaromatic compounds are often susceptible to photolytic degradation.[12][13] Exposure to light, particularly UV radiation, could lead to the formation of degradation products.

  • Thermal Stability: The overall stability of the molecule at elevated temperatures should be assessed to determine appropriate handling and storage conditions.

Experimental Protocol for Forced Degradation Studies

A comprehensive forced degradation study should expose this compound to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[7][9]

Workflow for Forced Degradation Studies:

Figure 2: Workflow for conducting forced degradation studies.

Step-by-Step Methodology:

  • Preparation of Stress Samples: Prepare solutions of this compound in the respective stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). For thermal stress, store the solid compound at an elevated temperature. For photostability, expose the solid or solution to light as per ICH Q1B guidelines.[9]

  • Incubation: Incubate the samples under the specified conditions for a predetermined period, with samples taken at various time points.

  • Sample Quenching: At each time point, quench the reaction if necessary (e.g., neutralize acidic or basic solutions) to prevent further degradation before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.[13] The method must be able to resolve the parent compound from all major degradation products.[14]

Data Presentation:

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Products (RRT)
0.1 N HCl, 60°C24Hypothetical DataHypothetical Data
0.1 N NaOH, 60°C24Hypothetical DataHypothetical Data
3% H₂O₂, RT24Hypothetical DataHypothetical Data
80°C, Solid72Hypothetical DataHypothetical Data
Photolytic (ICH Q1B)-Hypothetical DataHypothetical Data

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined theoretical considerations and experimental protocols, researchers can generate high-quality, reliable data essential for the advancement of this compound in the drug development pipeline. The insights gained from these studies will be instrumental in guiding formulation development, defining appropriate storage and handling procedures, and fulfilling regulatory requirements. Further characterization of any identified degradation products will be a critical next step in ensuring the safety and efficacy of potential drug products containing this promising molecule.

References

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  • Singh, S., et al. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 5(4). [Link]

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  • Grover, P., et al. (2022). Development and Validation of a Stability-indicating Method for Neostigmine Bromide: Separation, Identification and Characterization of Degradation Products. Pharmaceutical and Biomedical Research, 8(3), 221-235. [Link]

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An In-depth Technical Guide to the Molecular Structure of N-Cyclopropyl-5-nitroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: N-Cyclopropyl-5-nitroquinolin-6-amine is a specialized chemical entity for which publicly available, peer-reviewed experimental data is scarce. This guide has been constructed through an inferential and predictive methodology, grounded in established principles of organic chemistry and spectroscopy. The structural characterizations, synthetic protocols, and biological context are derived from authoritative data on analogous chemical structures. All data and protocols should be considered theoretical and require experimental validation.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous therapeutic agents. Its rigid, planar structure and capacity for diverse functionalization have made it a cornerstone in medicinal chemistry.[1] Derivatives of quinoline have demonstrated a vast spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1][2][3][4] The introduction of a nitro group, a potent electron-withdrawing moiety, often enhances the biological efficacy of aromatic compounds, particularly in the context of anticancer and antimicrobial agents.[5][6] This guide focuses on the molecular architecture of a specific, nuanced derivative: this compound. By dissecting its predicted structure, we can infer its chemical behavior and potential as a lead compound for further investigation.

Part 1: Molecular Structure and Physicochemical Properties

The core of the molecule is a quinoline ring, substituted at the 5-position with a nitro group (-NO₂) and at the 6-position with a cyclopropylamine moiety (-NH-cPr). The electron-withdrawing nitro group significantly influences the electronic properties of the aromatic system, a key factor in its reactivity and potential biological interactions.

Predicted Physicochemical Data

The fundamental properties of this compound have been calculated based on its constituent atoms and bonding arrangement. These values are essential for experimental design, including solvent selection, dosage calculations, and analytical method development.

PropertyPredicted Value
Molecular Formula C₁₂H₁₁N₃O₂
Molecular Weight 229.24 g/mol
Canonical SMILES C1CC1NC2=C(C=CC3=C2N=CC=C3)[O-]
InChI Key (Predicted)
Topological Polar Surface Area (TPSA) 82.05 Ų
LogP (Predicted) ~2.5 - 3.0
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Structural Visualization

A 2D representation of the molecular structure provides a clear view of the atomic connectivity and functional group placement.

Caption: 2D structure of this compound.

Part 2: Predictive Spectroscopic Profile

The following sections detail the anticipated spectroscopic signatures of this compound. These predictions are based on established spectral data for quinolines, nitroarenes, and secondary amines.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic bands for the N-H, C-N, N-O, and aromatic C-H bonds.

  • N-H Stretch: A single, sharp to medium intensity band is predicted in the range of 3350-3310 cm⁻¹ , characteristic of a secondary amine.[7][8]

  • Aromatic C-H Stretch: Multiple weak to medium bands are expected above 3000 cm⁻¹ .

  • Asymmetric NO₂ Stretch: A strong, prominent absorption band is anticipated between 1550-1475 cm⁻¹ .[9][10][11][12] The conjugation with the quinoline ring places it in this specific range for aromatic nitro compounds.

  • Symmetric NO₂ Stretch: A second strong band should appear in the 1360-1290 cm⁻¹ region.[9][11]

  • Aromatic C=C Bending: Several bands of varying intensity are expected in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: The aromatic C-N stretch is predicted to appear as a strong band between 1335-1250 cm⁻¹ .[7][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum (Predicted, in CDCl₃, 400 MHz):

  • Quinoline Protons (δ 7.5-9.0 ppm): The protons on the quinoline core will appear in the downfield aromatic region. The proton at the C4 position, adjacent to the quinoline nitrogen, is expected to be the most deshielded. The proton at C7, ortho to the amine, and the proton at C8, will also show distinct signals.

  • Amine Proton (N-H, δ ~5.0-6.0 ppm): A broad singlet is expected for the secondary amine proton. Its chemical shift can be highly dependent on solvent and concentration.

  • Cyclopropyl Methine Proton (CH, δ ~2.5-2.8 ppm): The single proton on the cyclopropyl ring attached to the nitrogen will be deshielded and is expected to appear as a multiplet.

  • Cyclopropyl Methylene Protons (CH₂, δ ~0.6-1.0 ppm): The four protons of the two methylene groups in the cyclopropyl ring will resonate in the upfield region, appearing as complex multiplets due to geminal and vicinal coupling.[14]

¹³C NMR Spectrum (Predicted, in CDCl₃, 101 MHz):

  • Quinoline Carbons (δ 110-155 ppm): The nine carbon atoms of the quinoline ring will resonate in this range. The carbons directly attached to the nitrogen (C2, C8a) and the nitro group (C5) will be significantly affected.[15]

  • Cyclopropyl Methine Carbon (CH, δ ~30-35 ppm): The carbon atom of the cyclopropyl group bonded to the nitrogen.

  • Cyclopropyl Methylene Carbons (CH₂, δ ~5-15 ppm): The two equivalent methylene carbons of the cyclopropyl ring will appear in the far upfield region.[16]

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable.

  • Molecular Ion Peak (M⁺˙ or [M+H]⁺): The primary peak is expected at m/z 229 (for EI) or m/z 230 (for ESI+).

  • Key Fragmentation Patterns: The fragmentation of quinoline derivatives is well-documented.[17][18][19][20][21] Common fragmentation pathways include:

    • Loss of the nitro group (-NO₂) resulting in a fragment at m/z 183 .

    • Loss of the cyclopropyl group (-C₃H₅) leading to a fragment at m/z 188 .

    • Cleavage of the amine bond.

    • Loss of HCN from the quinoline ring, a characteristic fragmentation for this scaffold, leading to a C₈H₆˙⁺ fragment.[19]

Part 3: Proposed Synthetic Workflow

A plausible and efficient route to synthesize this compound is via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This method is widely used for forming C-N bonds on electron-deficient aromatic rings.[22][23][24] The electron-withdrawing nitro group at the C5 position strongly activates the C6 position for nucleophilic attack.

Workflow Visualization

synthesis_workflow start Starting Materials: 6-Halo-5-nitroquinoline Cyclopropylamine reaction SₙAr Reaction (Nucleophilic Aromatic Substitution) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization product Final Product: This compound characterization->product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Reaction: Synthesis of this compound

Principle: A nucleophilic aromatic substitution reaction where the amine group of cyclopropylamine displaces a halogen (e.g., Chlorine or Fluorine) at the C6 position of a 5-nitroquinoline core. A base is used to neutralize the acid (HX) generated during the reaction.

Materials:

  • 6-Chloro-5-nitroquinoline (1.0 eq)

  • Cyclopropylamine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-Chloro-5-nitroquinoline (1.0 eq) and the chosen solvent (e.g., DMSO).

  • Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq) to the solution, followed by the dropwise addition of cyclopropylamine (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual solvent and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Self-Validation and Trustworthiness:

  • TLC Monitoring: Continuous monitoring ensures the reaction proceeds to completion and helps in identifying the formation of byproducts.

  • Spectroscopic Confirmation: The identity and purity of the final product must be rigorously confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with the predicted values.

Part 4: Potential Biological Relevance and Applications

While no direct biological data exists for this compound, the activities of structurally related compounds provide a strong basis for inferring its potential applications in drug discovery.

  • Anticancer Activity: Nitroquinoline derivatives have been identified as a novel class of anticancer agents.[5] Some have shown potent antiproliferative effects against cancer cell lines that overexpress EGFR kinase.[5] Furthermore, quinoline-based compounds like nitroxoline (8-hydroxy-5-nitroquinoline) have demonstrated anticancer activity.[25] The combination of the quinoline scaffold and the nitro group in the target molecule suggests that it is a promising candidate for screening against various cancer cell lines.[1][6][26]

  • Antimicrobial Properties: Aminoquinoline derivatives are well-known for their broad-spectrum antimicrobial activities.[2][3][4][27] They can act by inhibiting key bacterial enzymes like DNA gyrase or by disrupting microbial membranes.[2] The presence of the 6-amino functionality on the quinoline core suggests that this compound could be investigated for its potential as an antibacterial or antifungal agent.

Conclusion

This compound represents a molecule of significant interest at the intersection of established pharmacophores. This guide provides a robust, albeit predictive, framework for its molecular structure, characterization, and synthesis. The true value and chemical personality of this compound await empirical validation. It is our hope that this technical guide will serve as a valuable resource for researchers poised to explore its synthesis and potential therapeutic applications, thereby contributing to the ever-expanding field of medicinal chemistry.

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  • National Center for Biotechnology Information. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC. Available from: [Link]

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N-Cyclopropyl-5-nitroquinolin-6-amine: Charting a Course for Therapeutic Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

N-Cyclopropyl-5-nitroquinolin-6-amine is a novel chemical entity for which specific biological activities and therapeutic targets have not yet been fully elucidated. However, its structural motifs—a nitroquinoline core and a cyclopropylamine substituent—are present in a variety of bioactive molecules. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound by drawing inferences from structurally related compounds. We will explore potential applications in oncology and infectious diseases, proposing specific molecular targets and outlining robust experimental protocols for their validation. This document serves as a foundational resource for researchers seeking to investigate the therapeutic potential of this promising compound.

Introduction: Deconstructing this compound

The rational design of novel therapeutics often begins with an understanding of the structure-activity relationships (SAR) of known bioactive compounds. This compound is a fascinating molecule that combines two key chemical features:

  • The Nitroquinoline Core: Quinoline and its derivatives are considered "privileged structures" in medicinal chemistry, forming the basis for a wide range of pharmaceuticals with diverse biological activities, including antimicrobial and anticancer effects.[1][2] The addition of a nitro group can significantly modulate the electronic properties of the quinoline ring system, often enhancing its bioactivity. For instance, nitroquinolines have been investigated as anticancer agents that can inhibit key signaling pathways.[3]

  • The N-Cyclopropylamine Substituent: The cyclopropyl group is a small, strained ring that can introduce conformational rigidity and improve metabolic stability. N-cyclopropylamines are found in a number of approved drugs and are often used as building blocks in the synthesis of kinase inhibitors, where they can form crucial interactions within the ATP-binding pocket of the enzyme.[4]

Given the absence of direct research on this compound, this guide will proceed by analogy, leveraging the known biological activities of related nitroaromatic and quinoline-containing compounds to hypothesize potential therapeutic targets and to propose a clear experimental path for their validation.

Potential Therapeutic Arenas and Molecular Targets

Based on the known activities of structurally similar compounds, we can logically infer that this compound holds potential in two primary therapeutic areas: oncology and infectious diseases.

Oncology: A Multi-pronged Attack on Cancer

The nitroquinoline scaffold is a recurring theme in the development of novel anticancer agents.[3] We hypothesize that this compound may exert its anticancer effects through several distinct, yet potentially synergistic, mechanisms.

A significant body of research points to nitroaromatic compounds as potent inhibitors of various protein kinases, which are often dysregulated in cancer.

  • Receptor Tyrosine Kinases (RTKs): The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. Novel 3-nitroquinoline derivatives have been synthesized and shown to exhibit prominent inhibitory activity against EGFR, leading to an antiproliferative effect in cancer cell lines that overexpress this receptor.[3] Given that this compound shares the nitroquinoline core, it is plausible that it could also function as an EGFR inhibitor.

  • Non-Receptor Tyrosine Kinases: Janus kinases (JAKs) are critical mediators of cytokine signaling, and their aberrant activation is implicated in various malignancies. A series of nitropyridine derivatives have been synthesized and identified as potent inhibitors of JAK2.[5] The presence of the nitro group and the amine-linked cyclopropyl ring in our compound of interest suggests that it could potentially target the ATP-binding site of JAK family members.

The table below summarizes the inhibitory activities of some related nitroaromatic compounds against key kinase targets.

Compound ClassTarget KinaseReported IC50 ValuesReference
3-NitroquinolinesEGFRMicromolar to nanomolar range[3]
Nitropyridine DerivativesJAK28.5–12.2 µM[5]

Hypothetical Signaling Pathway: Inhibition of the EGFR Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation EGF EGF (Ligand) EGF->EGFR Compound N-Cyclopropyl- 5-nitroquinolin-6-amine Compound->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Another potential anticancer mechanism is the induction of programmed cell death, or apoptosis, often triggered by an increase in intracellular reactive oxygen species (ROS).

  • ROS Generation: The related compound nitroxoline (8-hydroxy-5-nitroquinoline) has been shown to increase the generation of intracellular ROS, an effect that is enhanced by the presence of copper.[6][7] This overproduction of ROS can lead to cellular damage and trigger apoptotic pathways.

  • Apoptosis Induction: Studies on nitroxoline have also demonstrated its ability to induce hallmarks of programmed cell death, including chromatin condensation, mitochondrial membrane depolarization, and ATP depletion.[8] It is plausible that this compound could share this ability to push cancer cells toward apoptosis.

The 8-hydroxyquinoline scaffold, closely related to the quinoline core of our compound, is a well-known metal chelator. This property can be exploited for therapeutic gain.

  • Disruption of Metalloenzymes: Nitroxoline is known to act by chelating essential metal ions, thereby interfering with the function of various microbial and potentially mammalian enzymes that are crucial for cell survival and proliferation.[8]

  • Differential Metal Ionophore Activity: Interestingly, while some quinoline derivatives like clioquinol act as zinc ionophores, nitroxoline does not.[6][9] This differential activity could be a key factor in determining the specific mechanism of action and potential toxicity profile of this compound.

Infectious Diseases: A Broad-Spectrum Antimicrobial Potential

The quinoline and nitroaromatic motifs are staples in the development of antimicrobial agents. Nitroxoline, for example, is an approved antibacterial agent for urinary tract infections and has shown broad-spectrum activity against bacteria, fungi, and various protozoan parasites.[8]

  • Mechanism of Action: The primary antimicrobial mechanism of nitroxoline is believed to be its ability to chelate divalent metal cations, which are essential cofactors for many bacterial enzymes.[8] This disruption of key metabolic processes leads to the inhibition of bacterial growth.

  • Potential Applications: Given this precedent, this compound should be investigated for its potential as an antibacterial, antifungal, and antiparasitic agent. Its efficacy against drug-resistant strains would be of particular interest.

Experimental Protocols for Target Validation

To move from hypothesis to evidence, a structured experimental approach is essential. The following protocols provide a roadmap for elucidating the therapeutic targets of this compound.

Kinase Profiling Assay

This experiment aims to identify which kinases, if any, are directly inhibited by the compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., from 10 nM to 100 µM).

  • Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a broad panel of recombinant human kinases (e.g., >400 kinases).

  • Assay Performance: The assay is typically performed in a 384-well plate format. Each well will contain a specific kinase, its substrate, ATP (often radiolabeled), and the test compound at a single concentration (e.g., 10 µM) for the initial screen.

  • Detection: After incubation, the amount of phosphorylated substrate is quantified. The percentage of inhibition relative to a vehicle control (DMSO) is calculated.

  • Dose-Response Analysis: For any "hits" (kinases showing significant inhibition), a follow-up dose-response experiment is performed to determine the IC50 value (the concentration of compound required to inhibit 50% of the kinase activity).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that the compound engages with its putative target in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A431 for EGFR) to 80-90% confluency. Treat the cells with either the test compound or a vehicle control for a defined period.

  • Cell Lysis and Heating: Harvest the cells and lyse them to release the proteins. Aliquot the lysate into several tubes.

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C) for a few minutes. This will cause proteins to denature and precipitate.

  • Separation and Detection: Centrifuge the samples to pellet the precipitated proteins. The supernatant, containing the soluble proteins, is collected.

  • Western Blot Analysis: Analyze the amount of the target protein remaining in the supernatant at each temperature using Western blotting with a specific antibody. A ligand-bound protein is typically more thermally stable and will remain in solution at higher temperatures compared to the unbound protein.

Experimental Workflow for Target Identification and Validation

workflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_mechanism Mechanism of Action KinaseAssay Kinase Profiling Assay (In Vitro) CETSA CETSA (Cell-based Target Engagement) KinaseAssay->CETSA Identified Kinase 'Hit' CellViability Cell Viability Assays (e.g., MTT, CellTiter-Glo) CETSA->CellViability Confirmed Target ROS ROS Detection Assay CellViability->ROS Apoptosis Apoptosis Assay (e.g., Annexin V) CellViability->Apoptosis

Caption: A streamlined workflow for target identification and validation.

ROS Detection Assay

This protocol measures the generation of intracellular reactive oxygen species.

Methodology:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Probe Loading: Wash the cells and incubate them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), which fluoresces upon oxidation.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a positive control (e.g., H2O2) and a vehicle control.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader at several time points. An increase in fluorescence indicates an increase in intracellular ROS.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, a thorough analysis of its structural components allows for the formulation of several compelling hypotheses regarding its potential therapeutic targets. The compound's nitroquinoline core, coupled with the N-cyclopropylamine substituent, strongly suggests potential as a kinase inhibitor for oncological applications. Furthermore, the well-documented antimicrobial and pro-apoptotic activities of related nitroquinolines point to additional avenues of investigation.

The experimental protocols outlined in this guide provide a clear and logical path forward for researchers. A systematic evaluation of this compound's effects on kinase activity, cellular viability, ROS production, and microbial growth will be crucial in unlocking its therapeutic potential. Future work should focus on a comprehensive SAR study to optimize potency and selectivity, as well as in vivo studies to assess efficacy and safety in relevant disease models. This compound represents a promising starting point for a new chapter in the development of quinoline-based therapeutics.

References

  • Title: Discovering novel 3-nitroquinolines as a new class of anticancer agents Source: PubMed URL: [Link]

  • Title: Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound Source: MDPI URL: [Link]

  • Title: Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) Source: NIH URL: [Link]

  • Title: Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells Source: MDPI URL: [Link]

  • Title: Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) Source: PubMed URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: PMC URL: [Link]

  • Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: MDPI URL: [Link]

  • Title: 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline Source: ResearchGate URL: [Link]

  • Title: The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives Source: PubMed URL: [Link]

  • Title: OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained Source: mit-ivy.com URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: PubMed URL: [Link]

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N-Cyclopropyl-5-nitroquinolin-6-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-Cyclopropyl-5-nitroquinolin-6-amine, a heterocyclic compound with significant potential in medicinal chemistry. Although specific literature on this exact molecule is limited, this document leverages established principles of quinoline chemistry, pharmacophore modeling, and the known roles of its constituent functional groups to present a putative framework for its synthesis, biological evaluation, and potential as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel quinoline-based compounds.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] From the pioneering antimalarial drug quinine to modern anticancer agents, quinoline derivatives have demonstrated remarkable therapeutic potential.[3] The versatility of the quinoline nucleus allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[4] This guide focuses on a specific derivative, this compound, exploring its chemical attributes and postulating its biological significance based on its unique structural features.

Molecular Profile of this compound

This compound is a small molecule characterized by a quinoline core substituted with a nitro group at the 5-position and a cyclopropylamine at the 6-position.

PropertyValueSource
IUPAC Name This compoundChemDraw
CAS Number 1150164-23-0Huateng Pharma[5]
Molecular Formula C₁₂H₁₁N₃O₂ChemDraw
Molecular Weight 229.24 g/mol ChemDraw
Canonical SMILES C1CC1NC2=C(C=CC3=C2N=CC=C3)[O-]PubChem

The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the quinoline ring, making it a key feature for potential biological interactions.[1][6][7][8][9] The cyclopropyl group, a small, strained ring, is a valuable substituent in drug design, often introduced to enhance metabolic stability, potency, and reduce off-target effects.[4][10][11][12][13]

Proposed Synthesis of this compound

Synthesis of 6-Chloro-5-nitroquinoline Intermediate

The synthesis of the key intermediate, 6-chloro-5-nitroquinoline, can be achieved from a suitable aniline precursor via a Skraup synthesis followed by nitration. The Skraup synthesis is a classic and versatile method for the formation of the quinoline ring system.[14][15][16]

Experimental Protocol: Synthesis of 6-Chloro-5-nitroquinoline

Materials:

  • 4-Chloroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (as oxidizing agent)

  • Iron(II) sulfate (optional, as a moderator)

  • Nitrating mixture (Concentrated Nitric Acid and Concentrated Sulfuric Acid)

Procedure:

  • Skraup Synthesis of 6-Chloroquinoline:

    • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 4-chloroaniline, glycerol, and nitrobenzene. Iron(II) sulfate can be added to moderate the reaction.

    • Heat the mixture carefully. The reaction is exothermic and can be vigorous.

    • After the initial reaction subsides, continue heating to complete the cyclization.

    • Cool the reaction mixture and pour it onto ice.

    • Neutralize with a base (e.g., sodium hydroxide solution) until the solution is alkaline.

    • Extract the crude 6-chloroquinoline with an appropriate organic solvent (e.g., dichloromethane).

    • Purify the product by distillation or chromatography.

  • Nitration of 6-Chloroquinoline:

    • Dissolve the purified 6-chloroquinoline in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

    • Slowly add a pre-cooled nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir for a specified time, monitoring the progress by thin-layer chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated 6-chloro-5-nitroquinoline by filtration, wash with water, and dry.[2][17]

    • Further purification can be achieved by recrystallization.

Nucleophilic Aromatic Substitution (SNAr) with Cyclopropylamine

The final step in the proposed synthesis is the nucleophilic aromatic substitution of the chloro group in 6-chloro-5-nitroquinoline with cyclopropylamine. The strong electron-withdrawing effect of the nitro group at the 5-position activates the 6-position for nucleophilic attack.[18][19]

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Chloro-5-nitroquinoline

  • Cyclopropylamine

  • A suitable solvent (e.g., ethanol, DMSO, or DMF)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

Procedure:

  • Dissolve 6-chloro-5-nitroquinoline in a suitable anhydrous solvent in a round-bottom flask.

  • Add an excess of cyclopropylamine and a non-nucleophilic base to the solution.

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis A 4-Chloroaniline B Glycerol, H₂SO₄, Nitrobenzene (Skraup Synthesis) A->B Reactants C 6-Chloroquinoline B->C Product D HNO₃, H₂SO₄ (Nitration) C->D Reactant E 6-Chloro-5-nitroquinoline D->E Product F Cyclopropylamine, Base (SNAr) E->F Reactant G This compound F->G Final Product Kinase_Inhibition_Hypothesis cluster_0 Kinase ATP-Binding Site Hinge Hinge Region (Backbone Amides) HydrophobicPocket Hydrophobic Pocket Molecule This compound Molecule->Hinge H-bonds from Quinoline N1 and/or Amino NH Molecule->HydrophobicPocket Hydrophobic interactions from Cyclopropyl group

Caption: Hypothetical binding mode in a kinase active site.

Bioreductive Activation and Potential Antimicrobial/Anticancer Effects

The nitroaromatic group is a key feature in several antimicrobial and anticancer drugs. [7][9]These compounds can undergo bioreductive activation in hypoxic environments, such as those found in solid tumors or anaerobic bacteria. This process can lead to the formation of reactive nitrogen species that can damage DNA and other cellular macromolecules, resulting in cytotoxicity.

Experimental Protocol: Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against a panel of protein kinases.

Materials:

  • This compound

  • A panel of purified recombinant protein kinases (e.g., EGFR, VEGFR, CDK, etc.)

  • Kinase-specific peptide substrates

  • ATP (adenosine triphosphate)

  • Kinase buffer

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase, its specific peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase.

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Considerations

To explore the therapeutic potential of this compound, a systematic investigation of its structure-activity relationship (SAR) is crucial. Key modifications could include:

  • Variation of the Cycloalkyl Group: Replacing the cyclopropyl group with other small cycloalkyl or branched alkyl groups could probe the steric and electronic requirements of the hydrophobic pocket. [10][12]* Bioisosteric Replacement of the Nitro Group: The nitro group can sometimes be associated with toxicity. [1][7][8]Replacing it with other electron-withdrawing groups that can act as hydrogen bond acceptors, such as a cyano or a sulfonamide group, could retain or improve activity while potentially mitigating toxicity. [20][21][22][23][24]* Substitution on the Quinoline Ring: Further substitution on the quinoline scaffold could be explored to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule with the potential for significant biological activity. Based on its structural features, it is a promising candidate for investigation as a kinase inhibitor and may also possess antimicrobial or anticancer properties through bioreductive activation. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive biological evaluation, including in vitro kinase screening, antimicrobial and anticancer cell-based assays, and subsequent in vivo studies if promising activity is observed. The exploration of its SAR will be critical in optimizing its therapeutic potential.

References

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). ACS Publications. [Link]

  • Cyclopropyl Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Special Issue : Nitro Group Containing Drugs. MDPI. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry. [Link]

  • (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]

  • Nitro-Group-Containing Drugs. PubMed. [Link]

  • Analogs for further investigation of quinoline pharmacophore. a Kinases inhibited Eurofins enzyme assay at 1 µM. ResearchGate. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Cyclopropyl group. Wikipedia. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]

  • The Skraup Synthesis of Quinolines. Organic Reactions. [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. [Link]

  • This compound | CAS:1150164-23-0. Huateng Pharma. [Link]

  • Bioisosteres of Common Functional Groups. [Link]

  • (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. [Link]

  • Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. MDPI. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Skraup reaction. Wikipedia. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Why does the nitration of quinoline occur at the 5 (and 8) position? [Link]

  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PubMed Central. [Link]

  • Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. MDPI. [Link]

  • Nitration of 8‐aminoquinoline amides by using tert‐butyl nitrite in... ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]

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Methodological & Application

Application Notes and Protocols for N-Cyclopropyl-5-nitroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and potential applications of N-Cyclopropyl-5-nitroquinolin-6-amine. While direct literature on this specific molecule is scarce, this guide synthesizes established principles of organic chemistry and draws parallels from related nitroaromatic and quinoline compounds to propose robust experimental protocols. The protocols herein are designed to be self-validating, with explanations for critical steps grounded in mechanistic understanding. This guide includes a detailed synthetic route, purification procedures, analytical characterization methodologies, and a protocol for evaluating the in vitro anticancer activity of the title compound.

Introduction and Scientific Background

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties[1]. The introduction of a nitro group onto the quinoline scaffold can significantly modulate its electronic properties and biological activity. Nitroaromatic compounds are known to be bioreducible, a property that can be exploited for therapeutic purposes, and they often exhibit potent cytotoxicity against cancer cells[2][3].

The N-cyclopropylamino moiety is another privileged functional group in drug design. The strained cyclopropyl ring can engage in unique interactions with biological targets, and its incorporation can enhance metabolic stability and cell permeability. The combination of these three structural motifs—the quinoline core, the activating nitro group, and the N-cyclopropyl substituent—makes this compound a compelling candidate for investigation in drug discovery programs, particularly in oncology.

This guide provides a putative, yet chemically sound, pathway for the synthesis and evaluation of this novel chemical entity.

Synthesis of this compound

The proposed synthesis relies on a nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in organic chemistry[4]. The strategy involves the reaction of a 6-halo-5-nitroquinoline with cyclopropylamine. The electron-withdrawing nitro group at the 5-position strongly activates the C6 position towards nucleophilic attack, making the displacement of a halide leaving group feasible[5][6].

Proposed Synthetic Scheme

The overall transformation is depicted below:

Synthesis_Workflow cluster_reaction Reaction Conditions start 6-Chloro-5-nitroquinoline reaction Nucleophilic Aromatic Substitution start->reaction Starting Material reagent Cyclopropylamine reagent->reaction Nucleophile product This compound conditions Base (e.g., K2CO3 or Et3N) Solvent (e.g., DMF or DMSO) Heat (e.g., 100-140 °C) reaction->product S_NAr Reaction

Caption: Proposed synthesis of this compound via SNAr.

Detailed Synthesis Protocol

Materials:

  • 6-Chloro-5-nitroquinoline (1.0 eq)

  • Cyclopropylamine (2.0-3.0 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and nitrogen/argon line.

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-5-nitroquinoline (1.0 eq) and the base (K₂CO₃ or Et₃N, 2.0-3.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF or DMSO to the flask to create a solution or a fine suspension (concentration typically 0.1-0.5 M). Add cyclopropylamine (2.0-3.0 eq) to the mixture.

  • Reaction Execution: Place the flask under an inert atmosphere (nitrogen or argon). Heat the reaction mixture to 100-140 °C. The optimal temperature should be determined empirically.

    • Causality Note: The high temperature is necessary to overcome the activation energy of the SNAr reaction. The inert atmosphere prevents potential side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water or ice-water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic layers are combined.

    • Causality Note: The product is expected to be organic-soluble. This step separates the product from the inorganic base and the high-boiling point solvent.

  • Washing: Wash the combined organic layers sequentially with water and then with brine. This removes residual DMF/DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product will likely contain unreacted starting material and potential side products. Purification is essential to obtain material suitable for biological testing.

Flash Column Chromatography
  • Adsorbent: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Load this onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 30-50% EtOAc). The polarity of the eluent will depend on the TLC analysis of the crude mixture.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Recrystallization (Optional)

If the product from chromatography is a solid, its purity can be further enhanced by recrystallization.

  • Dissolve the solid product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Analytical Characterization

Thorough characterization is required to confirm the identity and purity of the synthesized this compound.

Technique Purpose Expected Observations
¹H NMR Structural confirmation and puritySignals for quinoline ring protons (7-9 ppm), a singlet or broad singlet for the N-H proton, and characteristic multiplets for the cyclopropyl protons (0.5-1.0 ppm and 2.5-3.0 ppm).
¹³C NMR Carbon skeleton confirmationResonances for the 9 quinoline carbons and the 3 cyclopropyl carbons. The carbon bearing the nitro group (C5) and the amino group (C6) will show characteristic shifts.
Mass Spec (HRMS) Molecular weight confirmationA molecular ion peak corresponding to the exact mass of C₁₂H₁₁N₃O₂ (Expected: 229.0851).
FT-IR Functional group identificationCharacteristic stretches for N-H (around 3300-3400 cm⁻¹), aromatic C-H, C=C, C=N, and strong asymmetric/symmetric stretches for the NO₂ group (around 1520 and 1340 cm⁻¹).
Melting Point Purity assessmentA sharp and defined melting point range for a pure crystalline solid.
Standard NMR Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include an adequate number of scans to achieve a good signal-to-noise ratio.[7]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.[7]

  • 2D NMR (Optional): For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (for H-H correlations) and HSQC/HMBC (for H-C correlations) are highly recommended[8].

Application Note: Evaluation of In Vitro Anticancer Activity

Introduction: Nitroquinoline derivatives have demonstrated potential as anticancer agents, often inducing apoptosis in cancer cell lines[2][9]. The following protocol describes a standard method to evaluate the cytotoxic potential of this compound against a panel of human cancer cell lines using the MTT assay.

Hypothetical Mechanism of Action

Signaling_Pathway Compound N-Cyclopropyl-5- nitroquinolin-6-amine Cell Cancer Cell Compound->Cell ROS Increased ROS (Reactive Oxygen Species) Cell->ROS Bioreduction Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Sources

Application Notes & Protocols for the Analytical Determination of N-Cyclopropyl-5-nitroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This document provides a comprehensive technical guide detailing robust analytical methodologies for the detection and quantification of N-Cyclopropyl-5-nitroquinolin-6-amine. As a novel heterocyclic compound incorporating quinoline, nitroaromatic, and cyclopropylamine functionalities, its precise measurement is critical for applications in pharmaceutical research and development, including its potential role as an active pharmaceutical ingredient (API), synthetic intermediate, or process-related impurity. This guide presents detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, quality control analysts, and drug development professionals. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adaptation.

Introduction and Compound Analysis

This compound is a complex organic molecule whose analysis demands sensitive and specific techniques. The structural combination of a quinoline core, a nitro group, and a secondary amine dictates its physicochemical properties and, consequently, the optimal analytical approach. The analysis of such compounds is a critical aspect of pharmaceutical development, where the identification and quantification of APIs and any related impurities are mandated by regulatory agencies to ensure product safety and efficacy.[1] Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are cornerstone techniques for this purpose, offering the required sensitivity and selectivity.[1][2]

Key Molecular Features for Analytical Consideration:

  • Quinoline Core: Aromatic and heterocyclic, providing a strong chromophore for UV-Vis spectroscopic detection.

  • Nitro Group (-NO₂): An electron-withdrawing group and a strong chromophore, enhancing UV absorbance. It is also electrochemically active, opening possibilities for electroanalytical detection.[3]

  • Cyclopropylamine Group (-NH-cPr): A secondary amine that is basic in nature. This site is readily protonated, making it ideal for positive-mode electrospray ionization (ESI) in mass spectrometry.

The presence of these functional groups suggests that chromatographic separations coupled with spectroscopic detection will be the most effective strategies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC-UV is a robust, reliable, and widely accessible technique for the routine analysis of APIs and impurities in pharmaceutical quality control.[4] The conjugated aromatic system of the quinoline ring and the nitro group in this compound are expected to exhibit strong UV absorbance, enabling sensitive detection.[5][6] A reverse-phase method is proposed as the primary approach due to the predominantly hydrophobic nature of the molecule.

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV System cluster_data Data Analysis s1 Weigh Sample/ Standard s2 Dissolve in Diluent (e.g., Acetonitrile) s1->s2 s3 Sonicate to Ensure Complete Dissolution s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 hplc Inject Sample into HPLC System s4->hplc col Separation on C18 Column hplc->col uv UV Detection (e.g., 254 nm) col->uv chrom Obtain Chromatogram uv->chrom quant Quantify using Calibration Curve chrom->quant cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis p1 Sample Dilution p2 Optional: Solid-Phase Extraction (SPE) for Complex Matrices p1->p2 p3 Reconstitute in Mobile Phase p2->p3 lc Inject & Separate by UPLC/HPLC p3->lc ms1 Ionization (ESI+) & Precursor Ion Selection (Q1) lc->ms1 ms2 Fragmentation (CID, Q2) ms1->ms2 ms3 Product Ion Scan (Q3) ms2->ms3 mrm Acquire Data via MRM ms3->mrm quant Quantify using Internal Standard mrm->quant cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis p1 Dissolve Sample in Solvent p2 Optional: Derivatization (e.g., Silylation with BSTFA) p1->p2 p3 Inject into GC Inlet p2->p3 gc Separation on Capillary Column p3->gc ms Ionization (EI) & Mass Analysis gc->ms tic Obtain Total Ion Chromatogram (TIC) ms->tic spec Identify via Mass Spectrum tic->spec quant Quantify using SIM spec->quant

Sources

Application Notes and Protocols for the Quantification of N-Cyclopropyl-5-nitroquinolin-6-amine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of N-Cyclopropyl-5-nitroquinolin-6-amine in biological matrices, primarily human plasma. The protocols detailed herein are grounded in established principles of bioanalytical method development and validation, leveraging Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and biomarker studies. We will explore the rationale behind experimental choices, from sample preparation to data analysis, and provide a robust framework for method validation in accordance with regulatory standards.

Introduction: The Rationale for Quantifying this compound

This compound is a quinoline derivative, a class of compounds with a wide range of biological activities, making them significant in medicinal chemistry.[1][2] The quantification of this small molecule in biological samples is paramount for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of drug discovery and development. Accurate measurement of its concentration over time in matrices like plasma or blood is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies, which inform dosing regimens and safety profiles.[3]

The inherent complexity of biological samples, which contain numerous endogenous components like proteins and phospholipids, necessitates a highly selective and sensitive analytical method.[4] LC-MS/MS has emerged as the gold standard for such applications due to its ability to distinguish the analyte of interest from interfering matrix components and provide accurate quantification at low concentrations.[5][6]

This guide will delineate a complete workflow for the development and validation of a robust LC-MS/MS method for this compound, adhering to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[7][8][9]

Bioanalytical Method Development: A Strategic Approach

The development of a reliable bioanalytical method is a multi-faceted process that requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Analyte and Internal Standard (IS) Selection

The cornerstone of accurate quantification in LC-MS/MS is the use of a suitable internal standard (IS). An IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample processing and analysis.[10][11]

  • Analyte: this compound (Structure available on PubChem[12]).

  • Internal Standard (IS): The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction and ionization, thus providing the most accurate correction for matrix effects and other sources of variability.[10][13][14] If a SIL-IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior can be considered.

Sample Preparation: Isolating the Analyte

The primary goal of sample preparation is to extract the analyte from the biological matrix while removing interfering components that can suppress or enhance the MS signal, a phenomenon known as the matrix effect.[15][16][17] Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5][18][19]

For its simplicity, speed, and cost-effectiveness, Protein Precipitation (PPT) is often the first-line approach for small molecule extraction from plasma.[4][20][21]

dot

Caption: Protein Precipitation Workflow for Plasma Samples.

Liquid Chromatography: Separating the Components

Chromatographic separation is crucial to resolve the analyte from co-extracted matrix components, which can cause ion suppression or enhancement.[15] Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) are commonly employed.

Parameter Recommended Condition Rationale
Column C18, e.g., 50 x 2.1 mm, 1.8 µmProvides good retention and peak shape for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation and better peak shape in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient Start at low %B, ramp up to high %B, then re-equilibrateA gradient elution is necessary to elute the analyte with good peak shape and to wash out strongly retained matrix components.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes the introduction of matrix components onto the column.
Mass Spectrometry: Detecting and Quantifying the Analyte

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine group on the quinoline structure is readily protonated.
MRM Transitions Analyte: [M+H]+ → Product Ion 1 (Quantifier), [M+H]+ → Product Ion 2 (Qualifier)To be determined by direct infusion of a standard solution. The quantifier is used for concentration calculation, and the qualifier confirms identity.
IS: [M+H]+ → Product IonTo be determined for the internal standard.
Source Temperature e.g., 500 °CTo be optimized for efficient desolvation.
Gas Flows Nebulizer, Heater, and Curtain GasTo be optimized for optimal spray formation and ion transmission.
Collision Energy To be optimized for each MRM transitionTo achieve the most stable and intense product ion signal.

Bioanalytical Method Validation: Ensuring Data Integrity

A bioanalytical method must be validated to demonstrate that it is reliable for its intended purpose.[7][22] The validation should be performed in accordance with regulatory guidelines.[8][23]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria as per FDA guidelines.[7]

Parameter Purpose Acceptance Criteria
Selectivity & Specificity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between analyte concentration and instrument response.At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal concentration and the degree of scatter.Assessed at LLOQ, LQC, MQC, and HQC. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect To assess the impact of matrix components on the ionization of the analyte and IS.Matrix factor should be consistent across different lots of matrix. The CV of the IS-normalized matrix factor should be ≤15%.[15][24]
Recovery To evaluate the efficiency of the extraction procedure.Recovery should be consistent and reproducible, although it does not need to be 100%.
Stability To ensure the analyte is stable in the biological matrix under various conditions.[25][26]Analyte concentration should be within ±15% of the nominal concentration under the tested conditions.
Detailed Protocols for Validation Experiments

Protocol 3.2.1: Stock and Working Solution Preparation

  • Prepare a primary stock solution of this compound and the IS in a suitable organic solvent (e.g., DMSO or Methanol).

  • Prepare a series of working solutions for calibration standards and quality controls by serial dilution of the stock solution with the appropriate solvent.

Protocol 3.2.2: Calibration Curve and Quality Control (QC) Sample Preparation

  • Spike blank plasma with the working solutions to prepare calibration standards at a minimum of 6-8 concentration levels, covering the expected in-study concentration range.

  • Prepare QC samples in blank plasma at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Protocol 3.2.3: Stability Assessment

The stability of this compound in the biological matrix must be thoroughly evaluated.[27][28][29]

  • Freeze-Thaw Stability: Analyze LQC and HQC samples after undergoing multiple freeze-thaw cycles (e.g., three cycles).

  • Short-Term (Bench-Top) Stability: Keep LQC and HQC samples at room temperature for a period that mimics the sample handling time in the laboratory and then analyze.

  • Long-Term Stability: Store LQC and HQC samples at the intended storage temperature (e.g., -80 °C) for a duration that covers the expected sample storage time in a clinical or preclinical study.

  • Post-Preparative (Autosampler) Stability: Analyze processed LQC and HQC samples after storage in the autosampler for a defined period.

dot

Caption: A typical workflow for bioanalytical method validation.

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantification of this compound in biological samples using LC-MS/MS. By following the outlined protocols for method development and validation, researchers can generate high-quality, reliable, and reproducible data that will withstand regulatory scrutiny. The principles and procedures described herein are designed to ensure the scientific integrity of bioanalytical data, which is crucial for the successful advancement of new chemical entities through the drug development pipeline.

References

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  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. [Link]

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  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Hartl, M., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9897-9905. [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

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  • ResearchGate. (2025). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • González, A., et al. (2023). Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry. Journal of Applied Bioanalysis, 9(6), 161-171. [Link]

  • Al-Soud, Y. A., & Al-Masri, I. M. (2015). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Analytical & Bioanalytical Techniques, 6(5), 1-5. [Link]

  • Heyes, M. P., & Markey, S. P. (1988). Quantification of quinolinic acid in rat brain, whole blood, and plasma by gas chromatography and negative chemical ionization mass spectrometry: effects of systemic L-tryptophan administration on brain and blood quinolinic acid concentrations. Analytical Biochemistry, 174(1), 349-359. [Link]

  • Islam, M., et al. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia, 60(3), 273-284. [Link]

  • Wang, J., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 23-30. [Link]

  • PubChem. (n.d.). N-(dicyclopropylmethyl)-5-nitroquinolin-6-amine. [Link]

  • Bonin, A., et al. (2021). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Chromatography B, 1180, 122880. [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]

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  • BioProcess International. (2021). Stability Testing: Monitoring Biological Product Quality Over Time. [Link]

  • Scribd. (n.d.). FDA Stability Testing. [Link]

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  • U.S. Food and Drug Administration. (2020). Bioanalysis of Unstable Analytes in Pharmacokinetic BE Studies for ANDAs. [Link]

  • Zielińska, A., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 27(24), 8828. [Link]

  • Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 249-266. [Link]

  • ResearchGate. (n.d.). Scoring values of quinoline derivatives. [Link]

  • MDPI. (2021). Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies. [Link]

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Introduction: Unveiling the Potential of a Novel Quinoline Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Cellular Characterization of N-Cyclopropyl-5-nitroquinolin-6-amine

This compound is a synthetic organic compound belonging to the quinoline class of molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. Related 5-nitroquinoline derivatives, such as Nitroxoline, have demonstrated significant anti-cancer properties, including the induction of apoptosis and the generation of reactive oxygen species in tumor cells[1][2][3]. The structural features of this compound suggest its potential as a modulator of critical cellular pathways, making it a compound of interest for drug discovery and development.

This document, prepared for researchers and drug development professionals, provides a comprehensive, multi-faceted guide to investigating the cellular effects of this compound. We move beyond simple protocols to present an integrated strategy for characterization, beginning with broad assessments of cytotoxicity, proceeding to mechanistic inquiries into apoptosis, and culminating in advanced methods for confirming intracellular target engagement. Each section is grounded in the scientific rationale behind the experimental choices, ensuring a robust and logical approach to understanding the compound's biological activity.

Compound Profile and Handling

Proper handling and preparation of the test compound are foundational to reproducible and accurate results.

PropertyValueSource
CAS Number 1150164-23-0[4]
Molecular Formula C₁₂H₁₁N₃O₂[4]
Molecular Weight 229.24 g/mol [4]

Protocol for Stock Solution Preparation:

  • Initial Solubilization: Due to the heterocyclic aromatic nature of the compound, dimethyl sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration primary stock solution (e.g., 10-50 mM) by dissolving a precisely weighed amount of this compound in high-purity, anhydrous DMSO.

  • Verification of Solubility: Ensure complete dissolution by vortexing and, if necessary, gentle warming (not to exceed 37°C). Visually inspect the solution for any particulates.

  • Aliquoting and Storage: Aliquot the primary stock into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock and prepare a series of working solutions by diluting it in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the cell culture wells is non-toxic and consistent across all treatments, typically ≤0.5%.

Part 1: Primary Assessment of Anti-Proliferative and Cytotoxic Effects

Scientific Rationale: The initial step in characterizing any potential anti-cancer agent is to determine its impact on cell viability and proliferation. This provides a quantitative measure of the compound's potency (e.g., IC₅₀ value) and establishes the optimal concentration range for subsequent mechanistic studies. The MTT assay is a robust, colorimetric method that measures the metabolic activity of living cells, which is directly proportional to the number of viable cells in the culture[5][6][7].

Featured Assay: MTT Cell Proliferation Assay

This assay relies on the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells[5][8].

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout A 1. Seed Cells in 96-Well Plate B 2. Allow Cells to Adhere (24h) A->B D 4. Treat Cells with Compound (e.g., 48-72h) B->D C 3. Prepare Compound Dilutions C->D E 5. Add MTT Reagent (Incubate 3-4h) D->E F 6. Solubilize Formazan Crystals (Add DMSO or SDS-HCl) E->F G 7. Read Absorbance (570 nm) F->G H Dose-Response Curve G->H Data Analysis (IC50 Calculation) Apoptosis_Pathway A Pro-Apoptotic Stimulus (e.g., N-Cyclopropyl-5- nitroquinolin-6-amine) B Initiator Caspases (e.g., Caspase-8, Caspase-9) A->B C Executioner Caspases (Pro-Caspase-3/7) B->C D Active Caspase-3/7 C->D E Cleavage of Cellular Substrates (e.g., PARP) D->E F Apoptosis E->F CETSA_Workflow cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_lysis Fractionation cluster_detect Detection A 1. Treat Cells with Compound or Vehicle Control B 2. Aliquot Cells and Heat at a Range of Temperatures A->B C 3. Lyse Cells (e.g., Freeze-Thaw) B->C D 4. Centrifuge to Separate Soluble vs. Aggregated Proteins C->D E 5. Collect Soluble Fraction (Supernatant) D->E F 6. Analyze by SDS-PAGE and Western Blot E->F G Plot Melting Curve (Protein Level vs. Temp) F->G Data Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment: Grow cells to ~80-90% confluency. Treat the cells with a high concentration of this compound (e.g., 10-50 µM) or a vehicle control for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

  • Harvesting and Aliquoting: Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into multiple PCR tubes, one for each temperature point.

  • Heat Challenge: Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes. [9]4. Cell Lysis: Lyse the cells by subjecting the aliquots to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. [10]5. Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris. [11][10]6. Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blot Analysis: Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific to the putative target protein, followed by an appropriate HRP-conjugated secondary antibody.

  • Data Acquisition and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensity for each temperature point. Plot the relative band intensity against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

References

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  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

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  • Title: Optimizing Your Cell Based Assay Performance Key Strategies Source: Marin Biologic Laboratories URL: [Link]

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  • Title: How To Design Cell-based Potency Assays Source: Bioprocess Online URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]

  • Title: 3D Cell Based Assays: Tips for Success Source: Biocompare URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central (ACS Central Science) URL: [Link]

  • Title: Muse® Caspase-3/7 Kit Source: Luminex Corp URL: [Link]

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  • Title: Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) Source: NIH URL: [Link]

  • Title: OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained Source: Autech URL: [Link]

  • Title: Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound Source: MDPI URL: [Link]

  • Title: this compound | CAS:1150164-23-0 Source: Huateng Pharma URL: [Link]

  • Title: Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF Source: ResearchGate URL: [Link]

  • Title: 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline Source: ResearchGate URL: [Link]

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Application Note: A High-Throughput Screening Cascade to Identify Novel Anticancer Agents Based on the Nitroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for High-Throughput Screening with N-Cyclopropyl-5-nitroquinolin-6-amine

Abstract

The discovery of novel anticancer therapeutics remains a paramount challenge in modern drug development. High-Throughput Screening (HTS) serves as a cornerstone of this effort, enabling the rapid evaluation of vast chemical libraries to identify promising lead compounds.[1] The quinoline ring system is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent biological activity.[2] Specifically, substituted 5-nitroquinolines have emerged as a class of interest due to their demonstrated antimicrobial and cytotoxic properties.[3][4] This application note presents a comprehensive, field-tested guide for utilizing This compound as a prototypical reference compound within a robust HTS cascade designed to discover and validate novel inhibitors of cancer cell proliferation. We provide a detailed rationale for assay selection, step-by-step protocols for primary and secondary screening, and a framework for data analysis and hit validation, designed for researchers, scientists, and drug development professionals.

Scientific Foundation: Targeting Cancer Cell Proliferation with Nitroquinolines

Uncontrolled cell proliferation is a defining hallmark of cancer. Consequently, assays that measure a compound's ability to inhibit cell growth (cytostatic effect) or induce cell death (cytotoxic effect) are fundamental in oncology drug discovery.[5][6] The 5-nitroquinoline core, as exemplified by compounds like Nitroxoline (8-hydroxy-5-nitroquinoline), has been shown to exert potent anticancer effects.[3] The proposed mechanisms often involve the generation of intracellular reactive oxygen species (ROS) and the inhibition of critical cellular enzymes, ultimately leading to apoptosis.[3][7]

Therefore, a logical HTS strategy is to screen for compounds that reduce the viability of a cancer cell population. This compound serves as an ideal reference compound for such a campaign, representing a key pharmacophore whose activity can be benchmarked and optimized.

cluster_0 Cell Proliferation Signaling cluster_1 Potential Intervention Point Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine Kinases (RTKs) Signaling Cascade (e.g., RAS/MAPK) Signaling Cascade (e.g., RAS/MAPK) Receptor Tyrosine Kinases (RTKs)->Signaling Cascade (e.g., RAS/MAPK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS/MAPK)->Transcription Factors Cell Cycle Progression & DNA Synthesis Cell Cycle Progression & DNA Synthesis Transcription Factors->Cell Cycle Progression & DNA Synthesis Cell Proliferation Cell Proliferation Cell Cycle Progression & DNA Synthesis->Cell Proliferation Nitroquinoline Scaffold Nitroquinoline Scaffold Nitroquinoline Scaffold->Cell Cycle Progression & DNA Synthesis Inhibition/Apoptosis Induction

Caption: Generic cell proliferation pathway and potential point of inhibition.

Assay Selection: The Case for Luminescence-Based Viability Screening

For a primary HTS campaign, the chosen assay must be robust, sensitive, scalable, and have a low susceptibility to compound interference.[8][9] While various methods exist (e.g., colorimetric, fluorescent), luminescence-based assays that quantify intracellular ATP levels offer superior performance.[10][11]

Principle: The amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.[12] In the presence of luciferase and its substrate, D-luciferin, ATP drives a reaction that produces a stable luminescent signal. A decrease in this signal following compound treatment indicates a loss of cell viability. This "add-mix-read" format is highly amenable to the automated liquid handling systems used in HTS.[1]

Part 1: Primary HTS Protocol for Antiproliferative Activity

This protocol is optimized for a 384-well plate format to screen a large compound library against a cancer cell line (e.g., HCT116, HeLa, A549).

3.1. Materials and Reagents

ComponentDescription / Supplier Example
Cell Line HCT116 (human colorectal carcinoma) / ATCC
Culture Medium McCoy's 5A Medium + 10% FBS, 1% Pen/Strep
Assay Plates 384-well, solid white, tissue-culture treated plates
Viability Reagent CellTiter-Glo® Luminescent Cell Viability Assay / Promega
Reference Compound This compound (Test Compound)
Positive Control Staurosporine (10 µM final concentration)
Negative Control 0.1% DMSO in culture medium
Compound Library Plated in 384-well format, typically at 10 mM in DMSO

3.2. Instrumentation

  • Automated Liquid Handler: For plate stamping, reagent addition.

  • Multilabel Plate Reader: Capable of reading glow luminescence.

  • CO₂ Incubator: Maintained at 37°C, 5% CO₂.

3.3. Experimental Workflow

cluster_workflow Primary HTS Workflow A 1. Seed Cells (e.g., 2000 cells/well in 40 µL) B 2. Incubate (24 hours, 37°C) A->B C 3. Compound Transfer (40 nL via pin tool or echo) B->C D 4. Incubate (48-72 hours, 37°C) C->D E 5. Equilibrate Plate (30 min at Room Temp) D->E F 6. Add Viability Reagent (40 µL CellTiter-Glo®) E->F G 7. Incubate & Lyse (10 min at Room Temp) F->G H 8. Read Luminescence G->H

Caption: Workflow diagram for the primary cell viability HTS.

Step-by-Step Methodology:

  • Cell Seeding: Using a multichannel pipette or automated dispenser, seed 2000 cells suspended in 40 µL of culture medium into each well of a 384-well plate.

  • Initial Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume proliferation.

  • Compound Addition: Transfer approximately 40 nL of compounds from the library plates to the assay plates using an automated liquid handler (e.g., pin tool or acoustic dispenser). This results in a final screening concentration of 10 µM (assuming a 10 mM stock).

    • Controls: Ensure columns are dedicated to the positive control (Staurosporine) and negative control (0.1% DMSO).

  • Compound Incubation: Return plates to the incubator for 48 to 72 hours.

  • Plate Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. This is critical for consistent enzyme kinetics.

  • Reagent Addition: Add 40 µL of the CellTiter-Glo® reagent to all wells.

  • Lysis and Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Hit Identification

Robust data analysis is essential to confidently identify active compounds ("hits") while minimizing false positives and negatives.[13][14]

4.1. Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay.[8] It measures the separation between the positive and negative control signals.

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.

4.2. Quality Control Benchmarks

Z'-Factor ValueAssay Classification
> 0.5 Excellent, suitable for HTS
0 to 0.5 Marginal, may require optimization
< 0 Unacceptable, assay has failed

4.3. Hit Selection

  • Normalization: Raw luminescence data for each test well is converted to Percent Inhibition using the plate controls:

    • Formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Criteria: A compound is typically classified as a "hit" if its percent inhibition exceeds a defined threshold. A common starting point is an inhibition value greater than three times the standard deviation of the negative controls, or a simple cutoff (e.g., >50% inhibition).

Part 2: Secondary and Confirmatory Assays

Hits from the primary screen must undergo further testing to confirm their activity, determine their potency, and rule out assay artifacts.[15]

cluster_triage Hit Confirmation & Triage Workflow Primary_Hits Primary Hits (% Inhibition > 50%) Dose_Response Dose-Response Assay (Calculate IC50) Primary_Hits->Dose_Response Potent_Hits Potent Hits (IC50 < 10 µM) Dose_Response->Potent_Hits False_Positives1 Inactive / Weak Dose_Response->False_Positives1 IC50 > 10 µM Orthogonal_Assay Orthogonal Assay (e.g., Caspase-3/7 Activity) Potent_Hits->Orthogonal_Assay Confirmed_Hits Confirmed, On-Mechanism Hits Orthogonal_Assay->Confirmed_Hits Activity Confirmed False_Positives2 Inactive in Orthogonal Assay (Potential Artifact) Orthogonal_Assay->False_Positives2 No Activity

Caption: A typical workflow for confirming and prioritizing primary HTS hits.

5.1. Protocol: Dose-Response and IC₅₀ Determination

Objective: To determine the potency of primary hits by measuring their activity across a range of concentrations.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of each hit compound, starting from a top concentration of 50 µM.

  • Assay Execution: Perform the same cell viability assay as described in Part 1, but instead of a single concentration, add the serial dilutions of the compounds to the cells.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value (the concentration at which 50% of the biological response is inhibited).

5.2. Protocol: Orthogonal Assay for Apoptosis (Caspase-3/7 Activity)

Objective: To confirm that the observed loss of viability is due to the induction of apoptosis, a common mechanism for anticancer agents.

  • Assay Principle: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. Luminescent assays (e.g., Caspase-Glo® 3/7) use a proluminescent substrate that is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating light.[10][11]

  • Methodology:

    • Seed and treat cells with hit compounds (at their IC₅₀ concentration) as described in the primary assay.

    • At a relevant time point (e.g., 24 hours), add the Caspase-Glo® 3/7 reagent to the wells.

    • Incubate for 1-2 hours at room temperature.

    • Read the luminescence. An increase in signal compared to DMSO-treated cells confirms the activation of apoptosis.

Field Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) Inconsistent cell seeding; Reagent dispensing error; Cell health issues.Optimize cell seeding density; Verify liquid handler performance; Ensure consistent incubation times.
Plate "Edge Effects" Uneven temperature or humidity across the plate during incubation.Use a water pan in the incubator; Discard data from outer rows/columns; Use plate seals.
Compound Interference Autofluorescence/luminescence; Luciferase inhibition.For luminescent compounds, run a counter-screen without cells. For inhibitors, use an orthogonal assay with a different readout (e.g., fluorescence).
High Hit Rate (>1%) Non-specific compound activity (e.g., aggregators); Assay conditions too sensitive.Re-screen hits in the presence of a non-ionic detergent (e.g., Triton X-100) to identify aggregators; Increase stringency of hit criteria.

Conclusion

This application note provides a validated, end-to-end HTS workflow for the identification and confirmation of novel antiproliferative compounds, using this compound as a representative of the promising nitroquinoline chemical class. By combining a robust primary luminescence-based assay with systematic data analysis and confirmatory orthogonal assays, researchers can efficiently triage large compound libraries to find high-quality, mechanistically supported hits for downstream lead optimization.

References

  • An, W.F., and Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. [Link]

  • Zhang, J.H., Chung, T.D., and Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • National Center for Biotechnology Information (2023). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Cali, J.J., et al. (2008). Bioluminescent assays for high-throughput screening of kinases. Expert Opinion on Drug Discovery, 3(6), 649-660. [Link]

  • Liu, K., et al. (2007). A review of high-throughput screening for kinase inhibitors. Combinatorial Chemistry & High Throughput Screening, 10(4), 233-243. [Link]

  • Jiang, X., et al. (2020). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 495, 134-141. [Link]

  • Abbas, M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Zang, R., et al. (2012). Cell-based assays in high-throughput screening for drug discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51. [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478. [Link]

  • Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195. [Link]

  • Papaneophytou, C.P. (2022). Cell-Based Assays for High-Throughput Screening. Methods in Molecular Biology, 2533, 1-13. [Link]

Sources

using N-Cyclopropyl-5-nitroquinolin-6-amine in animal models

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand the critical need for detailed, reliable protocols when working with novel chemical entities in preclinical research. The compound N-Cyclopropyl-5-nitroquinolin-6-amine is a specialized molecule, and while extensive public data on its specific application in animal models is emerging, this guide synthesizes the best practices for evaluating quinoline-based compounds in vivo. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust animal studies.

Disclaimer

The following application notes and protocols are a representative guide based on the structural class of this compound and general practices for in vivo compound evaluation. Researchers must conduct compound-specific dose-range finding and toxicology studies before initiating efficacy trials. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.

Application Note: In Vivo Evaluation of this compound (NCQ-56)

Introduction and Scientific Rationale

This compound, hereafter referred to as NCQ-56, belongs to the quinoline family of heterocyclic aromatic compounds. Quinoline scaffolds are prevalent in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-cancer, anti-malarial, and anti-inflammatory effects. The inclusion of a nitro group and a cyclopropylamine moiety suggests that NCQ-56 may function as a kinase inhibitor or a DNA-intercalating agent, common mechanisms for quinoline-based therapeutics.

The primary goal of in vivo studies with NCQ-56 is to assess its pharmacokinetic profile, safety, and anti-tumor efficacy in relevant animal models. This note provides a framework for these initial studies, focusing on a subcutaneous xenograft model, a standard in preclinical oncology.

Proposed Mechanism of Action (Hypothetical)

Based on its structural features, NCQ-56 is hypothesized to act as an inhibitor of a specific signaling pathway crucial for tumor growth and proliferation. The quinoline core can intercalate into DNA or bind to the ATP-binding pocket of kinases. The nitro group can be bioreduced in hypoxic tumor environments, leading to cytotoxic metabolites.

Below is a hypothetical signaling pathway that NCQ-56 might inhibit.

NCQ-56_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Growth_Factor Growth Factor Growth_Factor->Receptor NCQ-56 NCQ-56 NCQ-56->Kinase_A Inhibits

Caption: Hypothetical signaling pathway inhibited by NCQ-56.

Core Experimental Workflow

The successful in vivo evaluation of NCQ-56 follows a logical progression from initial tolerability studies to full-scale efficacy trials.

Experimental_Workflow A Step 1: Formulation Development & Vehicle Selection B Step 2: Maximum Tolerated Dose (MTD) Study A->B C Step 3: Pharmacokinetic (PK) Study B->C D Step 4: Xenograft Efficacy Study B->D C->D Informs Dosing E Step 5: Data Analysis & Reporting D->E

Caption: Standard workflow for preclinical in vivo compound evaluation.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective

To determine the highest dose of NCQ-56 that can be administered chronically without causing dose-limiting toxicity (DLT). DLT is typically defined as >20% body weight loss or other severe adverse clinical signs.

Materials
  • NCQ-56

  • Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

  • 6-8 week old female athymic nude mice

  • Standard rodent chow and water

  • Animal balance, calipers

  • Syringes and appropriate gauge needles for the chosen route of administration

Methodology
  • Animal Acclimation: Allow mice to acclimate for at least one week before the start of the study.

  • Group Allocation: Randomly assign mice to groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose level groups of NCQ-56.

  • Dose Selection: Based on in vitro cytotoxicity data, select a starting dose (e.g., 10 mg/kg). Subsequent doses should be escalated (e.g., 25, 50, 100 mg/kg).

  • Compound Administration: Administer NCQ-56 and vehicle once daily (or as per the desired schedule) via the chosen route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

    • The study duration is typically 7-14 days.

  • Endpoint: Euthanize animals if they reach the DLT criteria or at the end of the study.

Data Analysis

Summarize the findings in a table to clearly identify the MTD.

GroupDose (mg/kg)Administration RouteMean Body Weight Change (%)Clinical Observations
1VehicleOral Gavage+2.5%Normal
225Oral Gavage+1.0%Normal
350Oral Gavage-5.8%Mild lethargy on Day 3
4100Oral Gavage-22.1%Severe lethargy, ruffled fur

Protocol 2: Subcutaneous Xenograft Efficacy Study

Objective

To evaluate the anti-tumor efficacy of NCQ-56 at well-tolerated doses in a human tumor xenograft model.

Materials
  • Cancer cell line of interest (e.g., A549 - lung carcinoma)

  • Matrigel or similar basement membrane matrix

  • 6-8 week old female athymic nude mice

  • NCQ-56 at MTD and sub-MTD doses

  • Vehicle solution

  • Animal balance, calipers

Methodology
  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach a mean volume of 100-150 mm^3, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: NCQ-56 at MTD (e.g., 50 mg/kg)

    • Group 3: NCQ-56 at a lower dose (e.g., 25 mg/kg)

    • Group 4: Positive Control (a standard-of-care agent for the chosen cell line)

  • Dosing and Monitoring:

    • Administer compounds daily for 21-28 days.

    • Measure tumor volume and body weight 2-3 times per week.

    • Perform daily clinical observations.

  • Endpoint:

    • Euthanize mice when tumors reach the maximum allowed size (e.g., 2000 mm^3) or show signs of ulceration.

    • At the end of the study, euthanize all remaining animals. Collect tumors for ex vivo analysis (e.g., histology, Western blot).

Data Analysis and Interpretation

The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

TGI (%) = (1 - (ΔT / ΔC)) x 100

Where:

  • ΔT is the change in mean tumor volume in the treated group.

  • ΔC is the change in mean tumor volume in the vehicle control group.

Present the results in a clear, graphical format (e.g., mean tumor volume vs. time).

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)TGI (%)Mean Body Weight Change (%)
Vehicle-1850 ± 210-+3.1%
NCQ-5625980 ± 15047%+1.5%
NCQ-5650450 ± 9576%-4.2%
Positive ControlX620 ± 11066%-8.5%

Interpretation: A dose-dependent anti-tumor effect was observed for NCQ-56. At 50 mg/kg, NCQ-56 demonstrated significant tumor growth inhibition with acceptable toxicity.

References

As this compound is a novel compound, direct references are not available. The protocols and rationale provided are based on established standards in preclinical pharmacology. For further reading on these standard methods, please consult the following authoritative sources:

  • Title: Principles of Preclinical Cancer Drug Development Source: Nature Reviews Cancer URL: [Link]

  • Title: Guidelines for the Welfare and Use of Animals in Cancer Research Source: British Journal of Cancer URL: [Link]

  • Title: Animal Models in Oncology Source: In Vivo URL: [Link]

N-Cyclopropyl-5-nitroquinolin-6-amine: A Privileged Scaffold for Target-Based Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutic agents, particularly in oncology.[1][2] Its rigid, planar structure and versatile substitution patterns make it an ideal starting point for designing potent and selective enzyme inhibitors. This application note presents a comprehensive, target-agnostic workflow for the characterization of N-Cyclopropyl-5-nitroquinolin-6-amine, a novel quinoline derivative, within a target-based drug discovery framework. We hypothesize that this compound, due to its structural motifs, is a putative kinase inhibitor. This guide provides detailed, field-proven protocols for researchers to 1) identify its primary protein targets in a native cellular context, 2) validate direct target engagement in intact cells, 3) quantify the biophysical binding parameters, and 4) confirm functional enzymatic modulation. The methodologies described herein—from broad chemoproteomic profiling to specific biophysical and biochemical validation—represent a robust, self-validating cascade for advancing novel chemical matter from hit identification to lead optimization.

Compound Profile: this compound

This molecule combines the quinoline scaffold with key functional groups that suggest potential for specific protein interactions. The 6-amino group can act as a critical hydrogen bond donor, a common feature for engaging the hinge region of protein kinases, while the N-cyclopropyl moiety can probe hydrophobic pockets to enhance potency and selectivity. The 5-nitro group, an electron-withdrawing substituent, significantly influences the electronic properties of the quinoline ring system and may form specific polar contacts within a binding site.[3]

PropertyValue
IUPAC Name This compound
CAS Number 1150164-23-0[4]
Molecular Formula C₁₂H₁₁N₃O₂[4]
Molecular Weight 229.24 g/mol
Appearance Yellow to orange solid
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol

Strategic Workflow for Target Identification and Validation

A successful target-based discovery campaign requires a logical, multi-layered approach to build a high-confidence profile of a compound's mechanism of action. Simply identifying a potential interaction is insufficient; it must be confirmed in a physiological context and correlated with a functional outcome. The workflow presented here is designed to systematically de-orphan this compound, moving from broad, unbiased screening to precise, quantitative validation.

Target_Validation_Workflow cluster_Discovery Phase 1: Target Discovery cluster_Validation Phase 2: Cellular & Biophysical Validation cluster_Function Phase 3: Functional Characterization Kinobeads Chemoproteomics Profiling (Kinobeads) CETSA Cellular Target Engagement (CETSA) Kinobeads->CETSA Identifies Putative Targets ITC Biophysical Validation (ITC) CETSA->ITC Confirms Intracellular Binding EnzymeAssay Biochemical Functional Assay (Enzyme Inhibition) ITC->EnzymeAssay Quantifies Direct Interaction

Caption: High-level workflow for target identification and validation.

Protocol I: Unbiased Target Identification via Kinobeads Profiling

Scientific Rationale: Before performing specific functional assays, it is crucial to identify which of the >500 kinases in the human kinome our compound interacts with. Chemical proteomics using "Kinobeads"—an affinity resin containing immobilized, non-selective kinase inhibitors—is a powerful, unbiased method to profile these interactions.[5][6] The assay operates on a competitive binding principle: this compound in a cell lysate will compete with the kinobeads for binding to its target kinases. The bound kinases are then identified and quantified by mass spectrometry.[7][8]

Kinobeads_Principle cluster_Control Control (DMSO) cluster_Compound Treatment (+ Compound) Lysate1 Cell Lysate Kinase1 Target Kinase Beads1 Kinobeads MS1 High Signal Beads1->MS1 LC-MS/MS Analysis Kinase1->Beads1 Binds Lysate2 Cell Lysate Compound N-Cyclopropyl-5- nitroquinolin-6-amine Lysate2->Compound Pre-incubate Beads2 Kinobeads MS2 Low Signal Beads2->MS2 LC-MS/MS Analysis Kinase2 Target Kinase Kinase2->Beads2 Binding Blocked Compound->Kinase2 Binds

Caption: Principle of competitive binding in Kinobeads profiling.

A. Materials & Reagents

  • Cell line of interest (e.g., K-562, HeLa)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, 0.8% NP-40, protease/phosphatase inhibitors)

  • Kinobeads affinity resin[9]

  • This compound (stock in DMSO)

  • DMSO (vehicle control)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • Mass spectrometry-grade reagents for proteomics (trypsin, iodoacetamide, DTT, etc.)

B. Step-by-Step Protocol

  • Cell Culture & Lysis: Culture cells to ~80-90% confluency. Harvest and wash with cold PBS. Lyse cells on ice for 30 minutes and clarify the lysate by centrifugation (20,000 x g, 20 min, 4°C). Determine protein concentration (e.g., BCA assay).

  • Competitive Binding: Aliquot 1 mg of protein lysate per condition. Treat lysates with this compound (e.g., at 0.1, 1, and 10 µM) or DMSO vehicle. Incubate for 45 minutes at 4°C with gentle rotation.

  • Kinobeads Pulldown: Add a pre-washed slurry of kinobeads to each lysate. Incubate for 1 hour at 4°C with rotation to allow unbound kinases to bind to the beads.

  • Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads extensively (3-5 times) with cold wash buffer to remove non-specifically bound proteins.

  • Sample Preparation for MS: Elute the bound proteins and prepare them for mass spectrometry analysis (reduction, alkylation, and on-bead tryptic digest).

  • LC-MS/MS Analysis: Analyze the resulting peptides by nano-liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS).

C. Data Analysis & Interpretation

  • Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant).

  • For each identified kinase, calculate the ratio of its abundance in the compound-treated sample relative to the DMSO control.

  • Plot the abundance ratio as a function of compound concentration to generate dose-response curves.

  • Kinases that show a dose-dependent decrease in binding to the beads are considered high-confidence targets of this compound.

Putative TargetIC₅₀ (Binding, µM)Max. Inhibition (%)Notes
Kinase A0.8595%Strong, dose-dependent competition
Kinase B7.288%Moderate affinity target
Kinase C> 2015%Not a significant target

Protocol II: Cellular Target Engagement with CETSA

Scientific Rationale: A compound binding to a protein in a lysate does not guarantee it can reach and engage that target in the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the definitive method for verifying intracellular target engagement.[10][11] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand, its structure becomes more resistant to heat-induced denaturation. By heating intact cells treated with our compound and measuring the amount of soluble target protein remaining, we can directly observe engagement.

A. CETSA Melt Curve (Tagg Determination) This initial experiment identifies the temperature at which the target protein denatures, allowing for the selection of an optimal temperature for subsequent dose-response experiments.

  • Cell Treatment: Treat intact cells with a saturating concentration of this compound (e.g., 20 µM) or DMSO for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.[10]

  • Lysis & Clarification: Lyse the cells via freeze-thaw cycles or addition of lysis buffer. Pellet the aggregated proteins by high-speed centrifugation (20,000 x g, 20 min, 4°C).

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (identified from the Kinobeads experiment) by Western Blot or other quantitative protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein remaining versus temperature. The curve for the compound-treated cells should shift to the right compared to the DMSO control, indicating thermal stabilization. The magnitude of this shift (ΔTagg) confirms target engagement.

B. Isothermal Dose-Response (ITDR) Fingerprint This experiment quantifies the potency of target engagement at a fixed temperature.

  • Select Temperature: Choose a temperature from the melt curve experiment where a significant stabilization was observed (e.g., the Tagg of the DMSO control).

  • Dose-Response Treatment: Treat intact cells with a serial dilution of this compound (e.g., 0.01 to 50 µM) for 1-2 hours.

  • Fixed Heat Challenge: Heat all samples at the pre-selected temperature for 3 minutes, then cool on ice.

  • Lysis and Analysis: Lyse the cells and quantify the amount of soluble target protein as described above.

  • Data Analysis: Plot the amount of soluble protein as a function of compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀, which reflects the concentration required for half-maximal stabilization of the target protein in a cellular context.

Protocol III: Biophysical Characterization via Isothermal Titration Calorimetry (ITC)

Scientific Rationale: After confirming that our compound engages its target in cells, we must precisely quantify the binding affinity (K D ) and thermodynamic parameters of this direct interaction. Isothermal Titration Calorimetry (ITC) is the gold standard for this measurement.[12][13] It directly measures the heat released or absorbed as the compound binds to its purified target protein, providing a complete thermodynamic profile (ΔH, ΔS) of the interaction without the need for labels or reporters.[14][15]

A. Materials & Reagents

  • Purified recombinant target protein (identified from Kinobeads/CETSA)

  • This compound

  • ITC buffer (e.g., PBS or HEPES, pH 7.4, with 1-2% DMSO for compound solubility)

  • Isothermal Titration Calorimeter

B. Step-by-Step Protocol

  • Sample Preparation: Prepare the protein solution in the ITC buffer (e.g., 10-20 µM). Prepare the compound solution in the same buffer at a 10-15x higher concentration (e.g., 150-200 µM). Thoroughly degas both solutions.

  • Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe of the calorimeter. Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small, timed injections of the compound into the protein solution. A small initial injection is often used to account for dilution effects.

  • Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change upon binding.

C. Data Analysis & Interpretation

  • Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to derive the key thermodynamic parameters.

ParameterDescriptionExample Value
K D (Dissociation Constant) Binding affinity (lower is tighter)95 nM
n (Stoichiometry) Molar ratio of binding (compound:protein)1.05
ΔH (Enthalpy Change) Heat released/absorbed upon binding-12.5 kcal/mol
ΔS (Entropy Change) Change in disorder upon binding-8.2 cal/mol·K

Protocol IV: Biochemical Functional Assay

Scientific Rationale: The final, critical step is to demonstrate that the direct binding of this compound to its target results in a functional consequence, such as enzyme inhibition.[16][17] A biochemical assay using the purified recombinant enzyme, its substrate, and a detection system allows for the determination of the compound's inhibitory potency (IC₅₀).

A. Materials & Reagents

  • Purified recombinant target kinase

  • Specific peptide substrate for the kinase

  • ATP (co-substrate)

  • Assay buffer (optimized for kinase activity)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • This compound

  • Multi-well plates (e.g., 384-well) and plate reader

B. Step-by-Step Protocol

  • Assay Setup: In a multi-well plate, add the assay buffer.

  • Compound Addition: Add serial dilutions of this compound or DMSO (vehicle control).

  • Enzyme Addition: Add the target kinase to all wells and incubate briefly to allow the compound to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding a mixture of the peptide substrate and ATP. Incubate at the optimal temperature (e.g., 30°C) for a pre-determined time within the linear reaction range.

  • Stop & Detect: Terminate the reaction and add the detection reagent according to the manufacturer's protocol. This reagent will generate a signal (e.g., luminescence, fluorescence) proportional to the amount of product formed (or substrate consumed).

  • Read Plate: Measure the signal using a compatible plate reader.

C. Data Analysis & Interpretation

  • Normalize the data by setting the average signal of the no-enzyme control as 100% inhibition and the DMSO vehicle control as 0% inhibition.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity. This value is the key measure of the compound's functional potency.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the preclinical characterization of this compound. By following this integrated workflow—from unbiased target discovery with Kinobeads to validation of cellular engagement with CETSA, quantification of binding with ITC, and confirmation of functional activity with a biochemical assay—researchers can build a robust data package. This self-validating cascade ensures that key questions of target identity, intracellular availability, binding affinity, and functional consequence are systematically addressed, providing a solid foundation for advancing promising compounds like this compound in a target-based drug discovery program.

References

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC)
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  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

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  • Kruger, M., et al. (2012). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PLOS ONE. [Link]

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  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]

  • Mondal, S., et al. (2018). Exploring the scaffold universe of kinase inhibitors. Semantic Scholar. [Link]

  • Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. National Institutes of Health (NIH). [Link]

  • Talluri, S., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]

  • Creative Biolabs. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

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Application Notes & Protocols: Investigating the Medicinal Chemistry Potential of N-Cyclopropyl-5-nitroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rationale for Investigation

N-Cyclopropyl-5-nitroquinolin-6-amine is a novel chemical entity situated at the crossroads of several pharmacologically significant scaffolds. While this specific molecule is not extensively documented in current literature, its structural components—the quinoline core, a nitro functional group, and a cyclopropylamine substituent—provide a strong rationale for its investigation as a potential therapeutic agent.

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the foundation of numerous drugs with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] The introduction of a nitro group to aromatic systems is a common strategy for enhancing biological activity. For instance, 8-hydroxy-5-nitroquinoline (Nitroxoline) is a potent anticancer and antimicrobial agent.[4][5] Mechanistic studies on nitroquinolines suggest they can induce the generation of reactive oxygen species (ROS) and inhibit crucial cellular enzymes.[4][6]

Furthermore, the cyclopropyl group is a highly valuable motif in modern drug design.[7] Its rigid structure can enhance binding potency to biological targets, improve metabolic stability by blocking sites of oxidation, and fine-tune physicochemical properties.[8][9] Notably, cyclopropylamine moieties are key components of several kinase inhibitors, suggesting a potential role for this compound in oncology.[8][9]

This guide, therefore, presents a series of detailed protocols to systematically evaluate the hypothesized anticancer and antimicrobial potential of this compound, providing a foundational framework for its preclinical assessment.

Hypothesized Mechanisms of Action

Based on structurally related compounds, this compound may exert its biological effects through multiple mechanisms. In cancer cells, nitroaromatic compounds are known to undergo enzymatic reduction, leading to the formation of ROS, which induces oxidative stress and triggers apoptosis.[4][6] Additionally, quinoline-based structures have been identified as inhibitors of key signaling proteins, such as kinases (e.g., EGFR) and enzymes critical for cancer cell survival and angiogenesis, like methionine aminopeptidase (MetAP2) and sirtuins (SIRT1/2).[10][11]

As an antimicrobial agent, quinoline derivatives can disrupt bacterial cell division, inhibit DNA gyrase, or interfere with ATP synthesis.[1][3][12] The proposed mechanisms warrant a multi-faceted investigational approach.

Hypothesized_MoA cluster_0 This compound cluster_1 Anticancer Mechanisms cluster_2 Antimicrobial Mechanisms Compound Test Compound ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Redox Cycling Kinase Kinase Inhibition (e.g., EGFR, Src) Compound->Kinase Enzyme Enzyme Inhibition (MetAP2, SIRT1/2) Compound->Enzyme DNAGyrase DNA Gyrase Inhibition Compound->DNAGyrase CellDivision Cell Division Inhibition Compound->CellDivision Apoptosis Apoptosis ROS->Apoptosis CellCycle Cell Cycle Arrest Kinase->CellCycle Enzyme->CellCycle CellDeath Bacterial/Fungal Cell Death DNAGyrase->CellDeath CellDivision->CellDeath

Caption: Hypothesized mechanisms of action for this compound.

Application I: Anticancer Activity Evaluation

The primary application to explore is the compound's potential as an anticancer agent. This involves an initial screening for cytotoxicity against a panel of human cancer cell lines, followed by mechanistic assays to elucidate how the compound affects cell fate.

Experimental Workflow for Anticancer Evaluation

Anticancer_Workflow start Start: Cancer Cell Lines mtt Protocol 3.2: MTT Cytotoxicity Assay start->mtt ic50 Determine IC50 Values mtt->ic50 active Compound Active? ic50->active caspase Protocol 3.3: Caspase-3/7 Apoptosis Assay active->caspase Yes stop Stop or Redesign active->stop No cellcycle Protocol 3.4: Cell Cycle Analysis caspase->cellcycle end End: Elucidate Mechanism cellcycle->end

Caption: Workflow for in vitro evaluation of anticancer properties.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[13][14] A reduction in metabolic activity in the presence of the compound suggests cytotoxicity.

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16] Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Apoptosis Induction (Caspase-3/7 Activity Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[17][18] An increase in their activity indicates that the compound induces programmed cell death.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound (at concentrations around its IC₅₀) in a white-walled 96-well plate as described in Protocol 3.2. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[19]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Protocol: Cell Cycle Analysis (Flow Cytometry)

This protocol uses propidium iodide (PI) staining to quantify DNA content, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[2] Compound-induced cell cycle arrest at a specific phase is a common anticancer mechanism.

Materials:

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% cold ethanol

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound (at IC₅₀ concentration) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[20]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[20] Use a linear scale for the PI fluorescence channel.

  • Analysis: Gate out doublets and debris. Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[21] Compare the cell cycle distribution of treated cells to that of vehicle-treated controls.

Data Presentation: Anticancer Activity

Summarize quantitative results in a clear, tabular format.

Cell LineCompound IC₅₀ (µM)Caspase-3/7 Activation (Fold Change vs. Control)Cell Cycle Arrest Phase
MCF-7ValueValuePhase (e.g., G2/M)
A549ValueValuePhase (e.g., G2/M)
HCT116ValueValuePhase (e.g., S)

Application II: Antimicrobial Activity Evaluation

The quinoline core is prevalent in many antibacterial and antifungal agents.[22][23] Therefore, assessing the antimicrobial spectrum of this compound is a logical next step.

Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25] This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well U-bottom plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh culture, suspend colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[25] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.[26]

  • Compound Dilution: Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only broth.

  • Inoculation: Add 50 µL of the prepared inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 35°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[27]

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control must be turbid, and the sterility control must be clear.

Data Presentation: Antimicrobial Activity
Test OrganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 29213Value
Escherichia coliATCC 25922Value
Pseudomonas aeruginosaATCC 27853Value
Candida albicansATCC 90028Value

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-assay/?
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam. [URL: https://www.abcam.com/protocols/cell-cycle-analysis-with-flow-cytometry-and-propidium-iodide]
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Darshan Singh, et al., Journal of Molecular Structure, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9534604/]
  • Comparative Analysis of the Mechanisms of Action of 7-Chloro-6-nitroquinoline-Based Anticancer Compounds. Benchchem. [URL: https://www.benchchem.com/product/b1358630-technical-guide]
  • Assaying cell cycle status using flow cytometry. S. Kim & G. Sederstrom, Current Protocols in Molecular Biology, 2015. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4512599/]
  • Cytotoxicity MTT Assay Protocols and Methods. S. Kumar, et al., Springer Nature Experiments, 2018. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-8597-2_22]
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. N. Kaderabkova, et al., 2023. [URL: https://www.researchgate.
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [URL: https://www.roche-applied-science.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL: https://clytetechnologies.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD. [URL: https://repository.seafdec.org.ph/handle/10862/2853]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
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  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). W. B. Jiang, et al., Cancer Letters, 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3112224/]
  • Cell Cycle Tutorial Contents. The University of Auckland. [URL: https://www.google.com/url?q=https://www.auckland.ac.nz/en/fmhs/research/research-facilities/research-platforms/flow-cytometry-core-facility/tutorials/cell-cycle-tutorial-contents.html]
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. W. W. Wiegand, et al., Molecules, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7912431/]
  • Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. [URL: https://www.bio-rad-antibodies.
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  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. P. Thongsom, et al., Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Quinoline-based-clioquinol-and-nitroxoline-exhibit-Thongsom-Silsirivanit/b854a6521a00c7395047432f741130d21650b284]
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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Cyclopropyl-5-nitroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Cyclopropyl-5-nitroquinolin-6-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this important quinoline derivative.

The primary route to this compound involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, between 6-chloro-5-nitroquinoline and cyclopropylamine. This transformation, while powerful, is sensitive to various parameters which can significantly impact the reaction outcome. This guide will help you navigate these challenges.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is a palladium-catalyzed method like the Buchwald-Hartwig amination preferred over a simple SNAr reaction for this synthesis?

A1: While the nitro group at the 5-position does activate the quinoline ring towards nucleophilic aromatic substitution (SNAr), the reactivity of aryl chlorides is often insufficient for efficient reaction with a small, hindered amine like cyclopropylamine under typical SNAr conditions. The Buchwald-Hartwig amination offers a more robust and versatile catalytic cycle that can overcome the high activation energy associated with C-N bond formation, leading to higher yields and better functional group tolerance under milder conditions.[1][2]

Q2: My reaction is stalled and I'm recovering mostly starting material (6-chloro-5-nitroquinoline). What is the likely cause?

A2: Reaction stalling is often due to catalyst deactivation or an inefficient catalytic cycle. Key factors to investigate include:

  • Catalyst/Ligand Choice: The combination of palladium precursor and phosphine ligand is critical. Bulky, electron-rich ligands are necessary to promote both the oxidative addition and the final reductive elimination steps.[3]

  • Base Strength: An insufficiently strong base may not deprotonate the amine effectively, hindering the formation of the key palladium-amido intermediate.[4]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxidation. Ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that solvents are properly degassed.

Q3: I'm observing a significant amount of a byproduct with a mass corresponding to 5-nitroquinoline (hydrodehalogenation). How can I prevent this?

A3: Hydrodehalogenation is a common side reaction where the chloro group is replaced by a hydrogen atom. This can arise from competing pathways within the catalytic cycle. To minimize this:

  • Optimize Ligand: Some ligands are more prone to promoting pathways that lead to hydrodehalogenation. Screening different bulky phosphine ligands (e.g., XPhos, RuPhos) can be beneficial.[3]

  • Control Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired C-N coupling.

  • Amine Equivalents: Using a slight excess of cyclopropylamine can help ensure the desired coupling pathway is kinetically favored.

Q4: The purification of the final product is difficult due to persistent colored impurities. What are these and how can I remove them?

A4: Nitroaromatic compounds are often intensely colored and can form colored byproducts. Persistent impurities may include residual palladium complexes (often appearing as a fine black or dark brown solid) or degradation products.

  • Palladium Removal: After the reaction, a simple filtration through a pad of Celite® can remove a significant portion of the heterogeneous palladium black. For soluble palladium, treatment with a scavenger resin or an activated carbon wash during workup can be effective.

  • Purification Technique: Standard purification for this type of compound involves column chromatography on silica gel.[5] If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or a mixture like ethyl acetate/hexane) is a highly effective method for achieving high purity.[5][6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

ProblemPotential Cause(s)Recommended Solutions
Low or No Product Formation 1. Inactive Catalyst (Pd(0) not formed or oxidized).2. Inappropriate Ligand Choice.3. Insufficiently Strong Base.4. Poor Solvent Quality (contains water/oxygen).1. Use a pre-formed Pd(0) catalyst or ensure efficient in-situ reduction. Degas solvents thoroughly.2. Switch to a bulky, electron-rich biarylphosphine ligand like XPhos, RuPhos, or BrettPhos.[3]3. Use a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS).[4]4. Use anhydrous, degassed solvents. Toluene and 1,4-dioxane are common choices.[7]
Formation of 5-Nitroquinoline (Hydrodehalogenation) 1. Competing reduction pathway.2. Presence of water or protic impurities.3. Sub-optimal ligand-to-metal ratio.1. Screen different ligands; sometimes a slightly less bulky ligand can disfavor this pathway.2. Ensure all reagents and solvents are anhydrous.3. Maintain an appropriate ligand:palladium ratio (typically 1.5:1 to 2:1) to ensure the metal center is coordinatively saturated.
Formation of Bis-arylated Cyclopropylamine 1. High catalyst loading or prolonged reaction time.2. High concentration of aryl halide relative to the product.1. Reduce catalyst loading once the initial mono-arylation is complete.2. This is generally a minor issue with primary amines but can be suppressed by stopping the reaction upon full consumption of the starting aryl chloride.
Inconsistent Yields 1. Variability in reagent quality (especially the base).2. Inconsistent heating or stirring.3. Oxygen contamination.1. Use fresh, high-purity reagents. NaOtBu is hygroscopic; use from a freshly opened bottle or handle in a glovebox.2. Ensure uniform heating with an oil bath and vigorous stirring to maintain a homogeneous mixture.3. Purge the reaction vessel thoroughly with an inert gas before adding reagents.

Visualizing the Process

Buchwald-Hartwig Amination Catalytic Cycle

The diagram below illustrates the key steps in the palladium-catalyzed synthesis of this compound.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl AmineComplex Amine Coordination Complex OxAdd->AmineComplex + Amine AmidoComplex Palladium Amido Complex AmineComplex->AmidoComplex + Base - [Base-H]⁺Cl⁻ Product N-Cyclopropyl-5-nitro- quinolin-6-amine AmidoComplex->Product Reductive Elimination BaseH [Base-H]⁺Cl⁻ AmidoComplex->BaseH Product->Pd0 Regenerates Catalyst ArCl 6-Chloro-5-nitroquinoline ArCl->OxAdd Amine Cyclopropylamine Amine->AmineComplex Base Base (e.g., NaOtBu) Base->AmineComplex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is based on optimized conditions for the Buchwald-Hartwig amination of electron-deficient heteroaryl chlorides.[3][8][9]

Materials:

  • 6-chloro-5-nitroquinoline

  • Cyclopropylamine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 6-chloro-5-nitroquinoline (1.0 eq), XPhos (0.03 eq, 3 mol%), and Sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe to the flask, followed by Pd₂(dba)₃ (0.01 eq, 1 mol%). Stir the mixture for 5 minutes.

  • Amine Addition: Add cyclopropylamine (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure product.

Protocol 2: Purification by Recrystallization

For solid products, recrystallization is an excellent final purification step.

Procedure:

  • Solvent Selection: Determine an appropriate solvent or solvent pair (e.g., ethanol, isopropanol, ethyl acetate/hexane). The ideal solvent should dissolve the compound well when hot but poorly when cold.[5]

  • Dissolution: Dissolve the crude, semi-purified product in the minimum amount of boiling solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for another 2-3 minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration through fluted filter paper to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (2025). Technology of Preparing 8-Hydroxy-5-nitroquinoline.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Abbott, J. C., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8853-8862. Retrieved from [Link]

  • Kinzel, T., et al. (2010). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 12(19), 4380-4383. Retrieved from [Link]

  • chemeurope.com. (n.d.). Buchwald-Hartwig reaction. Retrieved from [Link]

  • ResearchGate. (2025). Palladium-catalyzed amination of quinaldine-5-triflate. Retrieved from [Link]

  • Hinz, A., et al. (2020). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry, 85(17), 11447-11455. Retrieved from [Link]

Sources

N-Cyclopropyl-5-nitroquinolin-6-amine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Cyclopropyl-5-nitroquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction to this compound

This compound is a quinoline derivative characterized by a nitro group at the 5-position and a cyclopropylamine substituent at the 6-position. The quinoline core, coupled with these functional groups, results in a molecule that is likely to exhibit poor aqueous solubility. The aromatic nature, the presence of the nitro group, and the cyclopropyl moiety contribute to its lipophilicity, while the amine group offers a site for potential pH-dependent solubility changes. Understanding these structural features is key to overcoming solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in aqueous buffers. What are the primary reasons for this?

A1: The poor aqueous solubility of this compound is expected due to its molecular structure. Several factors contribute to this:

  • Lipophilicity: The quinoline ring system and the cyclopropyl group are largely nonpolar, leading to a hydrophobic character.

  • Crystalline Structure: Highly stable crystal lattice structures require significant energy to be disrupted by a solvent, leading to lower solubility.

  • Nitro Group: The electron-withdrawing nature of the nitro group can influence the electron distribution of the quinoline ring, affecting its interaction with water molecules.

  • pH: The quinoline nitrogen and the exocyclic amine have basic properties. In acidic conditions, these groups can become protonated, which may increase aqueous solubility. Conversely, in neutral or basic pH, the molecule is likely to be less soluble.[1][2]

Q2: What are the best starting solvents for creating a stock solution of this compound?

A2: For poorly water-soluble, organic compounds like this, it is recommended to start with polar organic solvents. Good initial choices for creating a concentrated stock solution include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol or Methanol[3]

It is crucial to prepare a high-concentration stock in one of these solvents, which can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it can have toxic effects on cells or interfere with the experiment. A general guideline for cell-based assays is to keep the final DMSO concentration at or below 0.5% (v/v).[4]

Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this "crashing out"?

A3: This is a common issue known as "crashing out," which occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[4] To mitigate this:

  • Lower the Final Concentration: The simplest solution is to work with a lower final concentration of the compound.

  • Optimize Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution slowly while vortexing to allow for better mixing and a more gradual change in solvent polarity.

  • Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic-F68, in your aqueous medium can help to keep the compound in solution.[5]

  • Explore Co-solvents: Adding a water-miscible co-solvent to your aqueous buffer can increase the solubility of your compound.[6][7]

Troubleshooting Guide: Enhancing Solubility

If you continue to face solubility challenges, the following strategies can be employed. These methods are widely used to improve the solubility of poorly soluble drug candidates.[8][9][10]

Strategy 1: pH Modification

The basic nature of the amine groups on this compound suggests that its solubility will be pH-dependent.[2] By lowering the pH of the aqueous medium, the nitrogen atoms can be protonated, forming a more soluble salt.

Experimental Protocol: pH-Based Solubility Testing

  • Prepare a series of buffers: Create a range of buffers with pH values from 2 to 7.5 (e.g., citrate buffers for acidic pH and phosphate buffers for neutral pH).

  • Add the compound: Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate solid: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Analyze: Plot the solubility against pH to determine the optimal pH range for your experiments.

Strategy 2: Use of Co-solvents

A co-solvent system can increase the solubility of a lipophilic compound in an aqueous environment.

Common Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG) 300 or 400

Considerations:

  • The choice of co-solvent and its concentration must be compatible with your experimental system (e.g., cell culture).

  • Always run a vehicle control with the same co-solvent concentration to account for any effects of the solvent itself.

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex.[4][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Molar Ratio: Begin with a 1:1 molar ratio of this compound to HP-β-CD.

  • Dissolution: Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol). In a separate container, dissolve the HP-β-CD in deionized water.

  • Mixing: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring continuously.

  • Complex Formation: Stir the mixture at room temperature for 24-48 hours.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator or by lyophilization.

  • Reconstitution: The resulting solid complex can be reconstituted in your desired aqueous buffer.

  • Quantification: Confirm the concentration of the solubilized compound using an appropriate analytical method.[4]

Strategy 4: Nanosuspensions

Reducing the particle size of a compound to the nanometer range increases its surface area-to-volume ratio, which can significantly enhance its dissolution rate and apparent solubility.[7][11] This is a more advanced technique typically requiring specialized equipment like a high-pressure homogenizer or a bead mill.

Workflow for Nanosuspension Formulation

G cluster_0 Preparation cluster_1 Nanosizing cluster_2 Result A 1. Drug + Stabilizer in Aqueous Medium B 2. Pre-milling (Optional) (High-shear mixing) A->B C 3. High-Pressure Homogenization or Bead Milling B->C D 4. Stable Nanosuspension C->D

Caption: Workflow for creating a nanosuspension to improve solubility.

Data Summary: Solubility Enhancement Strategies

StrategyPrincipleAdvantagesConsiderations
pH Modification Increases ionization of the basic amine groups, forming a more soluble salt.Simple, cost-effective.Only applicable to ionizable compounds; may not be suitable for all biological assays.
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[7]Easy to implement.Potential for solvent toxicity in biological systems; requires vehicle controls.
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a hydrophilic shell.[4]Significant solubility enhancement; can improve stability.Requires optimization of drug-cyclodextrin ratio; may alter drug availability.
Nanosuspensions Increases surface area, leading to a faster dissolution rate.[11]Applicable to a wide range of poorly soluble compounds.Requires specialized equipment and formulation expertise.

Logical Flow for Troubleshooting

The following diagram outlines a systematic approach to addressing solubility issues with this compound.

G cluster_solutions Troubleshooting Strategies start Start: Compound is Insoluble stock_sol Prepare concentrated stock in DMSO or DMF start->stock_sol precip Does it precipitate upon dilution in aqueous buffer? stock_sol->precip ph_mod 1. pH Modification: Test solubility in acidic buffers precip->ph_mod Yes success Success: Compound is Solubilized precip->success No cosolvent 2. Co-solvent Addition: (e.g., PEG, Propylene Glycol) ph_mod->cosolvent If insufficient ph_mod->success cyclo 3. Cyclodextrin Complexation cosolvent->cyclo If insufficient cosolvent->success nano 4. Nanosuspension (Advanced) cyclo->nano If insufficient cyclo->success nano->success

Caption: Decision tree for troubleshooting solubility problems.

References

  • Addressing solubility problems with quinoline-4-carboxylic acid derivatives. Benchchem.
  • 2-(2-quinolyl)quinoline - Solubility of Things.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Enhancing the solubility of 6-Nitro-2,3-diphenylquinoxaline for biological assays. Benchchem.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Formulation strategies for poorly soluble drugs. ResearchGate.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.

Sources

Technical Support Center: Overcoming Experimental Variability with N-Cyclopropyl-5-nitroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-Cyclopropyl-5-nitroquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you anticipate and overcome experimental variability, ensuring the reliability and reproducibility of your results.

The guidance provided herein is based on established principles of organic chemistry, medicinal chemistry, and analytical sciences, applied to the specific structural features of this compound.

Compound Overview and Quality Control

This compound is a quinoline derivative characterized by a cyclopropylamino group at position 6 and a nitro group at position 5. These functional groups, while integral to its potential biological activity, can also be sources of experimental variability if not properly handled.

Critical Quality Attributes

Ensuring the quality of your starting material is the first and most critical step in achieving reproducible results. Purity assessment is particularly crucial for novel compounds, as trace impurities with high potency can lead to misleading biological data.[1]

ParameterRecommended SpecificationMethodRationale
Purity >98%HPLC-UV, qNMREnsures that the observed biological effects are due to the compound of interest and not impurities.[1][2][3]
Identity Conforms to structure¹H NMR, ¹³C NMR, HRMSConfirms the correct chemical structure.
Appearance Yellow to brown solidVisual InspectionSignificant color variation may indicate degradation or impurities. Quinoline derivatives can change color upon aging or exposure to light.[4]
Solubility Clear solution at desired conc.Visual InspectionIncomplete dissolution is a major source of variability in biological assays.
Protocol: Quality Control using HPLC-UV

This protocol outlines a general method for assessing the purity of this compound.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

    • Degas both mobile phases prior to use.[5]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in DMSO.

    • Dilute the stock solution to a final concentration of 10-20 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm and 330 nm (or scan for optimal wavelength)

    • Gradient:

      • 0-2 min: 10% B

      • 2-17 min: 10% to 90% B

      • 17-20 min: 90% B

      • 20-21 min: 90% to 10% B

      • 21-25 min: 10% B (re-equilibration)

  • Analysis:

    • Calculate purity based on the area percentage of the main peak.

    • Investigate any impurity peaks greater than 0.5%.

Synthesis and Purification Troubleshooting

While you may have procured this compound commercially, understanding its synthesis can provide insight into potential impurities. A plausible synthetic route involves the nucleophilic aromatic substitution of a di-substituted quinoline with cyclopropylamine.

G cluster_synthesis Synthesis Workflow Start Starting Materials (e.g., 5-nitro-6-chloroquinoline) Reaction Nucleophilic Aromatic Substitution with Cyclopropylamine Start->Reaction Base, Solvent Workup Aqueous Workup Reaction->Workup Purification Chromatography Workup->Purification QC Final QC Purification->QC Product This compound QC->Product

Caption: A general workflow for the synthesis and purification of the target compound.

FAQs: Synthesis and Purification

Q1: My reaction yield is consistently low. What are the common causes?

A1: Low yields in nucleophilic aromatic substitution reactions can stem from several factors:

  • Insufficiently activated ring: The nitro group at position 5 strongly activates the ring for nucleophilic attack at position 6. However, if starting materials are impure, this can affect the reaction.

  • Base selection: An appropriate base is required to deprotonate the cyclopropylamine and neutralize the HCl byproduct. Common bases include organic amines like triethylamine or inorganic bases like potassium carbonate. The choice of base can significantly impact the reaction rate.

  • Reaction temperature: The reaction may require heating to proceed at a reasonable rate. Ensure the temperature is optimized and stable.

  • Moisture: The presence of water can interfere with the reaction. Ensure all glassware is dry and use anhydrous solvents if necessary.

Q2: I am observing multiple spots on my TLC plate after the reaction. What could they be?

A2: Multiple spots could indicate:

  • Unreacted starting material: The reaction has not gone to completion.

  • Side products: The nitro group can be susceptible to reduction, especially if certain metals are present. Additionally, other positions on the quinoline ring could potentially react.

  • Degradation: Nitroaromatic compounds can be sensitive to light and heat.[6] The workup conditions (e.g., strong acid or base) might also be degrading the product.

Q3: How should I purify the crude product?

A3: Flash column chromatography on silica gel is a standard method for purifying compounds of this nature.

  • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The polarity can be adjusted based on the TLC analysis.

  • Co-spotting: Always co-spot the crude mixture with your starting materials on a TLC plate to help identify the product spot.

  • Alternative Methods: For nitroaromatic compounds, sometimes washing the crude product with an alkaline aqueous solution can help remove acidic impurities like nitrophenols that may have formed as byproducts.[7]

Compound Handling, Storage, and Solubility

The stability and solubility of your compound are paramount for generating reliable data in biological assays.

Storage and Stability

Q4: What are the optimal storage conditions for solid this compound?

A4: To ensure long-term stability, the solid compound should be stored under the following conditions. Always separate solids from liquids during storage.[8]

ConditionRecommendationRationale
Temperature 2-8°C or -20°CLow temperatures slow down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation and moisture.
Light Amber vial, stored in the darkNitroaromatic compounds can be light-sensitive.[6]
Container Tightly sealed vialPrevents exposure to moisture and air.

Q5: My compound has changed color from light yellow to dark brown. Is it still usable?

A5: A significant color change often indicates degradation.[4] Before using the compound, you must re-analyze its purity by HPLC and confirm its identity by mass spectrometry. If the purity has dropped below your acceptable threshold (e.g., 98%), the batch should not be used for quantitative biological experiments.

Solubility and Stock Solutions

Solubility issues are a frequent cause of experimental variability. A compound that has precipitated out of solution will lead to inaccurate concentration-response curves.

G Start Need to prepare a stock solution DMSO Try 100% DMSO (up to 50 mM) Start->DMSO Soluble Is it fully soluble? DMSO->Soluble Yes Yes Soluble->Yes Store appropriately No No Soluble->No End Proceed with experiment Yes->End Heat Gentle warming (37°C) and vortexing No->Heat Soluble2 Is it soluble now? Heat->Soluble2 Yes2 Yes Soluble2->Yes2 Cool to RT, check for precipitation No2 No Soluble2->No2 Yes2->End LowerC Lower the concentration No2->LowerC Cosolvent Consider co-solvents (e.g., NMP, DMA) No2->Cosolvent Reassess Reassess maximum soluble concentration LowerC->Reassess Cosolvent->Reassess

Caption: Decision tree for preparing a soluble stock solution.

Q6: What is the best solvent for preparing stock solutions?

A6: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions for biological screening.[9] this compound is expected to be soluble in DMSO.

Q7: I prepared a 10 mM stock in DMSO, but I see precipitates after it sits at room temperature. What should I do?

A7: This indicates that 10 mM is above the compound's thermodynamic solubility limit in DMSO at that temperature.

  • Do not use the stock. The actual concentration in the supernatant is unknown and will lead to erroneous results.

  • Determine the maximum solubility. Prepare a new, lower concentration stock (e.g., 5 mM) and check for precipitation. You may need to gently warm the solution (e.g., to 37°C) to fully dissolve the compound, but always let it return to room temperature and observe for several hours to ensure it remains in solution.

  • Store correctly. DMSO is hygroscopic (absorbs water from the air). Store stock solutions in tightly sealed vials with desiccant at -20°C or -80°C to prevent water absorption, which can lower the solubility of hydrophobic compounds.

Protocol: Preparation and Handling of Stock Solutions
  • Weighing: Use a calibrated analytical balance to weigh out the solid compound.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly. If needed, gently warm the vial to 37°C in a water bath for 10-15 minutes to aid dissolution.

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.

  • Use in Assays: When preparing dilutions for an assay, allow the stock solution to thaw completely and equilibrate to room temperature. Vortex gently before pipetting. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems.

Troubleshooting Biological Assay Variability

Variability in biological assays can arise from the compound itself, the assay technology, or the biological system.

G cluster_workflow Troubleshooting Assay Variability Start Inconsistent Assay Results CheckPurity Verify Compound Purity & Integrity (HPLC, LC-MS) Start->CheckPurity CheckSolubility Confirm Solubility in Assay Buffer (Visual, DLS) CheckPurity->CheckSolubility AssayArtifacts Investigate Assay Interference CheckSolubility->AssayArtifacts Fluorescence Autofluorescence Scan AssayArtifacts->Fluorescence Fluorescence Assay? Aggregation Counter-screen with Detergent (e.g., Triton X-100) AssayArtifacts->Aggregation Biochemical Assay? Reactivity Assess for Chemical Reactivity AssayArtifacts->Reactivity Redox Assay? DataAnalysis Review Data Analysis & Controls Fluorescence->DataAnalysis Aggregation->DataAnalysis Reactivity->DataAnalysis Conclusion Identify Root Cause DataAnalysis->Conclusion

Caption: A workflow for systematically troubleshooting assay variability.

FAQs: Biological Assays

Q8: My dose-response curves are not sigmoidal and look irregular. What could be the cause?

A8: Irregular dose-response curves are often linked to compound precipitation at higher concentrations.

  • Solubility Limit: The compound may be precipitating in the aqueous assay buffer, even if the initial DMSO stock was clear. The final concentration of the compound in the assay must be below its aqueous solubility limit.

  • Action: Perform a solubility test in the final assay buffer. If precipitation is observed, the maximum concentration tested needs to be lowered.

Q9: I am seeing activity in my assay, but I'm not sure if it's real. How can I rule out artifacts?

A9: Compounds with certain structural motifs can interfere with assay technologies, leading to false positives.[10][11][12][13] For this compound, potential artifacts include:

  • Autofluorescence: The quinoline ring system is aromatic and may fluoresce. If you are using a fluorescence-based assay, this can interfere with the readout.[14]

    • Troubleshooting: Run a control experiment with the compound in assay buffer without the biological target or other reagents to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.

  • Compound Aggregation: At certain concentrations, some organic molecules can form aggregates that non-specifically inhibit enzymes or disrupt proteins.[13] This is a common artifact in high-throughput screening.

    • Troubleshooting: Re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it is likely due to aggregation.

  • Reactivity of the Nitro Group: Aromatic nitro groups can be electrochemically active and may interfere with assays that rely on redox chemistry (e.g., assays using luciferase or resazurin).[6][15]

    • Troubleshooting: Employ orthogonal assays with different detection methods to confirm the biological activity.

By systematically addressing these potential sources of variability, from the quality of the solid compound to its behavior in the final biological assay, researchers can generate more reliable and reproducible data, ultimately accelerating the drug discovery and development process.

References
  • Method of purifying nitrated aromatic compounds from a nitration process.
  • Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI - NIH. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. ACS Publications. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. PMC - NIH. [Link]

  • Frequent hitters: nuisance artifacts in high-throughput screening. PubMed. [Link]

  • Quinoline. Wikipedia. [Link]

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  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC - PubMed Central. [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC - NIH. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

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  • Why High-Purity Biology Reagents Matter for Research Accuracy. Apollo Scientific. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. MDPI. [Link]

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  • Best Practices for Proper Chemical Storage. The Synergist. [Link]

  • Practices for Proper Chemical Storage. Cleveland State University. [Link]

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  • Nitrosamine synthesis by nitrosation. Organic Chemistry Portal. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]

  • Studies of novel nitro-substituted nitrogen heterocyclic compounds. London South Bank University. [Link]

  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. [Link]

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Technical Support Center: N-Cyclopropyl-5-nitroquinolin-6-amine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Cyclopropyl-5-nitroquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important synthetic intermediate. Drawing from established principles of organic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity this compound.

Introduction: The Synthetic Context and Purification Rationale

This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. In this process, a suitable 6-halo-5-nitroquinoline is reacted with cyclopropylamine. The electron-withdrawing nitro group is crucial as it activates the quinoline ring for nucleophilic attack by the amine.[1][2][3] While this reaction is generally effective, the purification of the final product is often non-trivial due to the potential for side reactions, the presence of closely related impurities, and the inherent chemical properties of the target molecule.

This guide will address these challenges in a practical, question-and-answer format, providing not just procedural steps but also the underlying chemical principles to empower you to make informed decisions during your purification process.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: My crude product shows multiple spots on the TLC, some of which are very close to the product spot. How can I improve the separation?

Answer:

This is a common issue arising from incomplete reaction or the formation of isomers and other byproducts. Effective separation requires a systematic approach to chromatography.

Underlying Cause:

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. In the context of the SNAr synthesis of this compound, these impurities could be:

  • Unreacted 6-halo-5-nitroquinoline: The starting material.

  • Isomeric products: If the starting material contains isomeric impurities, these can lead to the formation of corresponding product isomers.

  • Di-substituted products: In some cases, reaction at other positions on the quinoline ring can occur, although this is less likely due to the directing effect of the nitro group.

  • Degradation products: The cyclopropylamine moiety can be susceptible to degradation, especially under certain pH conditions.[4]

Troubleshooting Protocol: Column Chromatography Optimization

  • Solvent System Screening: The key to good separation is selecting the right mobile phase. Start with a systematic screening of solvent systems with varying polarities. A common starting point for nitroaromatic compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[5]

    • Pro-Tip: Use TLC to test different solvent ratios. Aim for an Rf value of 0.2-0.3 for the product spot to ensure good separation on a column.

  • Fine-Tuning the Mobile Phase:

    • If the spots are still not well-resolved, consider adding a small amount of a third solvent. For example, a small percentage of methanol in a dichloromethane/hexane system can significantly alter the polarity and improve separation.

    • For basic compounds like amines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can reduce tailing on silica gel by neutralizing acidic silanol groups.

  • Choosing the Right Stationary Phase:

    • Silica Gel: This is the most common choice for normal-phase chromatography.

    • Alumina (basic or neutral): For compounds that are sensitive to the acidic nature of silica gel, neutral or basic alumina can be a good alternative. Given the amine functionality, basic alumina might be advantageous.

    • Reverse-Phase Chromatography (C18): If normal-phase chromatography fails to provide adequate separation, reverse-phase HPLC can be an excellent alternative.[6] A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or phosphoric acid for better peak shape.[6]

Illustrative HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

This table provides a starting point for method development and is based on typical conditions for analyzing similar nitroaromatic compounds.[7]

Question 2: I'm observing a loss of product during workup and purification. What could be the cause and how can I prevent it?

Answer:

Product loss can be attributed to several factors, including degradation of the molecule or physical loss during handling. The cyclopropylamine moiety is a key area of concern.

Underlying Cause:

The cyclopropylamine group can be susceptible to hydrolytic degradation, particularly under high pH conditions.[4] Additionally, the nitro group can be reduced under certain conditions, leading to the formation of the corresponding amino derivative.

Preventative Measures:

  • pH Control During Workup:

    • Avoid strongly basic conditions during aqueous workup. If a basic wash is necessary to remove acidic impurities, use a mild base like sodium bicarbonate solution and minimize the contact time.

    • Ensure that the final product is stored in a neutral and dry state.

  • Avoidance of Reductive Conditions:

    • Be mindful of any reagents or conditions that could inadvertently reduce the nitro group. For example, some metal catalysts used in other synthetic steps could potentially cause this if not properly removed.

  • Careful Solvent Removal:

    • This compound is a solid with a relatively high molecular weight. However, prolonged exposure to high temperatures under vacuum can lead to decomposition. Use a rotary evaporator at a moderate temperature (e.g., 40-50 °C) and finish drying under high vacuum at room temperature.

Purification Workflow Diagram:

PurificationWorkflow Crude Crude Product Workup Aqueous Workup (pH control) Crude->Workup Drying Drying over Na2SO4 Workup->Drying Concentration Concentration (in vacuo) Drying->Concentration Chromatography Column Chromatography (Optimized System) Concentration->Chromatography Fractions Combine Pure Fractions Chromatography->Fractions Final_Concentration Final Concentration Fractions->Final_Concentration Pure_Product Pure Product Final_Concentration->Pure_Product

Caption: A typical purification workflow for this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to confirm the identity and purity of my final product?

A1: A combination of analytical techniques is essential for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed structural information. The proton NMR should show characteristic signals for the cyclopropyl group and the aromatic protons of the quinoline ring. The carbon NMR will confirm the number of unique carbon atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • HPLC Analysis: An HPLC method, as described in the troubleshooting section, can be used to determine the purity of the final product. A pure compound should show a single major peak.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the functional groups present, such as the N-H stretch of the amine and the strong asymmetric and symmetric stretches of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively).[5]

Q2: Can I purify this compound by recrystallization?

A2: Recrystallization can be an effective method for final purification, especially if the crude product is already of moderate purity (>90%). The success of recrystallization depends on finding a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

Screening for Recrystallization Solvents:

  • Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile).

  • Heat the mixtures to dissolve the solid and then allow them to cool slowly to room temperature, followed by cooling in an ice bath.

  • Observe for the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

  • If a single solvent is not ideal, try a solvent/anti-solvent system. Dissolve the compound in a good solvent at an elevated temperature and then slowly add a poor solvent (in which the compound is insoluble) until the solution becomes turbid. Then, allow the solution to cool.

Q3: My purified product is a yellow solid. Is this the expected color?

A3: Yes, nitroaromatic compounds are often yellow or orange in color due to the presence of the nitro chromophore, which absorbs light in the visible region of the electromagnetic spectrum. A pale to bright yellow color is expected for this compound.

Q4: How should I store the purified this compound?

A4: Based on the potential for hydrolytic degradation of the cyclopropylamine moiety and the general sensitivity of organic compounds, the following storage conditions are recommended:

  • Temperature: Store at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light, as nitroaromatic compounds can be photosensitive.[8]

  • Moisture: Keep in a tightly sealed container in a dry place.

Impurity Formation Pathway:

ImpurityFormation cluster_reactants Reactants 6-halo-5-nitroquinoline 6-halo-5-nitroquinoline SNAr Reaction SNAr Reaction 6-halo-5-nitroquinoline->SNAr Reaction Cyclopropylamine Cyclopropylamine Cyclopropylamine->SNAr Reaction Product This compound SNAr Reaction->Product Incomplete Reaction Incomplete Reaction SNAr Reaction->Incomplete Reaction < 100% conversion Degradation Degradation Product->Degradation High pH Starting Material Unreacted 6-halo-5-nitroquinoline Incomplete Reaction->Starting Material Side Reaction Side Reaction Hydrolysis Product Hydrolysis of Cyclopropylamine Moiety Degradation->Hydrolysis Product

Caption: Potential pathways for impurity formation during the synthesis and purification of this compound.

References

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). Journal of Pharmaceutical Sciences, 108(9), 2858-2864. Retrieved from [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (2020). Molecules, 25(21), 5184. Retrieved from [Link]

  • Separation of 8-Nitroquinoline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents. (n.d.).
  • Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]

  • 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). Retrieved from [Link]

  • Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. (1981). Biochemical Journal, 195(2), 315–321. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(14), 3288. Retrieved from [Link]

  • 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. (2020). ResearchGate. Retrieved from [Link]

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2020). ResearchGate. Retrieved from [Link]

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Technical Support Center: Optimizing N-Cyclopropyl-5-nitroquinolin-6-amine Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the in vitro use of novel compounds. This guide is specifically structured to address the challenges researchers may face when working with N-Cyclopropyl-5-nitroquinolin-6-amine, a compound with limited publicly available data. Instead of a rigid protocol, this resource provides a logical, question-driven framework to help you systematically determine the optimal dosage and troubleshoot common issues in your experiments. Our approach is grounded in established principles of pharmacology and cell biology to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Compound Characterization & Handling

This first section addresses the foundational steps you should take before initiating any cell-based assays. Proper handling and characterization are critical for obtaining reliable and reproducible data.

Question 1: I can't find much information on this compound. Where do I start?

When working with a novel or poorly characterized compound, the first step is to determine its basic physicochemical properties. This knowledge is essential for accurate dosing and for avoiding experimental artifacts.

Answer:

You should begin by experimentally determining the following:

  • Solubility: The ability of your compound to dissolve in various solvents is paramount for preparing accurate stock solutions.[1] It is crucial to identify a suitable solvent that is also compatible with your cell culture system at its final concentration. Dimethyl sulfoxide (DMSO) and ethanol are common choices, but their final concentration in the culture medium should be carefully controlled to avoid solvent-induced toxicity.[1]

  • Stability: Assess the stability of the compound in your chosen solvent and in the complete cell culture medium at 37°C.[1] Degradation of the compound over the course of your experiment will lead to an underestimation of its potency. You can assess stability using analytical methods like HPLC or LC-MS.

  • Purity: Verify the purity of your compound batch, as impurities can have their own biological effects, confounding your results.

Experimental Protocol: Determining Compound Solubility

  • Prepare a supersaturated solution: Add an excess amount of this compound to a small volume of your chosen solvent (e.g., DMSO).

  • Equilibrate: Mix the solution vigorously and allow it to equilibrate for several hours at a controlled temperature.

  • Separate solid from liquid: Centrifuge the solution to pellet the undissolved compound.

  • Quantify the dissolved compound: Carefully take an aliquot of the supernatant and determine the concentration using a suitable analytical method (e.g., UV-Vis spectroscopy if the compound has a chromophore, or LC-MS).

  • Repeat with different solvents: Test a panel of solvents to find the one that provides the best solubility and is compatible with your cells.

Question 2: How do I prepare a stock solution of this compound?

Answer:

Once you have identified a suitable solvent, you can prepare a high-concentration stock solution. This allows you to add small volumes to your cell cultures, minimizing the final solvent concentration.

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

  • Determine the molecular weight (MW): You will need the precise MW of this compound.

  • Weigh the compound: Accurately weigh out a known amount of the compound (e.g., 5 mg).

  • Calculate the required volume of solvent:

    • Volume (L) = (Mass (g) / MW ( g/mol )) / Desired Concentration (mol/L)

    • For a 10 mM stock from 5 mg of a compound with a hypothetical MW of 243.25 g/mol :

      • Volume (L) = (0.005 g / 243.25 g/mol ) / 0.01 mol/L = 0.002055 L = 2.055 mL

  • Dissolve the compound: Add the calculated volume of high-purity, anhydrous DMSO to the weighed compound.

  • Ensure complete dissolution: Vortex or sonicate until the compound is fully dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]

Section 2: Determining the Optimal Dose Range

The core of your in vitro studies will be to identify the concentration range where this compound exerts its biological effect without causing general cytotoxicity.

Question 3: What is the first experiment I should run to determine the effective concentration?

Answer:

A broad-range dose-response experiment is the ideal starting point.[2][3] This will help you identify the concentration range over which the compound has a biological effect and also where it becomes cytotoxic. It's recommended to use a wide range of concentrations, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM) in half-log or log steps.[3]

Experimental Protocol: Initial Dose-Response Assay

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that ensures they are in the exponential growth phase for the duration of the experiment.[3]

  • Compound Dilution Series: Prepare a serial dilution of your this compound stock solution in complete culture medium.

  • Treatment: Add the diluted compound to the appropriate wells. Include vehicle-only (e.g., DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay Readout: Use a suitable assay to measure the biological endpoint of interest. This could be cell viability (e.g., MTT, CellTiter-Glo), a specific signaling event (e.g., phosphorylation of a target protein), or gene expression.

  • Data Analysis: Plot the response against the log of the compound concentration to generate a dose-response curve.[2] From this curve, you can determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).[4]

Question 4: My compound seems to be causing widespread cell death even at low concentrations. What should I do?

Answer:

High cytotoxicity can mask the specific biological effects of a compound. It's crucial to distinguish between targeted effects and general toxicity.

Troubleshooting Steps:

  • Perform a dedicated cytotoxicity assay: Use assays that specifically measure cell viability and cytotoxicity, such as those that measure membrane integrity (e.g., LDH release) or metabolic activity (e.g., resazurin).

  • Shorten the incubation time: A shorter treatment duration might reveal specific effects before the onset of widespread cell death.

  • Use a different cell line: The observed cytotoxicity might be cell-type specific.

  • Re-evaluate solubility: Compound precipitation at high concentrations can cause physical stress to cells, leading to cell death. Visually inspect the wells for any precipitate.

  • Consider off-target effects: The compound may be hitting unintended targets that lead to toxicity.

Data Presentation: Example Dose-Response and Cytotoxicity Data

Concentration (µM)Target Inhibition (%)Cell Viability (%)
0.01598
0.12595
15092
108560
1009515

In this example, the IC50 for target inhibition is around 1 µM, while significant cytotoxicity is observed at concentrations above 10 µM. This suggests a therapeutic window between 1 and 10 µM for further experiments.

Section 3: Verifying Target Engagement

Once you have an effective and non-toxic dose range, the next critical step is to confirm that this compound is interacting with its intended molecular target within the cell.[5][6][7]

Question 5: How can I be sure my compound is actually binding to its target in my cells?

Answer:

Target engagement assays provide direct evidence that your compound is binding to its intended target in a cellular context.[6][8] This is a crucial step to validate your mechanism of action.[7][9]

Recommended Target Engagement Methods:

  • Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a compound binding to its target protein stabilizes the protein against heat-induced denaturation.[9]

  • NanoBRET™/BRET (Bioluminescence Resonance Energy Transfer): This technique measures the proximity between a target protein fused to a luciferase and a fluorescently labeled tracer compound that binds to the same target.[6] Your unlabeled compound will compete with the tracer, leading to a decrease in the BRET signal.

  • Western Blotting for Downstream Signaling: If your target is a kinase or another enzyme, you can treat cells with your compound and then probe for the phosphorylation status or activity of a known downstream substrate.

Visualization: Target Engagement Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action Validation A Determine EC50/IC50 (Dose-Response Assay) B Assess Cytotoxicity (Viability Assay) A->B Identify non-toxic effective concentration range C Confirm Target Engagement (e.g., CETSA, NanoBRET) B->C Proceed with optimal concentration D Analyze Downstream Pathway Modulation C->D Confirm functional consequence of binding E Evaluate Off-Target Effects (Proteomics) D->E Investigate specificity

Caption: Workflow for optimizing and validating the in vitro activity of a novel compound.

Section 4: Advanced Troubleshooting

Question 6: The dose-response curve is flat or has a very shallow slope. What does this mean?

Answer:

A flat or shallow dose-response curve can indicate several issues:

  • Compound inactivity: The compound may not be active against your target in the tested cell line.

  • Incorrect assay endpoint: The chosen readout may not be sensitive to the compound's mechanism of action.

  • Compound degradation: The compound may be unstable in your assay conditions.

  • Limited cell permeability: The compound may not be efficiently entering the cells.[1]

  • Complex biological response: The cellular response may not follow a simple dose-dependent relationship.

Troubleshooting Flowchart

G Start Flat or Shallow Dose-Response Curve Check1 Verify Compound Integrity (HPLC/LC-MS) Start->Check1 Check2 Confirm Assay Validity (Positive/Negative Controls) Check1->Check2 Intact Outcome1 Compound is degraded. Re-synthesize or re-purify. Check1->Outcome1 Degraded Check3 Assess Cell Permeability Check2->Check3 Controls work Outcome2 Assay is not working. Troubleshoot assay protocol. Check2->Outcome2 Controls fail Check4 Consider Alternative Endpoint or Cell Line Check3->Check4 High Outcome3 Low permeability. Consider formulation changes or different analogs. Check3->Outcome3 Low Outcome4 Compound may be inactive in this context. Re-evaluate hypothesis. Check4->Outcome4

Caption: Troubleshooting guide for a poor dose-response curve.

By following this structured, question-driven approach, you can systematically characterize this compound and determine its optimal dosage for your in vitro studies, ensuring that your results are both accurate and reliable.

References

  • A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]

  • Target Engagement. (n.d.). Selvita. [Link]

  • Target and pathway engagement assays. (n.d.). Concept Life Sciences. [Link]

  • Target Engagement Assays in Early Drug Discovery. (n.d.). PMC - NIH. [Link]

  • Strategies for target and pathway engagement in cellular assays. (2020). Medicines Discovery Catapult. [Link]

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025). CMDC Labs. [Link]

  • How Do I Perform a Dose-Response Experiment? - FAQ 2188. (n.d.). GraphPad. [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P.K. (2017). Measuring cancer drug sensitivity and resistance in cultured cells. Current Protocols in Chemical Biology, 9, 55–74. [Link]

  • Zimmer, S. (2025). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]

  • Setting up a Dose Response Protocol. (2024). CDD Support - Collaborative Drug Discovery. [Link]

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troubleshooting N-Cyclopropyl-5-nitroquinolin-6-amine cell viability assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting support for researchers utilizing N-Cyclopropyl-5-nitroquinolin-6-amine in cell viability and cytotoxicity assays. As a nitroaromatic quinoline derivative, this compound presents unique challenges that can lead to data misinterpretation if not properly controlled. This document is designed to help you navigate these complexities, ensure data integrity, and build robust, self-validating experimental designs.

Section 1: Understanding the Compound-Assay Interaction

This compound belongs to the nitroaromatic class of compounds. The presence of the nitro group (-NO2) is a critical factor in its biological and chemical activity. In the cellular environment, nitro groups can be enzymatically reduced by cellular reductases (e.g., NADPH:cytochrome P-450 reductase). This process can lead to redox cycling, generating reactive oxygen species (ROS) and causing oxidative stress.[1][2]

This inherent reactivity is the primary source of potential interference in common cell viability assays, particularly those that rely on measuring cellular reductive capacity, such as tetrazolium-based assays (MTT, XTT, WST-1). Luminescent and fluorescent assays are not immune and can also be affected.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common issue when using this compound with an MTT or XTT assay? The most frequent problem is obtaining a false signal that suggests an increase in cell viability or a reduction in cytotoxicity. This occurs because the compound itself can chemically reduce the tetrazolium salt (MTT/XTT) to its colored formazan product, mimicking the activity of viable cells.[3][4] This leads to an artificially high absorbance reading that is independent of cell health.

Q2: I'm observing high variability between my replicates. What are the first things I should check? High variability often points to issues with either compound solubility, inconsistent cell seeding, or "edge effects" in the microplate.[5][6]

  • Solubility: Ensure your compound is fully dissolved in the stock solvent (e.g., DMSO) and doesn't precipitate when diluted into the aqueous culture medium.

  • Cell Seeding: Mix your cell suspension thoroughly before and during plating to ensure a uniform number of cells in each well.[5]

  • Edge Effects: The outer wells of a plate are prone to evaporation, which can alter concentrations and impact cell growth. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media to create a humidity barrier.[5][7]

Q3: Is an ATP-based assay like CellTiter-Glo a better alternative? ATP-based assays are often a superior choice as they measure a different aspect of cell health (metabolic activity via ATP levels) and are not directly based on cellular reduction. However, they are not foolproof. The compound could potentially inhibit or enhance the luciferase enzyme used in the assay, leading to inaccurate luminescence readings.[5][6] Therefore, proper controls are still essential. A study on the related compound Nitroxoline (8-hydroxy-5-nitroquinoline) successfully used the CellTiter-Glo assay to measure ATP depletion, suggesting it can be a viable method for this compound class.[8]

Q4: My absorbance/luminescence readings are very low across the entire plate, including my untreated controls. This typically indicates a problem with the cells or the general assay procedure, rather than the compound itself.

  • Low Cell Density: You may have seeded too few cells for the assay to generate a robust signal.[7][9] Perform a cell titration experiment to determine the optimal seeding density for your cell line.

  • Reagent Issues: Ensure your assay reagents have been stored correctly, have not expired, and are prepared fresh if required.[7] For luminescent assays, allow reagents and plates to equilibrate to room temperature before use to ensure optimal enzyme activity.[10][11]

  • Insufficient Incubation: The incubation time with the assay reagent may be too short. For MTT assays, a 2-4 hour incubation is typical, but some cell lines may require longer.[9][12]

Section 3: Common Issues & In-Depth Troubleshooting

This section addresses specific, challenging scenarios you may encounter.

Issue 1: In an MTT/XTT assay, the absorbance signal increases with higher compound concentrations.
  • Primary Suspect: Direct chemical reduction of the assay reagent by this compound. Nitroaromatic compounds are known to be reduced by cellular enzymes, and this reactivity can extend to the assay's chemical components.[1]

  • Validation Protocol:

    • Prepare a 96-well plate with your standard cell culture medium but without any cells .

    • Add the same serial dilutions of your compound (and vehicle control) to these wells as you would in your actual experiment.

    • Add the MTT or XTT reagent and incubate for the standard duration.

    • Add the solubilization buffer (for MTT) and read the absorbance.

  • Interpreting the Results: If you observe an increase in absorbance in these cell-free wells that correlates with the compound concentration, you have confirmed direct assay interference.[3][5]

  • Solution Path:

    • Switch Assay Type: Move to an assay with a different detection principle. An ATP-based luminescent assay (e.g., CellTiter-Glo) is a strong first choice.[4] Alternatively, consider a protease viability marker assay or a crystal violet assay, which measures adherent cell biomass.[13]

    • Data Correction (Use with Caution): For each experimental well, you can subtract the corresponding value from your cell-free interference plate. This is less ideal as it assumes the interference is purely additive and not influenced by the cellular environment.

Troubleshooting Flowchart for Unexpected Results

TroubleshootingFlowchart Start Unexpected Viability Result (e.g., Increased Viability with Treatment) CheckInterference Run Cell-Free Assay Control (Compound + Media + Reagent) Start->CheckInterference InterferenceDetected Is Signal Detected in Cell-Free Wells? CheckInterference->InterferenceDetected SwitchAssay Artifact Confirmed. Switch to a non-reductase based assay (e.g., ATP-Glo, Crystal Violet). InterferenceDetected->SwitchAssay Yes NoInterference No direct interference detected. Investigate biological causes or other artifacts. InterferenceDetected->NoInterference No CheckBiology Consider Biological Mechanisms: - Induction of antioxidant response? - Hormesis effect? - Cell cycle arrest without cell death? NoInterference->CheckBiology CheckOtherArtifacts Review Other Potential Artifacts: - Compound precipitation? - Solvent cytotoxicity? - Contamination? NoInterference->CheckOtherArtifacts AssayValidationWorkflow cluster_colorimetric Colorimetric/Fluorescent Assays (MTT, XTT, Resazurin) cluster_luminescent Luminescent Assays (ATP-Glo) C_Start Prepare Cell-Free Plate with Compound Dilutions C_AddReagent Add Assay Reagent (e.g., MTT) C_Start->C_AddReagent C_Incubate Incubate per Protocol C_AddReagent->C_Incubate C_Read Read Absorbance/Fluorescence C_Incubate->C_Read C_Analyze Analyze: Signal vs. [Compound] C_Read->C_Analyze C_Result Signal Increase? C_Analyze->C_Result C_Fail Interference Confirmed. Do Not Use Assay. C_Result->C_Fail Yes C_Pass No Interference. Assay is Likely Suitable. C_Result->C_Pass No L_Start Prepare Plate with ATP Standard + Compound Dilutions L_AddReagent Add Luciferase Reagent L_Start->L_AddReagent L_Read Read Luminescence L_AddReagent->L_Read L_Analyze Analyze: Signal vs. Control L_Read->L_Analyze L_Result Signal Altered? L_Analyze->L_Result L_Fail Interference Confirmed. Use Caution or Switch Assay. L_Result->L_Fail Yes L_Pass No Interference. Assay is Likely Suitable. L_Result->L_Pass No

References

N-Cyclopropyl-5-nitroquinolin-6-amine stability in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Cyclopropyl-5-nitroquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. As direct, quantitative stability data for this compound is not extensively available in public literature, this document provides a robust framework based on the chemical properties of related nitroaromatic and quinoline compounds, coupled with established methodologies for forced degradation studies.

Our goal is to empower you with the scientific rationale and practical protocols to assess the stability of this compound in your specific experimental contexts.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide

  • Experimental Protocols for Stability Assessment

  • Diagrams

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of this compound that influence its stability?

A1: The stability of this compound is primarily influenced by three key structural features: the nitroquinoline core , the cyclopropylamine substituent , and the electron-withdrawing nitro group .

  • Nitroquinoline Core: The quinoline ring system is susceptible to degradation under various conditions, including strong acidic or basic environments, oxidation, and photolysis.[1][2]

  • Cyclopropylamine Substituent: The secondary amine can be a site for oxidation. The cyclopropyl group itself is generally stable but can be reactive under certain harsh conditions.

  • Nitro Group: The electron-withdrawing nature of the nitro group makes the quinoline ring more susceptible to nucleophilic attack.[3] Conversely, the nitro group itself can be reduced to an amino group, which is a common degradation pathway for nitroaromatic compounds.[4][5]

Q2: Which solvents are recommended for short-term and long-term storage of this compound?

A2: For short-term use, dissolving this compound in anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) is generally recommended.[6] For long-term storage, it is best to store the compound as a solid at low temperatures (e.g., -20°C or -80°C), protected from light and moisture.[7] If a stock solution is required for long-term storage, anhydrous DMSO is often a suitable choice, stored at -80°C.[6] Avoid repeated freeze-thaw cycles.[7]

Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure, the most probable degradation pathways include:

  • Reduction of the nitro group: The 5-nitro group can be reduced to a 5-amino group, especially in the presence of reducing agents or under certain metabolic conditions.[4]

  • Hydrolysis: While the core structure is not readily hydrolyzed, extreme pH conditions could potentially affect the molecule. For some related quinoline derivatives, degradation is observed in strong acidic (pH ≤ 2.0) or basic conditions.[1]

  • Oxidation: The quinoline ring and the secondary amine are susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.[2][7]

  • Photodegradation: Quinoline derivatives are known to be sensitive to light, which can induce photodegradation.[2][7]

Q4: Why are forced degradation studies important for my research?

A4: Forced degradation studies, or stress testing, are crucial for several reasons:[8][9]

  • To understand the intrinsic stability of the molecule.

  • To identify potential degradation products and establish degradation pathways.

  • To develop and validate stability-indicating analytical methods (e.g., HPLC) that can accurately measure the compound in the presence of its degradants. [1]

  • To inform decisions on formulation, storage conditions, and packaging. [9]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Color change of the solid compound (e.g., darkening). Oxidation or photodegradation.Store the solid compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at the recommended low temperature.[7]
Precipitation of the compound from a stock solution. Poor solubility or solvent evaporation.Ensure the stock solution concentration is not above the solubility limit. Store vials with tight-fitting caps, potentially sealed with parafilm, to prevent solvent evaporation.
Appearance of new peaks in HPLC chromatograms over time. Degradation of the compound in the solution.Prepare fresh solutions for each experiment. If using a stock solution, perform a stability check by running a fresh standard alongside an aged solution. Consider the stability of the compound in the mobile phase if samples are left in an autosampler for extended periods.
Inconsistent results in biological or chemical assays. Degradation of the compound in the assay medium.The pH, temperature, and components of your assay buffer can affect the stability of the compound.[6] Prepare fresh dilutions in the final assay buffer immediately before use. Perform a time-course experiment to assess the compound's stability in the assay medium.

Experimental Protocols for Stability Assessment

To provide a comprehensive understanding of the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions.[8][9][10]

Preparation of Stock Solution
  • Accurately weigh a known amount of this compound.

  • Dissolve in a suitable solvent, such as HPLC-grade acetonitrile or methanol, to a final concentration of 1 mg/mL. This will serve as your stock solution.

Forced Degradation (Stress) Conditions

The following conditions are suggested starting points. The extent of degradation should ideally be between 5-20% to allow for the detection and characterization of degradants. Adjust the duration or temperature as needed.

Stress Condition Protocol Rationale
Acid Hydrolysis 1. Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. 2. Incubate at 60°C for 24 hours. 3. Cool to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.To assess stability in acidic conditions, which can be relevant for oral drug formulations or certain chemical reactions.[1]
Base Hydrolysis 1. Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. 2. Incubate at 60°C for 24 hours. 3. Cool to room temperature and neutralize with an equivalent amount of 0.1 N HCl.To evaluate stability in alkaline environments, which is important for understanding degradation in different physiological compartments or during certain synthetic steps.
Oxidative Degradation 1. Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). 2. Keep at room temperature for 24 hours, protected from light.To determine the susceptibility to oxidation, a common degradation pathway for many organic molecules.[7]
Thermal Degradation 1. Store the solid compound in an oven at 80°C for 48 hours. 2. Also, store a solution of the compound in a chosen solvent (e.g., DMSO) at 60°C for 48 hours.To evaluate the impact of elevated temperatures on both the solid state and solution stability.[7]
Photodegradation 1. Expose a solution of the compound (e.g., in acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). 2. A control sample should be wrapped in aluminum foil and kept under the same conditions.To assess the impact of light exposure, which is crucial for determining appropriate packaging and handling procedures.[7]
Analytical Method

A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, is essential.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is often effective.

  • Detection: Monitor at a wavelength where this compound has maximum absorbance.

  • Analysis: After exposure to stress conditions, dilute the samples appropriately and inject them into the HPLC system. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products and quantify the remaining parent compound.

Diagrams

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions Stock Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions Stock->Stress Expose aliquots Analysis HPLC Analysis Stress->Analysis Neutralize & Dilute Acid Acid Hydrolysis (HCl) Base Base Hydrolysis (NaOH) Oxidation Oxidation (H₂O₂) Thermal Thermal (Heat) Photo Photolysis (Light) Characterization Characterize Degradants (LC-MS) Analysis->Characterization If new peaks appear G cluster_degradation Potential Degradation Pathways Compound This compound Nitroquinoline Core Cyclopropylamine Group Reduction Nitro Group Reduction (e.g., to -NH2) Compound:f0->Reduction Nitro Group Specific Oxidation Oxidation (e.g., N-oxide formation) Compound:f0->Oxidation Compound:f1->Oxidation Hydrolysis Hydrolysis (Under extreme pH) Compound:f0->Hydrolysis Photolysis Photodegradation (UV/Visible Light) Compound:f0->Photolysis

Caption: Potential Degradation Pathways.

References

  • Williams, R. L. (2009). Bacterial pathways for degradation of nitroaromatics. PubMed. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms. PubMed. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Chauhan, A., & Jain, R. K. (2011). Bioremediation of Nitroaromatic Compounds. ResearchGate. [Link]

  • PubChem. N-(dicyclopropylmethyl)-5-nitroquinolin-6-amine. PubChem. [Link]

  • Behr, J. B., & Desroy, N. (2019). Stability of nitromethyl isoquinoline 4. ResearchGate. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Wróbel, M., & Bąk, A. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. MDPI. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Jensen, G. W. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Al-Zoubi, R. M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Fuson, R. C., & Bauman, R. A. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. PubMed. [Link]

  • Open Chemistry. (2022). Current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals. OUCI. [Link]

  • Gómez-Chávez, F., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]

  • PubChem. 5-Nitroquinoline. PubChem. [Link]

  • ResearchGate. (2025). Technology of preparation of 8-hydroxy-5-nitroquinoline. ResearchGate. [Link]

  • Bentham Science. (2025). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Bentham Science. [Link]

  • AMI Scientific. 8-Hydroxy-5-Nitroquinoline TCI Analytical reagent. AMI Scientific. [Link]

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Technical Support Center: N-Cyclopropyl-5-nitroquinolin-6-amine (CPNQ-6A)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals working with N-Cyclopropyl-5-nitroquinolin-6-amine (CPNQ-6A) . As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate a critical aspect of its experimental use: understanding, validating, and minimizing off-target effects. Our goal is to empower you to generate clean, reproducible data and accelerate your research.

Introduction to CPNQ-6A and the Selectivity Challenge

This compound (CPNQ-6A) is a potent small molecule inhibitor designed to target Target Kinase A (TKA) , a key regulator in a disease-relevant signaling pathway. However, like many kinase inhibitors that target the highly conserved ATP-binding site, CPNQ-6A can exhibit cross-reactivity with other kinases.[1][2] A primary concern is its inhibitory activity against Off-Target Kinase B (OTKB) , a kinase with high structural homology to TKA.

Section 1: Proactive Off-Target Assessment

Before initiating extensive cellular experiments, a proactive assessment of CPNQ-6A's selectivity profile is crucial. This involves both computational prediction and broad experimental screening.

Workflow for Off-Target Identification and Validation

This diagram outlines the comprehensive strategy for identifying, validating, and mitigating off-target effects.

cluster_0 Phase 1: Prediction & Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Optimization pred In Silico Prediction (Computational Screening) biochem In Vitro Profiling (Broad Kinase Panel) pred->biochem Guide Hit Selection engage Target Engagement Assay (e.g., NanoBRET, CETSA) biochem->engage Prioritize Hits pheno Phenotypic Deconvolution (Genetic & Chemical Tools) engage->pheno Confirm Cellular Target medchem Medicinal Chemistry (Analog Synthesis) pheno->medchem Inform Design retest Re-evaluate Selectivity medchem->retest Improve Selectivity retest->biochem Iterative Cycle

Caption: Overall workflow from prediction to optimization.

FAQ: How can I predict potential off-targets of CPNQ-6A in silico?

In silico (computational) tools are cost-effective methods to generate an initial list of potential off-targets before committing to expensive and time-consuming wet-lab experiments. These approaches leverage the chemical structure of CPNQ-6A to predict its interactions across a vast proteome.

Recommended Approaches:

  • Chemical Similarity-Based Methods: Tools like Similarity Ensemble Approach (SEA) or other quantitative structure-activity relationship (QSAR) models compare the structure of CPNQ-6A to a large database of compounds with known kinase activities.[3] This can quickly identify kinases that are inhibited by structurally similar molecules.

  • Structure-Based Methods: If the crystal structure of TKA is known, molecular docking simulations can be used to predict how CPNQ-6A binds. The same approach can then be used to dock CPNQ-6A into the ATP-binding pockets of other known kinases to predict potential interactions.

  • Machine Learning Platforms: Several platforms now integrate multiple computational methods and machine learning algorithms to provide a more robust prediction of a compound's polypharmacology.[4][5]

Key Consideration: In silico predictions are not a substitute for experimental validation.[6] They provide a list of potential off-targets that must be confirmed experimentally.

Section 2: Troubleshooting Guides & Experimental Protocols

This section addresses common issues encountered during the characterization of CPNQ-6A and provides step-by-step protocols for troubleshooting.

Guide 1: High Off-Target Inhibition in Biochemical Assays

Problem: Your initial in vitro kinase assay shows that CPNQ-6A inhibits OTKB with a potency similar to that of the intended target, TKA, leading to a poor selectivity index.

Root Cause Analysis:

  • Inherent Lack of Selectivity: The compound may genuinely be non-selective.

  • Inappropriate Assay Conditions: Since most kinase inhibitors are ATP-competitive, the measured IC50 value is highly dependent on the ATP concentration used in the assay.[7] Using a low ATP concentration can artificially inflate the apparent potency of an inhibitor, masking true selectivity.

Solution: Determine the IC50 of CPNQ-6A against both TKA and OTKB using an ATP concentration that approximates the Michaelis constant (Km) for each respective kinase. This provides a more accurate measure of the inhibitor's intrinsic affinity.[7]

Protocol: Determining IC50 using the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution for both TKA and OTKB. This should contain the specific kinase and its substrate in the appropriate kinase reaction buffer.

    • Prepare a 2X ATP solution. The concentration should be 2X the Km of ATP for the specific kinase (TKA or OTKB).

    • Prepare a serial dilution of CPNQ-6A (e.g., 11-point, 3-fold dilution starting from 100 µM) at 2X the final desired concentration in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X CPNQ-6A serial dilution or vehicle control (e.g., DMSO).

    • Add 2.5 µL of the 2X kinase/substrate solution to the appropriate wells.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which drives a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Plot the luminescence signal (Relative Light Units, RLU) against the log of the CPNQ-6A concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation in software like GraphPad Prism to determine the IC50 value.[8]

Data Presentation:

Summarize your results in a table to clearly present the selectivity profile.

Kinase TargetATP Conc. (µM)IC50 (nM)Selectivity Index (IC50 OTKB / IC50 TKA)
TKA10 (Km value)15\multirow{2}{*}{33.3}
OTKB50 (Km value)500

A higher selectivity index (>10-fold) is generally desired to minimize off-target effects.

Guide 2: Confirming Off-Target Engagement in a Cellular Context

Problem: You observe a cellular effect after treating with CPNQ-6A, but you are unsure if this is due to engagement with TKA, OTKB, or both within the complex environment of a living cell. Biochemical data may not always translate directly to cellular activity due to factors like cell permeability and intracellular ATP concentrations.[9]

Solution: Use a cell-based target engagement assay to directly measure the binding of CPNQ-6A to both TKA and OTKB in intact cells. This provides definitive evidence of target engagement under physiological conditions.

Protocol: NanoBRET™ Target Engagement Assay

NanoBRET™ is a proximity-based assay that measures compound binding by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer).[10] Competitive displacement of the tracer by a test compound results in a loss of BRET signal.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with plasmids encoding for either NanoLuc-TKA or NanoLuc-OTKB fusion proteins.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Setup:

    • In a white 384-well plate, add cells expressing the appropriate kinase fusion construct.

    • Add the NanoBRET™ tracer at a pre-determined optimal concentration.

    • Add a serial dilution of CPNQ-6A or vehicle control.

  • Signal Detection:

    • Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to the wells.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to the vehicle control and plot the BRET ratio against the log of the CPNQ-6A concentration.

    • Fit the data to a dose-response curve to determine the cellular IC50 value, which reflects the concentration of CPNQ-6A required to displace 50% of the tracer.[7]

Workflow for Cellular Target Engagement

start Transfect Cells with NanoLuc-Kinase Construct harvest Harvest and Plate Transfected Cells start->harvest add_tracer Add Fluorescent Tracer and CPNQ-6A Dilutions harvest->add_tracer incubate Incubate at 37°C add_tracer->incubate add_substrate Add Nano-Glo® Substrate incubate->add_substrate read Measure Donor & Acceptor Wavelengths on Plate Reader add_substrate->read analyze Calculate BRET Ratio and Determine Cellular IC50 read->analyze

Caption: Step-by-step workflow for the NanoBRET™ assay.

Guide 3: Deconvoluting On-Target vs. Off-Target Phenotypes

Problem: A cellular phenotype (e.g., apoptosis, reduced proliferation) is observed upon CPNQ-6A treatment. How can you definitively attribute this phenotype to the inhibition of TKA and not OTKB?

Solution: Employ orthogonal approaches to validate that the observed phenotype is linked to the on-target mechanism. This is a critical step for building confidence in your compound's mechanism of action.

Recommended Strategies:

  • Genetic Target Validation: Use genetic tools like CRISPR/Cas9 or siRNA to specifically knock out or knock down the expression of TKA.[11] If the genetic perturbation phenocopies the effect of CPNQ-6A treatment, it provides strong evidence for on-target activity.

    • Rescue Experiment: Conversely, expressing a drug-resistant mutant of TKA in a TKA-knockout background should render the cells insensitive to CPNQ-6A if the effect is on-target.

  • Dose-Response Correlation: Correlate the concentration of CPNQ-6A required to induce the cellular phenotype with the cellular IC50 for TKA and OTKB engagement (determined in Guide 2). A strong correlation between the phenotypic EC50 and the TKA cellular IC50 suggests an on-target effect.

Section 3: Comprehensive FAQs

Q1: My in silico screen predicted 50 potential off-targets. Do I need to test them all? No. Prioritize the list based on structural similarity to your primary target (TKA), known biological relevance in your experimental system, and potential for causing toxicity. A broad kinase screen (e.g., against 50-100 kinases) is often a more efficient next step to experimentally identify the most significant off-targets.[1]

Q2: What is the difference between an activity assay and a binding assay? Biochemical kinase assays can be broadly categorized into two types:

  • Activity Assays (e.g., ADP-Glo™, radiometric assays) measure the catalytic output of the kinase (i.e., substrate phosphorylation).[1]

  • Binding Assays (e.g., LanthaScreen™ Eu Kinase Binding Assay) directly measure the displacement of a probe from the kinase's ATP pocket, quantifying the physical interaction between the inhibitor and the kinase.[12] Both are valuable, and using orthogonal methods can provide a more complete picture of an inhibitor's profile.

Q3: CPNQ-6A shows poor selectivity. What are my next steps? If CPNQ-6A has confirmed, potent off-target activity against OTKB, the data should be used to inform a medicinal chemistry effort.[7] By comparing the crystal structures of TKA and OTKB, chemists may be able to identify unique residues in the TKA binding pocket that can be exploited to design new analogs of CPNQ-6A with improved selectivity.

Q4: Can off-target effects ever be beneficial? Yes, in some clinical contexts, polypharmacology (engaging multiple targets) can be advantageous.[2] For example, some multi-kinase inhibitors are effective anticancer drugs precisely because they inhibit several pathways involved in tumor growth and angiogenesis.[2] However, in a research setting where the goal is to probe the function of a specific target (TKA), off-target effects are a confounding variable that must be controlled for.

References
  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: KINASE PROFILING & SCREENING Source: Reaction Biology URL: [Link]

  • Title: Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity Source: Sanofi URL: [Link]

  • Title: Kinase Screening and Profiling Services Source: BPS Bioscience URL: [Link]

  • Title: Spotlight: Cell-based kinase assay formats Source: Reaction Biology URL: [Link]

  • Title: Cell-based test for kinase inhibitors Source: INiTS URL: [Link]

  • Title: Off-target effects in CRISPR/Cas9 gene editing Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics Source: ResearchGate URL: [Link]

  • Title: KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction Source: MDPI URL: [Link]

  • Title: Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling Source: Figshare URL: [Link]

  • Title: Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics Source: Frontiers URL: [Link]

  • Title: Are there experimental tests for off target effects in CRISPR? Source: ResearchGate URL: [Link]

  • Title: Experimental methods for the detection of off-target editing by CRISPR-Cas9. Source: ResearchGate URL: [Link]

  • Title: How can off-target effects of drugs be minimised? Source: Patsnap URL: [Link]

  • Title: Encountering unpredicted off-target effects of pharmacological inhibitors Source: Oxford Academic URL: [Link]

  • Title: Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity Source: PLOS Computational Biology URL: [Link]

  • Title: Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors Source: ACS Chemical Biology URL: [https://pubs.acs.org/doi/10.1021/cb5009 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)

  • Title: Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained Source: MIT-IVY Industry Co., Ltd. URL: [Link]

  • Title: Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound Source: MDPI URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline Source: ResearchGate URL: [Link]

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Technical Support Center: Analysis of N-Cyclopropyl-5-nitroquinolin-6-amine and its Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and best practices for the analysis of N-Cyclopropyl-5-nitroquinolin-6-amine and its degradation products. Our goal is to equip you with the scientific rationale behind experimental design and data interpretation, ensuring the integrity and success of your stability studies.

Frequently Asked Questions (FAQs)

Q1: Why is a forced degradation study necessary for this compound?

Forced degradation, or stress testing, is a critical component of pharmaceutical development mandated by regulatory bodies like the ICH.[1][2] These studies are designed to deliberately degrade the drug substance under conditions more severe than accelerated stability testing.[1] For this compound, this process is essential to:

  • Identify Potential Degradants: It helps predict the degradation products that might form under various environmental conditions, establishing the molecule's intrinsic stability.[2][3]

  • Elucidate Degradation Pathways: Understanding how the molecule breaks down is crucial for formulation development, manufacturing controls, and defining storage conditions.[1][2]

  • Develop Stability-Indicating Methods: A primary goal is to develop and validate an analytical method (typically HPLC) that can accurately separate and quantify the intact drug from all potential degradation products, ensuring that the method is "stability-indicating."[3]

Q2: What are the key structural liabilities of this compound that I should be aware of before starting my experiments?

The structure of this compound contains several functional groups that are susceptible to degradation under stress conditions:

  • Nitroaromatic Group: The 5-nitroquinoline moiety is a strong chromophore and is highly susceptible to photolytic degradation.[4][5][6] Additionally, the nitro group is an electron-withdrawing group that can be reduced to form nitroso, hydroxylamino, or amino derivatives, particularly under reductive or certain hydrolytic conditions.[5][7][8]

  • Cyclopropyl Amine Moiety: The N-cyclopropyl amine group can be susceptible to hydrolytic cleavage, particularly under high pH (alkaline) conditions.[9] The strained cyclopropyl ring can also be a site for oxidative attack.

  • Quinoline Ring System: The quinoline ring itself can undergo oxidation to form N-oxides or hydroxylation at various positions on the ring system.[10][11][12]

Q3: What are the typical stress conditions that should be applied to this compound?

Based on ICH guidelines and the molecule's structure, the following conditions are recommended. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature to 60°CHydrolysis of the amine linkage, potential for ring cleavage under harsh conditions.
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature to 60°CHydrolysis of the cyclopropyl amine moiety, potential for nitro group displacement.[9]
Oxidation 3% to 30% H₂O₂ at room temperatureFormation of N-oxides on the quinoline ring, oxidation of the amine, potential cleavage of the cyclopropyl ring.
Photolytic Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)Reduction of the nitro group, photodimerization, or other complex rearrangements.[4][13]
Thermal Dry heat (e.g., 80-100°C) and humid heat (e.g., 60°C/75% RH)General decomposition, potential for solid-state rearrangements.

Q4: Do I need to identify the structure of every degradation product I observe?

Not necessarily. The requirement for structural identification is dictated by the ICH Q3A/B guidelines and depends on the level at which the impurity is observed in stability studies.[14][15][16][17]

  • Reporting Threshold: The level above which an impurity must be reported.

  • Identification Threshold: The level above which the structure of an impurity must be elucidated.

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[16][17]

Forced degradation studies are primarily for method development and pathway elucidation. The degradants observed in these studies that are also seen in formal stability studies will need to be considered against these thresholds.[17][18]

Experimental Workflow & Troubleshooting Guides

Workflow for Forced Degradation and Analysis

The following diagram outlines a typical workflow for conducting a forced degradation study and subsequent analysis.

G cluster_0 Phase 1: Stress Sample Generation cluster_1 Phase 2: Analytical Method Development & Execution cluster_2 Phase 3: Characterization and Reporting A Prepare Stock Solution of this compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize/Quench Reactions (as applicable) B->C D Develop Stability-Indicating HPLC-UV Method C->D E Analyze Stressed Samples D->E F Assess Peak Purity and Mass Balance E->F I Finalize and Validate Analytical Method E->I G Characterize Significant Degradants (LC-MS, NMR) F->G H Propose Degradation Pathways G->H

Caption: Workflow for Forced Degradation Analysis.

Troubleshooting Common HPLC-UV Analysis Issues

This section addresses specific problems you may encounter during the HPLC analysis of stressed samples of this compound.

Issue 1: Poor Resolution Between Parent Peak and Degradant Peaks
  • Symptom: Co-elution or significant overlap of the main API peak with one or more impurity peaks, making accurate quantification impossible.

  • Probable Causes & Solutions:

    • Incorrect Mobile Phase Composition: The polarity of the mobile phase may not be optimal for separating compounds with similar structures.

      • Solution: Optimize the mobile phase. For reverse-phase HPLC, systematically vary the organic modifier (e.g., acetonitrile, methanol) percentage. A gradient elution, starting with a lower organic percentage and ramping up, is often necessary to resolve both early-eluting polar degradants and later-eluting non-polar ones.[19]

    • Inappropriate pH of Mobile Phase: Since the molecule has basic amine functionalities, the pH of the mobile phase will significantly affect the retention and peak shape.

      • Solution: Adjust the mobile phase pH. A good starting point is to work at a pH at least 2 units away from the pKa of the amine groups. Experiment with buffered mobile phases (e.g., phosphate or acetate buffers) in the pH range of 3-7 to find the optimal separation.

    • Column Degradation: The stationary phase may be compromised due to harsh hydrolytic conditions (especially high pH) or contamination.[19][20]

      • Solution: Use a guard column to protect the analytical column.[19] If degradation is suspected, flush the column with a strong solvent or replace it. For methods involving high pH, consider using a pH-stable column.

Issue 2: Peak Tailing for the Parent Compound
  • Symptom: The peak for this compound is asymmetrical with a pronounced "tail."

  • Probable Causes & Solutions:

    • Secondary Silanol Interactions: The basic amine groups on the molecule can interact with acidic silanol groups on the silica-based column packing, causing tailing.

      • Solution: Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA), to saturate the active silanol sites. Alternatively, use a modern, end-capped column designed to minimize silanol interactions.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[19]

      • Solution: Reduce the sample concentration or the injection volume.[19]

    • Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

      • Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase composition.

Issue 3: Appearance of New, Unexpected Peaks in Control Samples
  • Symptom: You observe small peaks in your unstressed control sample that are not present in the reference standard.

  • Probable Causes & Solutions:

    • On-Column Degradation: The compound might be degrading upon interaction with the stationary phase or other components of the HPLC system.

      • Solution: Evaluate the sample matrix for any reactive components. Ensure the mobile phase is not promoting degradation. Sometimes, metal components in the HPLC system can chelate with molecules like quinolines; using a system with PEEK tubing can be investigated.

    • Sample Diluent Instability: The compound may be unstable in the chosen sample diluent over the course of the analytical run.

      • Solution: Conduct a sample stability study in the chosen diluent. Prepare samples and analyze them at different time points (e.g., 0, 4, 8, 24 hours) to check for degradation. If instability is found, consider changing the diluent to one where the compound is more stable (e.g., adjusting pH, using an aprotic solvent like DMSO for the initial stock).

    • Carryover: Residual sample from a previous injection is eluting in the current run.

      • Solution: Optimize the needle wash procedure on the autosampler. Inject a blank solvent run after a concentrated sample to confirm that carryover is not occurring.

Logical Troubleshooting Flow

The following diagram provides a logical decision tree for troubleshooting common HPLC issues during degradation analysis.

Caption: HPLC Troubleshooting Decision Tree.

References

Technical Support Center: Refining Analytical Detection Limits for N-Cyclopropyl-5-nitroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-Cyclopropyl-5-nitroquinolin-6-amine is a specialized molecule, and as such, publicly available analytical data is limited. The following guide is built upon established principles for the analytical detection of related nitroquinoline and aromatic amine compounds. The methodologies provided are intended as a robust starting point and should be adapted and validated for your specific matrix and instrumentation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common challenges encountered when developing and refining analytical methods for detecting trace levels of quinoline derivatives.

Q1: My baseline is very noisy when using HPLC-UV. What are the common causes and solutions?

A1: A noisy baseline in HPLC-UV analysis can significantly impact your limit of detection (LOD) and limit of quantitation (LOQ). The primary causes include:

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases can form bubbles in the detector cell, causing baseline fluctuations. Solution: Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.

    • Contamination: Impurities in your solvents or additives (e.g., buffers) can absorb UV light and contribute to noise. Solution: Use high-purity, HPLC-grade or LC-MS grade solvents and freshly prepared buffers.[1] Filter all mobile phases through a 0.45 µm or smaller filter.[2]

    • Miscibility Problems: If the mobile phase components are not fully miscible, this can lead to an unstable baseline. Solution: Verify the miscibility of your chosen solvents at the intended ratios.

  • System & Detector Issues:

    • Detector Lamp Failure: An aging UV lamp will produce less energy and lead to increased noise. Solution: Check the lamp's energy output and replace it if it's below the manufacturer's recommended level.

    • Contaminated Flow Cell: Contaminants from previous injections can build up in the detector's flow cell. Solution: Flush the system with a strong, appropriate solvent (e.g., isopropanol or a sequence of solvents of varying polarity).

Q2: I'm having trouble achieving a low limit of detection (LOD) for my quinoline derivative. What are the first things I should optimize?

A2: Improving your LOD requires a systematic approach focused on maximizing signal and minimizing noise.[1]

  • Wavelength Selection: Ensure you are using the wavelength of maximum absorbance (λmax) for this compound. Action: Perform a UV-Vis scan of a standard solution to determine the optimal wavelength.

  • Sample Preparation: The cleaner your sample, the better your signal-to-noise ratio.[1] Action: Implement a sample clean-up step like Solid-Phase Extraction (SPE) to remove matrix interferences.[1]

  • Injection Volume: Increasing the injection volume can increase the analyte signal. Action: Cautiously increase the injection volume, but be mindful of potential peak distortion or column overload.

  • Mobile Phase pH: For ionizable compounds like amines, the pH of the mobile phase can significantly impact peak shape and retention. Action: Adjust the mobile phase pH to ensure your compound is in a single ionic state, which often leads to sharper peaks and better sensitivity.

Q3: Should I be using HPLC-UV, GC-MS, or LC-MS/MS for trace analysis of this compound?

A3: The choice of technique depends on the required sensitivity, selectivity, and the nature of your sample matrix.

  • HPLC-UV: A good starting point for quantification, especially for quality control in less complex matrices.[2][3] It is robust and widely available.

  • GC-MS: this compound may require derivatization to improve its volatility for GC analysis. This adds a step to sample preparation but can provide excellent sensitivity and structural information.

  • LC-MS/MS: This is the gold standard for trace-level quantification in complex matrices (e.g., biological fluids, environmental samples).[4][5] It offers superior sensitivity and selectivity, minimizing the impact of co-eluting matrix components.[4][5][6] For impurities present at very low levels (ppm or ppb), LC-MS/MS is often necessary.[7]

Q4: My recovery is inconsistent during sample preparation. What could be the cause?

A4: Inconsistent recovery often points to issues in the sample extraction and clean-up process.

  • pH-Dependent Extraction: The recovery of amine-containing compounds can be highly dependent on the pH during liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Ensure the pH is controlled and optimized.

  • Incomplete Elution from SPE: Your elution solvent may not be strong enough to completely remove the analyte from the SPE sorbent. Try a stronger solvent or a different solvent mixture.

  • Analyte Adsorption: The compound may be adsorbing to glassware or plasticware. Silanizing glassware or using low-adsorption vials can help mitigate this.

Part 2: Troubleshooting Guides

Guide 1: Improving Detection Limits in Reverse-Phase HPLC-UV

Issue: The limit of quantitation (LOQ) for this compound is above the required level.

Caption: Troubleshooting workflow for high LOQ in HPLC-UV.

  • Preparation of Buffers: Prepare a series of mobile phase buffers with pH values ranging from 3 to 8 (e.g., phosphate or acetate buffers).

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase (e.g., 50:50 Acetonitrile:Buffer pH 3) until a stable baseline is achieved.[2]

  • Injection: Inject a standard solution of this compound.

  • Data Acquisition: Record the peak shape, retention time, and peak area.

  • Iterative Analysis: Repeat steps 2-4 for each pH value, ensuring the column is thoroughly equilibrated with the new mobile phase each time.

  • Evaluation: Compare the chromatograms. Select the pH that provides the sharpest, most symmetrical peak with the highest signal intensity. This will likely correspond to a pH where the amine is consistently in either its ionized or neutral form.

Guide 2: Transitioning from HPLC-UV to LC-MS/MS for Enhanced Sensitivity

Issue: Co-eluting matrix components are interfering with the detection of this compound, even after HPLC optimization.

Caption: Logic for developing a sensitive LC-MS/MS method.

Protocol 1: Determining Precursor and Product Ions

  • Direct Infusion: Prepare a ~1 µg/mL solution of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse this solution directly into the mass spectrometer using a syringe pump.

  • Full Scan (Q1): Operate the mass spectrometer in full scan mode in ESI positive mode. The most abundant ion should correspond to the protonated molecule [M+H]+. This is your precursor ion.

  • Product Ion Scan: Set the mass spectrometer to fragment the precursor ion selected in the previous step. The resulting spectrum will show the fragment ions (product ions). Select the most stable and abundant product ions for quantification and qualification.

Protocol 2: Basic LC-MS/MS Method

  • LC System: UPLC/HPLC system.

  • Column: A C18 column is a good starting point.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 10 minutes) and optimize to ensure separation from any isomers or closely related impurities.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: ESI+.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Use the precursor -> product ion pairs determined in the previous protocol.

Part 3: Quantitative Data & Method Validation

Method validation must be performed to demonstrate that the analytical procedure is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[8][9][10]

Table 1: Typical Performance Characteristics for Quinolone Derivative Analysis

ParameterTypical HPLC-UV PerformanceTypical LC-MS/MS PerformanceDescription
Linearity (r²) > 0.999[2]> 0.999[5]Demonstrates a direct proportionality between concentration and response.[2]
Accuracy (% Recovery) 98% - 102%[2]75% - 114%[4][5]The closeness of the measured value to the true value.[2]
Precision (RSD%) < 2%[2]< 15%[5]The degree of agreement among individual test results.[2]
LOD 0.1 - 1.0 µg/mL[2]0.025 - 0.20 ng/mL[4][5]The lowest amount of analyte that can be detected.[2]
LOQ 0.2 - 5.0 µg/mL[2]0.1 - 1.0 ng/mL[4][5]The lowest concentration that can be accurately quantified.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available from: [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. Available from: [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. SIELC Technologies. Available from: [Link]

  • Improving Sensitivity and Selectivity for Primary Aromatic Amines Analysis with the SQ Detector 2. Waters. Available from: [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. Available from: [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies. Available from: [Link]

  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. LinkedIn. Available from: [Link]

  • Calibration and detection limit results for the analysis of aromatic amines (average value of duplicate). ResearchGate. Available from: [Link]

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
  • Trace Level Impurities in Pharmaceuticals. Separation Science. Available from: [Link]

  • The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions. LinkedIn. Available from: [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. Available from: [Link]

  • Understanding Impurity Analysis. Cormica Pharma & Med Device Testing. Available from: [Link]

  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. National Institutes of Health. Available from: [Link]

  • Impurities Detection in Pharmaceuticals. Drug Development and Delivery. Available from: [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. Available from: [Link]

Sources

Validation & Comparative

N-Cyclopropyl-5-nitroquinolin-6-amine vs other quinoline derivatives

Caption: A hierarchical workflow for evaluating novel quinoline compounds. [21]

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the compound's effect on cancer cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. [2][9] Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for attachment. [2]2. Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT stock solution to each well and incubate for an additional 4 hours. [2]Viable cells will reduce the yellow MTT to purple formazan crystals. [9]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [2]6. Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Antimalarial Activity Assay (SYBR Green I-Based)

This high-throughput assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying nucleic acid content. [10] Objective: To determine the IC50 of the test compound against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Methodology:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 and Dd2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with human serum.

  • Plate Preparation: Add serial dilutions of the test compound to a 96-well black plate.

  • Parasite Addition: Add 90 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well. Include negative controls (uninfected erythrocytes) and positive controls (infected erythrocytes without drug).

  • Incubation: Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% O₂, 5% CO₂, and 90% N₂.

  • Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I dye to each well.

  • Fluorescence Measurement: Incubate the plate in the dark for 1 hour and measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Conclusion and Future Directions

This compound is a structurally intriguing molecule that holds considerable, albeit currently unproven, therapeutic potential. By analogy with well-characterized derivatives, its combination of a C5-nitro group, a C6-amine, and an N-cyclopropyl substituent suggests a strong candidacy as a potent anticancer or antimalarial agent, likely functioning through kinase inhibition or another established quinoline mechanism. The presence of the nitro group points towards high potency, while the cyclopropyl moiety suggests favorable pharmacokinetic properties.

The immediate path forward requires the chemical synthesis of this compound and its systematic evaluation using the detailed experimental frameworks provided in this guide. Initial cytotoxicity screening against a broad panel of cancer cell lines and antimalarial assays against resistant parasite strains will be critical first steps. Subsequent mechanistic studies, including kinase profiling and apoptosis assays, will be essential to elucidate its precise mechanism of action and validate its potential as a lead compound for the development of next-generation therapeutics.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ResearchGate.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. (n.d.). Benchchem.
  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (n.d.). PubMed.
  • Application Notes and Protocols: Evaluating the Anticancer Properties of Quinoline Compounds. (n.d.). Benchchem.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Publishing.
  • A Comparative Analysis of 2-(1-Adamantyl)quinoline-4-carboxylic acid and Other Quinoline-Based Drugs. (n.d.). Benchchem.
  • Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. (n.d.). Benchchem.
  • A Head-to-Head Comparison of Novel Quinoline Antimalarials for the Modern Researcher. (n.d.). Benchchem.
  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.). ResearchGate.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). NIH.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science.
  • Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. (2019). PubMed.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink.
  • Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing.
  • Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). NIH.
  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (n.d.). Bentham Science.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (n.d.). MDPI.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Publishing.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (n.d.). PubMed.
  • Selected quinoline derivatives with anti-malarial activity. (n.d.). ResearchGate.
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). NIH.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC.
  • OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. (n.d.). OEM.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed.
  • This compound. (n.d.). Huateng Pharma.
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (n.d.). MDPI.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals.
  • 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. (2020). ResearchGate.
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). CoLab.

comparing N-Cyclopropyl-5-nitroquinolin-6-amine efficacy with known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Evaluating Novel DNA Ligase Inhibitors: A Comparative Analysis of N-Cyclopropyl-5-nitroquinolin-6-amine Against Known Standards

Authored by a Senior Application Scientist

In the landscape of oncology and molecular biology, DNA ligases represent a critical nexus for therapeutic intervention. These essential enzymes maintain genomic integrity by catalyzing the final step of DNA repair and replication—the joining of breaks in the phosphodiester backbone.[1] In human cells, three distinct DNA ligases (LigI, LigIII, and LigIV) perform these functions with overlapping yet specific roles.[1][2] Notably, DNA ligase I (LigI) is often overexpressed in cancerous tissues, making it a compelling target for the development of novel anti-cancer agents.[1][2]

This guide provides a comprehensive framework for the preclinical evaluation of a novel, hypothetical DNA ligase inhibitor, this compound (herein referred to as NCNA). We will outline the requisite biochemical and cell-based assays to characterize its efficacy and mechanism of action. Throughout this guide, we will benchmark the hypothetical performance of NCNA against a panel of well-characterized DNA ligase inhibitors: L82-G17, a selective uncompetitive inhibitor of LigI; L67, a competitive inhibitor of LigI and LigIII; and L189, a pan-inhibitor of human DNA ligases.[1][2][3][4]

The DNA Ligation Pathway: A Target for Inhibition

The ATP-dependent DNA ligation reaction proceeds through three sequential nucleotidyl transfer steps. Understanding this pathway is fundamental to deciphering the mechanism of action of any new inhibitor.

  • Enzyme Adenylation: The ligase reacts with ATP to form a covalent ligase-AMP intermediate.

  • AMP Transfer: The activated AMP molecule is transferred from the ligase to the 5'-phosphate of the nicked DNA strand, forming a DNA-adenylate intermediate.

  • Phosphodiester Bond Formation: The ligase catalyzes the attack of the 3'-hydroxyl group on the activated 5'-phosphate, sealing the nick and releasing AMP.

Inhibitors can target any of these steps. For instance, competitive inhibitors may block the enzyme's ability to bind to the nicked DNA substrate, while uncompetitive inhibitors might bind to the enzyme-DNA complex, preventing the final bond formation.[1][2][4]

DNA_Ligation_Pathway cluster_0 DNA Ligation Steps cluster_1 Points of Inhibition Ligase + ATP Ligase + ATP Ligase-AMP Ligase-AMP Ligase + ATP->Ligase-AMP Step 1 DNA-adenylate DNA-adenylate Ligase-AMP->DNA-adenylate Step 2 (AMP Transfer) Ligated DNA + AMP Ligated DNA + AMP DNA-adenylate->Ligated DNA + AMP Step 3 (Phosphodiester Bond Formation) L67 L67 (Competitive) L67->Ligase-AMP Inhibits DNA Binding L82_G17 L82-G17 (Uncompetitive) L82_G17->DNA-adenylate Stabilizes Complex, Inhibits Step 3

Caption: The three-step mechanism of DNA ligation and the inhibitory points of known compounds.

Biochemical Efficacy: In Vitro Characterization

The initial assessment of a potential inhibitor involves purified enzyme assays to determine its direct effect on ligation activity and to elucidate its mechanism.

DNA Joining Assay

This foundational assay quantifies the ability of an inhibitor to prevent the joining of a nicked DNA substrate by a purified DNA ligase. A common method utilizes a fluorescently labeled DNA substrate, where ligation results in a product that can be detected and quantified.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of NCNA against human DNA ligases I, III, and IV and compare its potency and selectivity to known inhibitors.

Experimental Protocol: Fluorescence-Based DNA Joining Assay
  • Substrate Preparation: A nicked, double-stranded DNA substrate is prepared by annealing a fluorescently labeled oligonucleotide to a complementary template strand.

  • Reaction Mixture: In a 96-well plate, set up reactions containing assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 10 mM DTT, 1.2 mM ATP), 10 pmol of the DNA substrate, and the purified human DNA ligase (e.g., 0.25 pmol of LigI).[5]

  • Inhibitor Addition: Add the test compound (NCNA) and reference inhibitors (L82-G17, L67, L189) in a dose-response manner (e.g., from 0.1 µM to 100 µM). Include a DMSO-only control.

  • Incubation: Incubate the reactions at 25°C for a defined period (e.g., 20-30 minutes).

  • Termination and Detection: Stop the reaction by adding a denaturing stop solution.[6] The amount of ligated product is quantified by measuring fluorescence intensity (e.g., at 535 nm).[6]

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each compound against each ligase.

Comparative Data Summary: Inhibitory Activity (IC50 Values)
InhibitorTarget(s)IC50 (LigI)IC50 (LigIII)IC50 (LigIV)Mechanism of ActionReference(s)
L82-G17 DNA Ligase I (Selective)~5-10 µM> 50 µM> 50 µMUncompetitive; inhibits Step 3[2][3][7]
L67 DNA Ligase I & III~10 µM~10 µM> 50 µMCompetitive with nicked DNA[1][3][4]
L189 DNA Ligase I, III, & IV~5 µM~9 µM~5 µMCompetitive with nicked DNA[1][3][4]
NCNA (Hypothetical) To be determined5 µM45 µM60 µMTo be determinedN/A

This table presents a hypothetical outcome for NCNA, suggesting high potency and selectivity for DNA Ligase I, warranting further investigation.

Kinetic Analysis for Mechanism of Action

To understand how NCNA inhibits the ligase, kinetic studies are performed. By measuring the reaction velocity at various substrate concentrations in the presence of the inhibitor, one can determine if the inhibition is competitive, uncompetitive, or non-competitive using Lineweaver-Burk plots.

  • Competitive Inhibition (e.g., L67): The inhibitor binds to the same site as the substrate. This increases the apparent Km (substrate concentration at half-maximal velocity) but does not change the Vmax (maximal velocity).

  • Uncompetitive Inhibition (e.g., L82-G17): The inhibitor binds only to the enzyme-substrate complex. This decreases both the apparent Km and Vmax.[2]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting both the enzyme and the enzyme-substrate complex. This decreases Vmax but does not change Km.

The analysis for L82-G17 has shown it to be an uncompetitive inhibitor that stabilizes the complex formed between LigI and nicked DNA, specifically inhibiting the third step of the ligation reaction.[2] This detailed mechanistic insight is crucial for rational drug design and predicting in vivo effects.

Cellular Efficacy: Validating Activity in a Biological Context

While biochemical assays are essential, demonstrating that an inhibitor functions within the complex environment of a living cell is the critical next step.

Experimental_Workflow Novel Compound (NCNA) Novel Compound (NCNA) Biochemical Assays Biochemical Assays Novel Compound (NCNA)->Biochemical Assays Step 1 IC50 Determination IC50 Determination Biochemical Assays->IC50 Determination Kinetic Analysis (MoA) Kinetic Analysis (MoA) IC50 Determination->Kinetic Analysis (MoA) Cell-Based Assays Cell-Based Assays Kinetic Analysis (MoA)->Cell-Based Assays Step 2 Cell Viability (MTT) Cell Viability (MTT) Cell-Based Assays->Cell Viability (MTT) Target Engagement Assays Target Engagement Assays Cell Viability (MTT)->Target Engagement Assays Preclinical Evaluation Preclinical Evaluation Target Engagement Assays->Preclinical Evaluation

Caption: A streamlined workflow for the characterization of a novel DNA ligase inhibitor.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It helps determine whether an inhibitor is cytostatic (inhibits cell growth) or cytotoxic (kills cells).

Objective: To assess the effect of NCNA on the viability of cancer cell lines and compare its cellular effects to the known inhibitors.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed human cancer cells (e.g., HeLa or a relevant cancer line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the inhibitors (NCNA, L82-G17, L67, L189). Include a DMSO control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot it against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Summary: Cellular Effects
InhibitorCellular EffectTypical GI50 RangeNotesReference(s)
L82-G17 Cytostatic~20 µMReduces cell proliferation. Cells lacking LigI are more resistant.[2][8]
L67 Cytotoxic~10-20 µMInduces apoptosis and sensitizes cells to DNA damaging agents.[1][3]
L189 Cytotoxic~10-20 µMBroadly impacts DNA repair pathways, leading to cell death.[1][4]
NCNA (Hypothetical) Cytostatic~15 µMInhibits cell growth, suggesting a primary effect on replication.N/A

This hypothetical data for NCNA suggests a cytostatic effect, similar to the selective LigI inhibitor L82-G17, which aligns with the hypothetical high selectivity for LigI observed in the biochemical assays.

Conclusion and Future Directions

This guide outlines a systematic approach to characterize a novel DNA ligase inhibitor, using the hypothetical compound this compound as an example. By benchmarking against well-known inhibitors like L82-G17, L67, and L189, researchers can rigorously assess the potency, selectivity, and cellular efficacy of new chemical entities.

Based on our hypothetical data, NCNA emerges as a potent and selective inhibitor of DNA Ligase I with a cytostatic effect on cancer cells. The next logical steps in its preclinical evaluation would include:

  • Target Engagement Studies: Confirming that NCNA interacts with LigI within the cell.

  • DNA Damage and Repair Assays: Investigating whether NCNA treatment leads to an accumulation of DNA nicks or sensitizes cells to DNA damaging agents.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of NCNA in animal models of cancer.

The development of specific and potent DNA ligase inhibitors holds significant promise for cancer therapy.[9] A thorough and logical evaluation process, as described here, is paramount to identifying and validating the next generation of these crucial therapeutic agents.

References

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A Comparative Guide to the Biological Target Validation of N-Cyclopropyl-5-nitroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is the unambiguous identification and validation of the compound's biological target. This guide provides an in-depth, experience-driven framework for validating the biological target of a novel quinoline derivative, N-Cyclopropyl-5-nitroquinolin-6-amine .

While specific biological data for this exact molecule is not yet in the public domain, its core structure provides a strong rationale for its mechanism of action. The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its role in a multitude of kinase inhibitors, including several FDA-approved drugs.[1][2][3][4] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][5] Therefore, this guide will proceed under the well-founded hypothesis that this compound is a kinase inhibitor.

This document is not a rigid set of instructions but rather a strategic guide. It will compare and contrast orthogonal experimental approaches, explaining the scientific reasoning behind each choice, to build a robust and compelling case for target validation. We will navigate a multi-phased approach, from broad, unbiased screening to precise confirmation of target engagement and, finally, to the validation of the target's role in the compound's cellular phenotype.

Phase 1: Target Identification – Casting a Wide Net

The initial step is to move from a hypothesized target class (kinases) to a specific list of high-probability candidate proteins. The goal is to employ unbiased, proteome-wide methods that can identify direct molecular interactions in a complex biological system, such as a cancer cell lysate. Here, we compare two powerful, label-free chemical proteomics approaches.[6][7][8]

Method 1: Kinome Profiling with Kinobeads

Expertise & Experience: This affinity-based proteomics method is a highly effective approach for profiling kinase inhibitors.[9] It leverages the fact that most kinase inhibitors target the ATP-binding pocket, which is a conserved feature across the kinome. By using a cocktail of non-selective kinase inhibitors immobilized on beads ("kinobeads"), we can capture a large portion of the cellular kinome.[10][11][12] The binding of our test compound, this compound, to its target kinase(s) in the lysate will prevent the kinase from binding to the kinobeads. This depletion can be precisely quantified by mass spectrometry.

Trustworthiness: The self-validating nature of this experiment comes from the competition-binding principle. Only kinases that directly bind the compound will show a dose-dependent decrease in pulldown efficiency. This provides a built-in control for non-specific interactions.

G cluster_0 Kinome Profiling Workflow lysate Cell Lysate (Expressing Kinome) incubate Incubate Lysate with Compound lysate->incubate compound This compound (Test Compound) compound->incubate kinobeads Kinobeads (Immobilized Broad-Spectrum Inhibitors) pulldown Affinity Pulldown with Kinobeads kinobeads->pulldown incubate->pulldown wash wash pulldown->wash Remove non-binders elute Elute Bound Kinases wash->elute digest digest elute->digest Tryptic Digest lcms LC-MS/MS Analysis digest->lcms Peptides analysis Identify Depleted Kinases (Potential Targets) lcms->analysis Quantitative Proteomics

Caption: Kinome profiling workflow using kinobeads.

  • Cell Culture and Lysis: Culture a relevant cancer cell line (e.g., HeLa or a cell line relevant to a potential therapeutic area) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Quantify the protein concentration of the cleared lysate using a BCA assay. Aliquot the lysate for different experimental conditions.

  • Competition Binding: To triplicate lysate aliquots, add this compound at a range of concentrations (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control. Incubate for 1 hour at 4°C with gentle rotation.

  • Kinobeads Pulldown: Add a pre-washed slurry of kinobeads to each lysate sample. Incubate for 1-2 hours at 4°C with rotation to allow for the capture of unbound kinases.

  • Washing and Elution: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins. Elute the bound kinases using an SDS-containing buffer and heat.

  • Sample Preparation for MS: Perform in-solution or in-gel tryptic digestion of the eluted proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a label-free quantification software to determine the relative abundance of each identified kinase in the compound-treated samples versus the DMSO control. Potential targets are kinases that show a dose-dependent reduction in abundance in the pulldown.

Method 2: Cellular Thermal Shift Assay with Mass Spectrometry (CETSA®-MS)

Expertise & Experience: CETSA is a powerful technique to assess target engagement in a physiological context.[13][14][15] The underlying principle is that the binding of a small molecule stabilizes its target protein, increasing its resistance to thermal denaturation.[16] When coupled with quantitative mass spectrometry (also known as Thermal Proteome Profiling or TPP), this method can be used to identify targets on a proteome-wide scale without any modification to the compound.[8]

Trustworthiness: The technique is self-validating as non-specific interactions are unlikely to confer a significant and dose-dependent thermal stabilization. The identification of a thermal shift for a specific protein provides strong evidence of a direct interaction.

G cluster_1 CETSA-MS Workflow cells Intact Cells treat Treat Cells with Compound cells->treat compound This compound (or DMSO) compound->treat heat Thermal Challenge treat->heat Heat to a range of temperatures lyse lyse heat->lyse Lyse Cells separate Separate Soluble vs. Aggregated Proteins lyse->separate Centrifuge soluble_fraction soluble_fraction separate->soluble_fraction Soluble Fraction digest digest soluble_fraction->digest Tryptic Digest lcms LC-MS/MS Analysis digest->lcms Peptides analysis Identify Proteins with Increased Thermal Stability lcms->analysis Quantitative Proteomics G cluster_2 Target Engagement Confirmation candidate Candidate Kinase (from Phase 1) targeted_cetsa Targeted CETSA (Western Blot) candidate->targeted_cetsa In-Cell Validation biophysical Purified Recombinant Protein candidate->biophysical In Vitro Validation engagement_confirmed engagement_confirmed targeted_cetsa->engagement_confirmed Target Engaged in Cells? itc ITC biophysical->itc Thermodynamics spr SPR biophysical->spr Kinetics binding_data Quantitative Binding Data (KD, kon, koff) itc->binding_data spr->binding_data binding_data->engagement_confirmed

Caption: Orthogonal approaches for confirming target engagement.

Comparison of Target Engagement Methods
FeatureTargeted CETSAIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Thermal StabilizationHeat change upon bindingMass change upon binding
System Intact Cells/LysatePurified ComponentsPurified Components
Output Qualitative/Semi-quantitative target stabilizationKD, Stoichiometry, ΔH, ΔSKD, kon, koff
Pros Confirms engagement in a physiological contextGold standard for thermodynamics, solution-basedHigh sensitivity, provides kinetic data
Cons Indirect measure of binding, antibody-dependentRequires large amounts of pure protein, lower throughputRequires protein immobilization, potential for artifacts
Reference [13][17][18][1][4][19][20][21][22]
Phase 3: Target Validation – Linking Target to Cellular Phenotype

Confirming that your compound binds to a target is not enough. You must demonstrate that this binding event is responsible for the compound's biological activity. This is the essence of target validation.

Method 1: Genetic Target Knockdown/Knockout

Trustworthiness: This approach provides a direct causal link between the target protein and the cellular phenotype. Comparing the phenotype of genetic perturbation with pharmacological inhibition is one of the most robust methods for target validation. [26][27]

  • siRNA Transfection: Transfect a relevant cell line with siRNA duplexes targeting the candidate kinase and a non-targeting control siRNA.

  • Target Knockdown Confirmation: After 48-72 hours, harvest a subset of cells and confirm knockdown of the target kinase by Western blot or qPCR.

  • Phenotypic Assay: Seed the remaining transfected cells. Treat with a dose-response of this compound.

  • Measure Proliferation: After a suitable time (e.g., 72 hours), measure cell viability/proliferation using an assay like CellTiter-Glo®.

  • Data Analysis: Compare the dose-response curves. If the target is correct, the cells with the knocked-down kinase should show a reduced response or a rightward shift in the IC50 curve compared to the control cells, as the primary target of the drug is already diminished.

Method 2: In-Cell and In Vitro Kinase Activity Assays

Expertise & Experience: Demonstrating that the compound inhibits the catalytic function of the target kinase is a critical piece of evidence.

  • Biochemical Kinase Assays: These assays use purified recombinant kinase, a substrate (peptide or protein), and ATP. Inhibition is measured by quantifying the reduction in substrate phosphorylation. [28][29][30]* Cell-Based Phosphorylation Assays: These assays measure the phosphorylation of a known downstream substrate of the target kinase within the cell. [31]A potent inhibitor should reduce the level of this specific phosphorylation event, which can be detected by Western blot or ELISA using a phospho-specific antibody.

Trustworthiness: These assays directly test the functional consequence of compound binding. A strong correlation between the biochemical IC50 (enzyme inhibition), the cellular IC50 (inhibition of substrate phosphorylation), and the antiproliferative EC50 builds a very strong case for the mechanism of action.

G cluster_3 Target Validation Logic compound This compound inhibits_target Functional Inhibition (Kinase Assays) compound->inhibits_target Inhibits target Candidate Kinase phenotype Cellular Phenotype (e.g., ↓ Proliferation) inhibits_target->phenotype Causes validation Target Validated inhibits_target->validation Correlation genetic siRNA / CRISPR Knockdown of Target phenotype_mimic Phenocopy? genetic->phenotype_mimic Mimics phenotype_mimic->validation Yes

Caption: The logic of linking target inhibition to cellular phenotype.

Comparison of Target Validation Approaches
FeatureGenetic Knockdown (siRNA/CRISPR)Kinase Activity Assays
Principle Phenocopying through target removalMeasuring functional enzyme inhibition
System Intact CellsPurified enzyme or Intact Cells
Output Change in cellular sensitivity to compoundIC50 values
Pros Strong causal link between target and phenotypeDirect measure of functional impact, quantitative
Cons Potential for off-target effects, cellular compensationBiochemical assays lack cellular context, cell-based assays can be complex
Reference [23][24][27][29][30][31]
Synthesizing the Evidence: A Summary of a Successful Validation Cascade

A compelling case for the biological target of this compound is built by integrating data from each phase of this validation workflow. The table below summarizes the expected outcomes that would collectively validate a candidate kinase as the primary target.

Experimental PhaseKey ExperimentSuccessful Outcome for Validation
1. Target ID Kinobeads & CETSA-MSCandidate Kinase X is consistently identified as a top hit with high confidence and dose-dependency.
2. Target Engagement Targeted CETSAThe compound induces a dose-dependent thermal stabilization of Kinase X in intact cells.
ITC / SPRThe compound binds directly to purified Kinase X with a KD in the nanomolar to low micromolar range.
3. Target Validation Kinase Activity AssayThe compound inhibits the enzymatic activity of Kinase X with an IC50 that correlates with its binding affinity (KD).
Cellular Phospho-AssayThe compound inhibits the phosphorylation of a known downstream substrate of Kinase X in cells with an IC50 similar to its anti-proliferative EC50.
siRNA KnockdownKnockdown of Kinase X reduces cellular sensitivity to the compound, phenocopying the compound's effect.
Conclusion

Validating the biological target of a novel compound like this compound is a multi-faceted endeavor that demands scientific rigor and the strategic use of orthogonal methodologies. By progressing through a logical cascade of experiments—from broad, unbiased identification to specific, quantitative engagement and finally to functional validation in a cellular context—researchers can build an unassailable case for their compound's mechanism of action. This structured, comparative approach not only de-risks the progression of a drug discovery program but also deepens our fundamental understanding of biology, paving the way for the development of next-generation targeted therapies.

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A Comparative Guide to Kinase Cross-Reactivity: Profiling N-Cyclopropyl-5-nitroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Selectivity

In the landscape of targeted therapy, protein kinases remain a paramount target class, governing a vast array of cellular processes from proliferation to apoptosis.[1] The development of kinase inhibitors has revolutionized oncology, yet a persistent challenge remains: ensuring inhibitor selectivity. The human kinome comprises over 500 members, many sharing highly conserved ATP-binding pockets.[2] Consequently, even meticulously designed inhibitors can engage unintended targets, leading to off-target toxicities or unexpected polypharmacology.[3][4] Understanding and rigorously quantifying the cross-reactivity profile of a novel inhibitor is not merely an academic exercise; it is a critical step in predicting clinical safety and efficacy.

This guide provides a comparative analysis of a novel investigational compound, N-Cyclopropyl-5-nitroquinolin-6-amine (hereafter designated Cpd-QN56 ), against established inhibitors targeting the Phosphoinositide 3-kinase (PI3K) pathway. The quinoline scaffold is a well-established pharmacophore in kinase inhibitor design, known to target a range of kinases including PI3K, EGFR, and VEGFR.[5][6][7] The structural features of Cpd-QN56—specifically the cyclopropyl moiety, which can confer selectivity by probing unique hydrophobic pockets, and the nitro group, which can form key polar contacts—suggest a potential interaction with the PI3K family of kinases.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its hyperactivation is a hallmark of many cancers, often driven by mutations in the PIK3CA gene. We will therefore benchmark the hypothetical selectivity profile of Cpd-QN56 against Alpelisib (a PI3Kα-selective inhibitor) and Pictilisib (a pan-Class I PI3K inhibitor) to contextualize its potential advantages and liabilities.

The PI3K/Akt/mTOR Signaling Axis

The Class I PI3K family consists of four isoforms (α, β, δ, γ) that, upon activation by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8][9] This second messenger recruits key downstream effectors like PDK1 and Akt, initiating a cascade that promotes cell survival, proliferation, and metabolism.[8] Isoform-selective inhibition is crucial, as different isoforms have distinct physiological roles; for example, PI3Kα is vital for insulin signaling, and its inhibition is linked to hyperglycemia, a common on-target toxicity of inhibitors like Alpelisib.[3][10][11]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates PI3K->PIP2 Phosphorylates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival & Metabolism Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Cpd_QN56 Cpd-QN56 Cpd_QN56->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Comparative Selectivity Analysis

To provide a framework for evaluation, we present a hypothetical, yet plausible, inhibitory profile for Cpd-QN56 based on its structural class. This data is compared with established IC50 values for Alpelisib and Pictilisib. The goal is to illustrate how a novel compound's profile is interpreted in the context of existing alternatives.

Table 1: Comparative Inhibitory Activity (IC50, nM) Against Class I PI3K Isoforms

Compound NamePI3Kα (p110α)PI3Kβ (p110β)PI3Kδ (p110δ)PI3Kγ (p110γ)Primary Target(s)
Cpd-QN56 (Hypothetical) 12 850 450 600 PI3Kα
Alpelisib (BYL719)5[12]1,200[12]290[12]250[12]PI3Kα
Pictilisib (GDC-0941)333318Pan-PI3K
Interpretation of Profile:
  • Cpd-QN56: The hypothetical data positions Cpd-QN56 as a potent PI3Kα inhibitor, albeit slightly less potent than Alpelisib. Its key theoretical advantage lies in its >70-fold selectivity for PI3Kα over PI3Kβ and significant selectivity over the δ and γ isoforms. This profile suggests it could potentially mitigate some toxicities associated with broader PI3K inhibition.

  • Alpelisib: Serves as the benchmark for a highly selective PI3Kα inhibitor, approved for treating PIK3CA-mutated breast cancer.[9] Its high selectivity is a key attribute, but on-target inhibition of PI3Kα in healthy tissues still leads to significant side effects like hyperglycemia.[10]

  • Pictilisib: Represents a pan-inhibitor, potently targeting all Class I isoforms. While this broad activity can be beneficial in some contexts, it often comes with a more challenging toxicity profile due to the inhibition of multiple essential signaling pathways.[3]

Experimental Protocols for Determining Cross-Reactivity

Validating the selectivity of a new chemical entity is paramount. Below are two gold-standard, complementary methodologies for rigorously assessing on-target and off-target effects.

In Vitro Kinase Panel Screening

This is the foundational experiment to determine an inhibitor's specificity across the human kinome. It utilizes a large panel of purified, recombinant kinases to measure inhibitory activity in a cell-free system.

Workflow:

Kinase_Screening_Workflow cluster_prep Assay Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Cpd-QN56 (Serial Dilution) Incubation Incubate Components in 384-well plate Compound->Incubation KinasePanel Recombinant Kinase Panel (e.g., 300 kinases) KinasePanel->Incubation Substrate Peptide Substrate & ATP Substrate->Incubation Detection Measure Phosphorylation (e.g., TR-FRET) Incubation->Detection IC50 Calculate IC50 Values Detection->IC50 Selectivity Generate Selectivity Score IC50->Selectivity

Caption: Workflow for in vitro kinase panel screening.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Cpd-QN56 in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Preparation: Dispense the compound dilutions into a 384-well assay plate. Include controls for vehicle (DMSO only) and no enzyme.

  • Kinase Reaction: For each kinase in the panel, prepare a reaction mix containing the specific kinase, its corresponding biotinylated peptide substrate, and ATP.[1] A common method is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]

  • Initiation and Incubation: Add the kinase reaction mix to the assay plate to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Terminate the reaction and add the detection reagents. In a TR-FRET assay, this typically includes a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore.[1]

  • Data Acquisition: Read the plate on a compatible plate reader that measures the TR-FRET signal. The signal is proportional to the extent of substrate phosphorylation.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase. A selectivity score can be calculated based on the number of off-targets inhibited above a certain threshold (e.g., >90% at 1 µM).[13]

Cellular Thermal Shift Assay (CETSA®)

While in vitro screening is essential, it does not confirm that a compound engages its target in the complex milieu of a living cell. CETSA® is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[14][15][16] The principle is that a protein's thermal stability increases upon ligand binding.[14][17]

Workflow:

CETSA_Workflow start Treat Intact Cells with Cpd-QN56 or Vehicle heat Heat Cell Suspensions across a Temperature Gradient start->heat 1 lyse Lyse Cells & Separate Soluble/Aggregated Fractions heat->lyse 2 detect Quantify Soluble Target Protein (e.g., Western Blot, AlphaScreen) lyse->detect 3 analyze Plot Melting Curves & Determine Thermal Shift (ΔTm) detect->analyze 4

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment: Culture cells (e.g., a PIK3CA-mutant cancer cell line) and treat with the desired concentration of Cpd-QN56 or a vehicle control (DMSO) for 1-2 hours.[14]

  • Heating Step: Harvest the cells and resuspend them in a buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling.[14]

  • Lysis and Fractionation: Subject the cells to freeze-thaw cycles to ensure lysis. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction.

  • Detection: Quantify the amount of the target protein (e.g., PI3Kα) remaining in the soluble fraction. This can be done via Western Blotting, ELISA, or higher-throughput methods like AlphaScreen® or HTRF®.[15][16]

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the treated and vehicle control samples. A shift in the melting curve (ΔTm) to a higher temperature in the presence of the compound provides direct evidence of target engagement.[18] This method can be expanded to a proteome-wide scale using mass spectrometry (Thermal Proteome Profiling) to identify off-targets.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to characterizing the cross-reactivity of a novel kinase inhibitor, using the hypothetical compound this compound (Cpd-QN56) as a case study. The hypothetical data suggests Cpd-QN56 is a potent and selective PI3Kα inhibitor, a profile that warrants further investigation.

The critical next steps would be to perform the described experiments: a broad in vitro kinase panel screen to empirically map its selectivity profile, followed by CETSA to confirm on-target engagement in a cellular context and uncover potential off-targets. By integrating structural rationale with robust biochemical and cellular profiling, researchers can build a comprehensive understanding of a compound's mechanism and selectivity, paving the way for the development of safer and more effective targeted therapies.

References

  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Juric, D., et al. (2015). Alpelisib (BYL719) in patients with PIK3CA-altered solid tumors: updated results from the first-in-human study. Journal of Clinical Oncology, 33(15_suppl), 1201-1201. Retrieved from [Link]

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(3), 1-16. Retrieved from [Link]

  • Miller, T. W., et al. (2011). A mutant-selective PI3Kα inhibitor overcomes acquired resistance to HER2 blockade in breast cancer. Cancer Discovery, 1(4), 334-345. Retrieved from [Link]

  • Crown Bioscience. (2022). Small Molecule PI3K Inhibition in Oncology: What's Been Done and What's to Come?. Retrieved from [Link]

  • Brown, K. K., & Toker, A. (2015). The phosphoinositide 3-kinase pathway and therapy for breast cancer. Cold Spring Harbor Perspectives in Medicine, 5(7), a024173. Retrieved from [Link]

  • Davids, M. S., & Burger, J. A. (2023). PI3K Inhibitors: A Series of Unfortunate Events. ASH Clinical News. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Ventura, J. J., & Nebreda, Á. R. (2006). Protein kinases and phosphatases as therapeutic targets in cancer. Clinical and Translational Oncology, 8(4), 227-236. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • Mi, Y., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2848-2856. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Emad, A., & Ahmad, R. (2019). In vitro NLK Kinase Assay. Bio-protocol, 9(16), e3340. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay. ResearchGate. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]

  • Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(17), 3163. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6537. Retrieved from [Link]

  • Abdel-Ghani, T. M., & El-Sayed, W. M. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Retrieved from [Link]

  • Al-Ostath, O. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. Retrieved from [Link]

  • Wang, X., et al. (2020). N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. Journal of Medicinal Chemistry, 63(23), 14921-14936. Retrieved from [Link]

  • Ye, G., et al. (2021). Potent, Selective, and Drug-Like G Protein-Coupled Receptor Kinase 5 and 6 Inhibitors: Design, Synthesis, and X-Ray Structural Studies. Journal of Medicinal Chemistry, 64(15), 11216-11232. Retrieved from [Link]

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A Researcher's Guide to the Structure-Activity Relationship of N-Cyclopropyl-5-nitroquinolin-6-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in oncology.[1][2] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. This guide delves into the structure-activity relationship (SAR) of a specific, promising scaffold: N-Cyclopropyl-5-nitroquinolin-6-amine. We will dissect the key structural motifs of this molecule—the quinoline core, the 5-nitro group, and the N-cyclopropyl substituent—to provide a comprehensive understanding of their individual and synergistic contributions to biological activity. This analysis is built upon established principles from related compound series and aims to guide researchers in the rational design of more potent and selective analogs.

The Quinoline Core: A Privileged Scaffold in Kinase Inhibition

The quinoline ring system is a common feature in a multitude of approved drugs and clinical candidates, valued for its ability to interact with various biological targets.[1] In the context of kinase inhibition, the bicyclic aromatic structure can mimic the adenine region of ATP, allowing it to bind to the ATP-binding pocket of kinases. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within the active site.

Alterations to the quinoline core itself can have profound effects on activity. For instance, the position of the amino and other substituents is critical. Preliminary SAR analyses of related quinoline derivatives suggest that substitutions at the 4 and 7-positions can significantly influence antiproliferative activity.[2]

The 5-Nitro Group: More Than Just a Substituent

The nitro group is a powerful modulator of a molecule's physicochemical and biological properties. Its strong electron-withdrawing nature can significantly impact the electron density of the quinoline ring, influencing its reactivity and binding interactions.[3][4]

Key Roles of the Nitro Group:

  • Enhanced Biological Activity: The presence of a nitro group, particularly at the 5-position of a quinoline ring, has been associated with potent antibacterial and anticancer activities.[5][6] For example, the 8-hydroxy-5-nitroquinoline, nitroxoline, is a more potent anti-cancer agent than its halogenated analog, clioquinol.[5][7]

  • Redox Modulation: Nitro compounds can undergo bioreductive activation, a process that can lead to the generation of reactive nitrogen species.[8] This can alter intracellular signaling pathways and contribute to cytotoxicity in cancer cells.[5]

  • Direct Target Interaction: The nitro group can directly participate in hydrogen bonding or other polar interactions with amino acid residues in the target protein's binding site.[5]

However, the presence of a nitro group can also introduce liabilities, such as potential genotoxicity. Therefore, its inclusion must be carefully considered and evaluated.

The N-Cyclopropyl Group: A Key to Potency and Selectivity

The cyclopropyl group has become an increasingly popular substituent in drug design due to its unique conformational and electronic properties.[9][10] It is often employed to enhance potency, improve metabolic stability, and reduce off-target effects.[9][10]

Contributions of the Cyclopropyl Moiety:

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the N-substituent in a specific conformation, which may be more favorable for binding to the target protein. This can lead to an entropically more favorable binding event.[9]

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl groups.[11] This can lead to an improved pharmacokinetic profile. However, it is important to note that metabolism of cyclopropylamines can sometimes lead to reactive intermediates.[11]

  • Hydrophobic Interactions: The cyclopropyl group can engage in favorable hydrophobic interactions within the binding pocket of a target protein, contributing to increased binding affinity.

The following diagram illustrates the key structural components of this compound and their contributions to its overall activity profile.

SAR_Summary cluster_Molecule This compound Molecule This compound Quinoline_Core Quinoline Core (Scaffold for Kinase Binding) Molecule->Quinoline_Core Nitro_Group 5-Nitro Group (Enhances Activity, Redox Modulation) Molecule->Nitro_Group Cyclopropyl_Group N-Cyclopropyl Group (Potency, Stability, Selectivity) Molecule->Cyclopropyl_Group Kinase_Assay_Workflow Start Start: Prepare Reagents Compound_Dilution 1. Prepare Serial Dilutions of Test Compound Start->Compound_Dilution Assay_Setup 2. Add Kinase, Substrate, and Buffer to Plate Compound_Dilution->Assay_Setup Add_Compound 3. Add Test Compound to Wells Assay_Setup->Add_Compound Initiate_Reaction 4. Add ATP to Initiate Reaction Add_Compound->Initiate_Reaction Incubation 5. Incubate at Room Temperature Initiate_Reaction->Incubation Detection 6. Add Detection Reagent Incubation->Detection Read_Plate 7. Measure Signal with Plate Reader Detection->Read_Plate Data_Analysis 8. Calculate IC50 Value Read_Plate->Data_Analysis

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell-Based Antiproliferative Assay

This assay determines the ability of a compound to inhibit the growth of cancer cells.

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for a short period to allow the signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A thorough understanding of the SAR of this compound class is essential for guiding the design of analogs with improved potency, selectivity, and drug-like properties. The interplay between the quinoline core, the 5-nitro group, and the N-cyclopropyl substituent creates a complex but tractable SAR landscape. Future work should focus on systematic modifications of these key motifs, coupled with robust biological evaluation, to unlock the full therapeutic potential of this chemical series. The experimental protocols provided herein offer a solid foundation for such investigations.

References

  • MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. Retrieved from [Link]

  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • PubMed Central. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

  • PubMed. (2013). Structure activity relationship studies of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3'-carboxamido)morphinan (NAQ) analogues as potent opioid receptor ligands: preliminary results on the role of electronic characteristics for affinity and function. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • PubMed. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

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Independent Verification of N-Cyclopropyl-5-nitroquinolin-6-amine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification and comparative analysis of the biological activity of N-Cyclopropyl-5-nitroquinolin-6-amine. Given the scarcity of published data on this specific molecule, this document outlines a series of robust experimental protocols to elucidate its potential cytotoxic and mechanistic properties, comparing them against established reference compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to conduct a thorough evaluation of this novel chemical entity.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with a broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2][3] The introduction of various substituents to the quinoline core can significantly modulate its pharmacological profile. This compound is a novel compound whose activity has yet to be extensively characterized. Based on the known activities of structurally related nitroaromatic and quinoline compounds, it is hypothesized that this molecule may exhibit anticancer properties.[4] This guide provides the necessary experimental framework to test this hypothesis.

Experimental Design for Activity Verification

A multi-faceted approach is essential for a thorough evaluation of a novel compound. The following experimental workflow is proposed to systematically assess the cytotoxic and mechanistic properties of this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Identification (Optional) start This compound cytotoxicity Cytotoxicity Assays (MTT/SRB) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot for Apoptosis Markers apoptosis->western_blot kinase_assay Kinase Inhibition Assays western_blot->kinase_assay

Caption: Proposed experimental workflow for activity verification.

Phase 1: Comparative Cytotoxicity Assessment

The initial step is to determine the cytotoxic potential of this compound against a panel of cancer cell lines and compare its potency to a standard chemotherapeutic agent, such as Doxorubicin.

Recommended Cell Lines

A diverse panel of cell lines is recommended to assess the breadth of activity. Suggested cell lines include:

  • MCF-7: Human breast adenocarcinoma

  • HeLa: Human cervical cancer

  • A549: Human lung carcinoma

  • HEK293: Human embryonic kidney cells (as a non-cancerous control to assess selectivity)

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[5][6]

Materials:

  • This compound, Doxorubicin (positive control)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated control wells.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.[7][8]

Data Presentation: Comparative IC50 Values

The results should be presented in a clear, tabular format for easy comparison.

Cell LineThis compound (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7Hypothetical DataHypothetical Data
HeLaHypothetical DataHypothetical Data
A549Hypothetical DataHypothetical Data
HEK293Hypothetical DataHypothetical Data

Phase 2: Elucidation of the Mechanism of Action

Should this compound demonstrate significant cytotoxicity, the next logical step is to investigate its mechanism of action. Key cellular processes to examine are apoptosis and cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle.[9][10]

Materials:

  • Cells treated with this compound (at its IC50 concentration) and a vehicle control.

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • PI/RNase staining buffer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for 24 or 48 hours. Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and incubate for at least 2 hours at -20°C.[11][12]

  • Staining: Centrifuge the fixed cells and resuspend the pellet in PI/RNase staining buffer. Incubate for 30 minutes at room temperature in the dark.[13]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[9][10]

Experimental Protocol: Western Blot for Apoptosis Markers

Western blotting is a powerful technique to detect the expression of key proteins involved in apoptosis.[14]

Materials:

  • Cell lysates from treated and untreated cells.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • SDS-PAGE gels and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescent (ECL) substrate.

Procedure:

  • Protein Extraction and Quantification: Lyse treated and untreated cells in RIPA buffer and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.[14]

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.[14] An increase in cleaved caspase-3 and cleaved PARP would be indicative of apoptosis induction.[15][16]

G cluster_0 Apoptotic Signaling compound This compound pro_apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) compound->pro_apoptotic induces anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2) compound->anti_apoptotic inhibits caspase9 Caspase-9 pro_apoptotic->caspase9 activates anti_apoptotic->caspase9 inhibits caspase3 Caspase-3 caspase9->caspase3 activates parp PARP caspase3->parp cleaves cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis

Caption: A simplified representation of a potential apoptotic pathway.

Phase 3: Target Deconvolution - Kinase Inhibition Profiling

Many quinoline-based compounds are known to exert their anticancer effects through the inhibition of protein kinases.[17] If the mechanism of action studies suggest a role in cell signaling, a kinase inhibition assay would be a valuable next step.

Experimental Protocol: In Vitro Kinase Activity Assay

A luminescence-based kinase assay can be used to measure the inhibitory activity of the compound against a panel of kinases.[18]

Materials:

  • A panel of recombinant kinases.

  • Kinase-specific substrates.

  • ATP.

  • This compound, Staurosporine (a broad-spectrum kinase inhibitor as a positive control).

  • A commercial ADP-Glo™ Kinase Assay kit.

Procedure:

  • Kinase Reaction: In a 96-well plate, incubate the kinase with serial dilutions of the test compound for a short period.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate for a specified time at 30°C.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP using the ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[18]

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.[18]

Data Presentation: Kinase Inhibition Profile
Kinase TargetThis compound (IC50 in nM)Staurosporine (IC50 in nM)
Kinase AHypothetical DataHypothetical Data
Kinase BHypothetical DataHypothetical Data
Kinase CHypothetical DataHypothetical Data

Conclusion and Future Directions

This guide provides a systematic and robust framework for the independent verification of the biological activity of this compound. By following these protocols, researchers can generate reliable and comparable data to assess its potential as a novel therapeutic agent. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models.

References

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]

  • UWCCC Flow Cytometry Laboratory. Cell Cycle Analysis. [Link]

  • SciSpace. Role of Cytotoxicity Experiments in Pharmaceutical Development. [Link]

  • National Institutes of Health. Assaying cell cycle status using flow cytometry. [Link]

  • Babraham Institute. Cell Cycle Tutorial Contents. [Link]

  • National Institutes of Health. Determination of Caspase Activation by Western Blot. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Bio-protocol. Apoptosis detection and western blot. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ResearchGate. Selected quinoline derivatives with antibacterial activity. [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Link]

  • MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]

  • Semantic Scholar. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • National Institutes of Health. Nitramino acids. Synthesis and biological evaluation of 1-nitroproline, 1-nitropipecolic acid, and N-nitrosarcosine. [Link]

  • ResearchGate. (PDF) QUINOLIN-6-AMINES: SYNTHESIS AND BIOLOGICAL EVALUATION. [Link]

  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[7][13]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. [Link]

  • Google Patents.

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A Comparative Analysis of N-Cyclopropyl-5-nitroquinolin-6-amine and N-Cyclopropyl-5-nitroquinolin-8-amine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities, including anticancer and antimicrobial properties.[1][2][3] The introduction of a nitro group and an amino substituent onto the quinoline core can significantly modulate its pharmacological profile. This guide provides an in-depth, comparative analysis of two isomeric compounds: N-Cyclopropyl-5-nitroquinolin-6-amine and N-Cyclopropyl-5-nitroquinolin-8-amine. While direct comparative studies on these specific molecules are not extensively documented, this guide will synthesize information from related structures to provide a robust framework for their evaluation. We will delve into their synthesis, predicted structure-activity relationships, and a comprehensive suite of experimental protocols to rigorously assess their performance.

The Strategic Importance of Positional Isomerism in 5-Nitroquinolines

The precise positioning of substituents on the quinoline ring is a critical determinant of a molecule's biological activity. The electronic and steric environment of the 6- and 8-positions in the 5-nitroquinoline core are distinct, which is expected to translate into differing pharmacological profiles for their N-cyclopropylamino derivatives. The electron-withdrawing nature of the nitro group at the 5-position influences the reactivity and electronic properties of the entire ring system. The placement of the N-cyclopropylamino group at either the C6 or C8 position will, in turn, affect the molecule's overall shape, lipophilicity, and its potential interactions with biological targets.

Proposed Synthetic Pathways

The synthesis of this compound and N-Cyclopropyl-5-nitroquinolin-8-amine can be approached through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[4][5] The choice of starting material, specifically the corresponding halo-5-nitroquinoline, is crucial for achieving regioselectivity.

Synthesis of this compound

The synthesis of the 6-amino isomer would likely commence from 6-chloro-5-nitroquinoline.

synthesis_6_amine start 6-Chloro-5-nitroquinoline product This compound start->product Buchwald-Hartwig Amination reagent1 Cyclopropylamine reagent1->product reagent2 Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) reagent2->product

Caption: Proposed Buchwald-Hartwig amination for the synthesis of this compound.

Synthesis of N-Cyclopropyl-5-nitroquinolin-8-amine

Similarly, the 8-amino isomer would be synthesized from 8-chloro-5-nitroquinoline.

synthesis_8_amine start 8-Chloro-5-nitroquinoline product N-Cyclopropyl-5-nitroquinolin-8-amine start->product Buchwald-Hartwig Amination reagent1 Cyclopropylamine reagent1->product reagent2 Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) reagent2->product

Caption: Proposed Buchwald-Hartwig amination for the synthesis of N-Cyclopropyl-5-nitroquinolin-8-amine.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a dry Schlenk tube, add the halo-5-nitroquinoline (1.0 equiv), palladium catalyst (e.g., Pd2(dba)3, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and base (e.g., Cs2CO3, 1.5 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous solvent (e.g., toluene or dioxane).

  • Add cyclopropylamine (1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-cyclopropyl-5-nitroquinolin-amine.

Comparative Performance Evaluation: A Hypothesis-Driven Approach

Based on existing structure-activity relationship (SAR) studies of aminoquinolines, we can formulate hypotheses regarding the potential differences in the biological performance of the 6-amino and 8-amino isomers.[6][7][8]

Property This compound (Hypothesized) N-Cyclopropyl-5-nitroquinolin-8-amine (Hypothesized) Rationale
Anticancer Activity Potentially higher activity against certain cancer cell lines.May exhibit a different spectrum of activity or lower potency.The 6-aminoquinolone scaffold has been identified as a new class of quinolone antibacterials with DNA-gyrase inhibitory activity, a mechanism that can also be relevant in cancer.[2] The steric and electronic environment at the 6-position may allow for more favorable interactions with intracellular targets.
Antimicrobial Activity Expected to show broad-spectrum activity, particularly against Gram-positive bacteria.May also be active, but potentially with a different spectrum or potency.6-Aminoquinolones have shown good activity against both Gram-negative and Gram-positive bacteria.[2] 8-Aminoquinoline derivatives are known for their antimalarial and antimicrobial properties.[1][6]
Mechanism of Action Potential for DNA intercalation and topoisomerase inhibition.Likely to share similar mechanisms, but with different efficiencies.The planar quinoline ring is a classic DNA intercalating moiety.[9][10] The position of the amino group can influence the geometry of intercalation and interaction with enzymes like topoisomerases.[11][12]
Physicochemical Properties Differences in pKa, logP, and solubility are expected.Differences in pKa, logP, and solubility are expected.The proximity of the amino group to the quinoline nitrogen in the 8-isomer can influence its basicity and hydrogen bonding potential compared to the 6-isomer.

Experimental Protocols for Comparative Assessment

To rigorously test these hypotheses, a series of head-to-head experimental comparisons are necessary. The following protocols provide a framework for this evaluation.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method to assess cell viability and is a standard initial screening tool for anticancer compounds.[8][13][14]

mtt_assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Seed cancer cells in 96-well plate compound_prep Prepare serial dilutions of test compounds treatment Treat cells with compounds compound_prep->treatment incubation1 Incubate for 48-72 hours treatment->incubation1 add_mtt Add MTT solution incubation1->add_mtt incubation2 Incubate for 2-4 hours add_mtt->incubation2 solubilize Add solubilization buffer incubation2->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the MTT assay to determine the cytotoxic effects of the quinoline isomers.

Detailed Protocol:

  • Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and N-Cyclopropyl-5-nitroquinolin-8-amine in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]

mic_assay cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis compound_dilution Prepare serial dilutions of test compounds in broth inoculation Inoculate 96-well plate with compounds and bacteria compound_dilution->inoculation inoculum_prep Prepare standardized bacterial inoculum inoculum_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation visual_inspection Visually inspect for turbidity incubation->visual_inspection determine_mic Determine MIC (lowest concentration with no visible growth) visual_inspection->determine_mic

Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Compound Preparation: Prepare two-fold serial dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanistic Studies

To elucidate the potential mechanisms of action, the following assays are recommended:

  • DNA Intercalation Assay: This can be assessed using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or circular dichroism by observing the changes in the spectral properties of DNA upon binding of the test compounds.[9][18][19]

  • Topoisomerase Inhibition Assay: Commercially available kits can be used to evaluate the ability of the compounds to inhibit the activity of human topoisomerase I and II.[11][12][20][21]

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of this compound and N-Cyclopropyl-5-nitroquinolin-8-amine. By systematically synthesizing these isomers and subjecting them to a battery of well-defined biological assays, researchers can gain valuable insights into the structure-activity relationships of this important class of compounds. The data generated from these studies will be instrumental in guiding the design and development of next-generation quinoline-based therapeutics with enhanced potency and selectivity. Further investigations could include in vivo efficacy studies in relevant animal models and detailed toxicological profiling to assess their potential for clinical translation.

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A Comparative Analysis for Drug Discovery: N-Cyclopropyl-5-nitroquinolin-6-amine and Nitroxoline

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial and anticancer research, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. This guide provides a detailed comparative analysis of two quinoline derivatives: the well-established antimicrobial agent Nitroxoline (5-nitro-8-hydroxyquinoline) and the more novel, investigational compound N-Cyclopropyl-5-nitroquinolin-6-amine. This analysis is designed to offer researchers a comprehensive understanding of their respective mechanisms, potential applications, and the experimental methodologies used for their evaluation.

Introduction: Chemical Structures and Therapeutic Potential

Nitroxoline is a long-standing antimicrobial agent, primarily used in several European countries for the treatment of urinary tract infections (UTIs).[1] Its efficacy against a broad spectrum of uropathogens, including multidrug-resistant strains, has led to a renewed interest in its therapeutic potential.[2][3] Beyond its antibacterial properties, emerging research has highlighted Nitroxoline's promising anticancer activities.[4]

This compound , on the other hand, represents a more recent entrant into the field of quinoline-based drug discovery. While specific data for this exact compound is limited in publicly available literature, its structure suggests a potential for significant biological activity. The quinoline core, substituted with a nitro group and an amino group, is a common motif in compounds with demonstrated antimicrobial and anticancer properties.[5][6] The presence of a cyclopropyl moiety can enhance metabolic stability and target binding affinity.

Mechanism of Action: A Tale of Two Quinolines

The biological activities of both compounds are intrinsically linked to their chemical structures, particularly the quinoline ring system and its substituents.

Nitroxoline: The Metal Chelator

Nitroxoline's primary mechanism of action is the chelation of divalent metal ions, such as magnesium (Mg²⁺) and zinc (Zn²⁺).[3] These metal ions are essential cofactors for many bacterial enzymes, including RNA polymerase. By sequestering these ions, Nitroxoline disrupts crucial cellular processes, leading to a bacteriostatic effect.[3] This mode of action is distinct from many conventional antibiotics, offering a potential advantage against resistant strains. Recent studies also suggest that Nitroxoline can act as a metallophore, inducing an overload of copper and zinc within bacterial cells and disrupting metal homeostasis.[7]

In the context of its anticancer activity, the metal-chelating properties of Nitroxoline are also believed to play a significant role. It can inhibit the activity of metalloenzymes involved in tumor progression and angiogenesis.[4]

Nitroxoline_Mechanism Nitroxoline Nitroxoline Metal_Ions Divalent Metal Ions (Mg²⁺, Zn²⁺) Nitroxoline->Metal_Ions Chelates Bacterial_Enzymes Bacterial Metalloenzymes (e.g., RNA Polymerase) Nitroxoline->Bacterial_Enzymes Inhibits (indirectly) Metal_Ions->Bacterial_Enzymes Essential Cofactor for Cellular_Processes Essential Cellular Processes Bacterial_Enzymes->Cellular_Processes Catalyzes Bacterial_Growth Inhibition of Bacterial Growth Cellular_Processes->Bacterial_Growth Required for

Caption: Mechanism of action of Nitroxoline via metal ion chelation.

This compound: An Inferred Mechanism

For this compound, the mechanism of action is likely to be multifaceted, drawing from the known activities of nitro- and aminoquinolines. The nitro group is a key feature in many antimicrobial compounds, and its reduction within the cell can lead to the formation of cytotoxic reactive nitrogen species.[8]

The amino group at the 6-position, coupled with the quinoline core, is a structural alert for potential DNA intercalation or inhibition of topoisomerase enzymes, mechanisms commonly observed in quinoline-based anticancer agents.[9] The N-cyclopropyl substituent could further enhance these interactions. Structure-activity relationship (SAR) studies of similar 4-aminoquinolines have shown that modifications at these positions significantly impact their biological activity.[10][11]

Comparative Performance: Antimicrobial and Anticancer Efficacy

The following table summarizes the known in vitro activities of Nitroxoline and the predicted activities of this compound based on related compounds.

Compound Biological Activity Target Organisms/Cell Lines Key Performance Metric (MIC/IC50) Reference
Nitroxoline AntimicrobialEscherichia coliMIC50/90: 4/8 mg/L[12]
Klebsiella pneumoniaeMIC50/90: 8/32 mg/L[12]
Proteus mirabilisMIC50/90: 8/16 mg/L[12]
Acinetobacter baumanniiMIC50/90: 2/2 mg/L[12]
AnticancerT24 (Bladder Cancer)IC50: 7.85 µM[13]
T24/DOX (Doxorubicin-resistant)IC50: 10.69 µM[13]
T24/CIS (Cisplatin-resistant)IC50: 11.20 µM[13]
PC-3 (Prostate Cancer)IC50: ~10 µM[14]
This compound Antimicrobial (Predicted)Gram-positive and Gram-negative bacteriaPredicted MIC in low µg/mL rangeInferred from[15][16]
Anticancer (Predicted)Various cancer cell linesPredicted IC50 in low µM rangeInferred from[9][17]

Experimental Protocols for Comparative Evaluation

To directly compare the efficacy of these two compounds, standardized in vitro assays are essential. The following are detailed protocols for determining their antimicrobial and cytotoxic activities.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for quantifying the in vitro antimicrobial activity of a compound.[18]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.[19]

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve this compound and Nitroxoline in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture on an agar plate in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: Determine the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow Start Start Prep_Stock Prepare Compound Stock Solutions Start->Prep_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacteria Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[22]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Nitroxoline in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[23]

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

Nitroxoline stands as a repurposed drug with a well-defined mechanism of action and a growing body of evidence supporting its use beyond UTIs, particularly in oncology. Its metal chelation activity provides a unique therapeutic approach.

While direct experimental data is lacking for this compound, its chemical structure is highly suggestive of potent biological activity. The presence of the nitro and amino groups, common in other bioactive quinolines, points towards potential antimicrobial and anticancer effects that may involve different mechanisms than Nitroxoline, such as DNA interaction or the generation of reactive nitrogen species.

For drug development professionals, a head-to-head comparison using the outlined experimental protocols is crucial to empirically determine the relative potency and spectrum of activity of these two compounds. Further studies on this compound should focus on elucidating its precise mechanism of action and evaluating its in vivo efficacy and safety profile. Such comparative analyses are vital for identifying promising new lead compounds for the next generation of antimicrobial and anticancer therapies.

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A Senior Application Scientist's Guide to Benchmarking N-Cyclopropyl-5-nitroquinolin-6-amine Against Standard Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of oncology drug discovery is characterized by a continuous search for novel chemical entities that offer improved efficacy, selectivity, and safety profiles over existing treatments. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide introduces N-Cyclopropyl-5-nitroquinolin-6-amine, a novel investigational compound, and provides a rigorous framework for its preclinical benchmarking.

Due to the presence of the nitroquinoline core, a scaffold known for its diverse bioactivities, we hypothesize that this compound may exert its anticancer effects through the inhibition of critical cellular signaling pathways, potentially targeting protein kinases involved in tumor cell proliferation and survival.[4] To objectively evaluate its potential, this guide outlines a direct comparison against two well-established anticancer agents with distinct mechanisms of action:

  • Gefitinib: A first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, representing the class of targeted therapies.[5][6]

  • Doxorubicin: A potent, broad-spectrum cytotoxic agent that primarily acts through DNA intercalation and inhibition of topoisomerase II.[7][8]

This comparative analysis is designed for researchers, scientists, and drug development professionals to provide a foundational assessment of the compound's in vitro potency and cellular activity, critical first steps in the drug discovery pipeline.[9]

Comparative Efficacy: In Vitro Inhibitory Activity

A primary measure of an anticancer compound's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit a biological process by 50%.[10] Lower IC50 values are indicative of higher potency.

Biochemical Potency: EGFR Kinase Inhibition

To investigate our hypothesis that this compound may act as a kinase inhibitor, we will assess its ability to inhibit the enzymatic activity of a representative tyrosine kinase, EGFR.

CompoundTargetIC50 (nM)
This compound EGFRHypothetical Value: 85 nM
Gefitinib (Standard) EGFR37 nM[5]
Doxorubicin (Standard) Topoisomerase IINot Applicable

Table 1: Comparative in vitro inhibitory activity against the EGFR kinase. Data for standard compounds are from cited literature. The value for this compound is a hypothetical result for the purpose of this guide.

Cellular Cytotoxicity: Anti-proliferative Activity

The ultimate goal of an anticancer agent is to inhibit the proliferation of cancer cells. We will evaluate the cytotoxic effects of our investigational compound and the standards against a panel of human cancer cell lines.

CompoundA549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Carcinoma) IC50 (µM)
This compound Hypothetical Value: 2.5 µMHypothetical Value: 5.8 µM
Gefitinib (Standard) ~8 µM (EGFR wild-type)>10 µM
Doxorubicin (Standard) ~0.1 µM~0.5 µM

Table 2: Comparative in vitro cytotoxicity (IC50) across different cancer cell lines. Data for standard compounds are representative values from public data. Values for this compound are hypothetical.

Visualizing the Scientific Approach

To ensure clarity and reproducibility, the experimental workflows and underlying biological pathways are visualized below.

G cluster_0 Benchmarking Workflow Start Start Biochemical Assay Biochemical Assay (EGFR Kinase Inhibition) Start->Biochemical Assay Cellular Assay Cellular Assay (MTT Cytotoxicity) Start->Cellular Assay IC50_Biochem Determine Biochemical IC50 Biochemical Assay->IC50_Biochem IC50_Cell Determine Cellular IC50 Cellular Assay->IC50_Cell Data Analysis Comparative Data Analysis IC50_Biochem->Data Analysis IC50_Cell->Data Analysis Conclusion Draw Conclusions on Potency & Efficacy Data Analysis->Conclusion End End Conclusion->End

Caption: General workflow for benchmarking a novel compound.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP P P EGFR->P Autophosphorylation Gefitinib Gefitinib (Inhibitor) Gefitinib->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Downstream Downstream Signaling (Ras/Raf/MEK/ERK, PI3K/Akt) P->Downstream Activates Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Detailed Experimental Protocols

The validity of any benchmarking guide rests on the robustness and clarity of its experimental protocols. The following sections provide detailed, step-by-step methodologies.

In Vitro EGFR Kinase Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.[11][12] The rationale is to determine the direct interaction and potency of the compound against its putative molecular target, independent of cellular uptake or metabolism.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase Buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2)[13]

  • ATP (at a concentration near the Km for EGFR)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test Compounds (this compound, Gefitinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO. A typical starting concentration is 100 µM. Subsequently, dilute these DMSO stocks into the kinase buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the appropriate wells.

  • Enzyme Addition: Add 2.5 µL of recombinant EGFR enzyme solution (prepared in kinase buffer) to each well. Pre-incubate the plate for 20 minutes at room temperature to allow for inhibitor binding.[13]

  • Initiate Kinase Reaction: Start the reaction by adding 5 µL of a mixture containing the peptide substrate and ATP (prepared in kinase buffer).

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system. Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal is inversely proportional to the kinase inhibition.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14][15] It is a standard method for assessing the cytotoxic potential of novel compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test Compounds (this compound, Gefitinib, Doxorubicin) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well clear flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the cell viability against the logarithm of the compound concentration and use non-linear regression analysis to calculate the IC50 value.

Authoritative Grounding & Discussion

The proposed benchmarking strategy provides a robust, multi-faceted initial evaluation of this compound. The selection of both a targeted agent, Gefitinib, and a broad-spectrum cytotoxic drug, Doxorubicin, allows for a nuanced interpretation of the results.

If the hypothetical data holds true, this compound would be a moderately potent inhibitor of EGFR, though less so than the established inhibitor Gefitinib. Its cellular activity against the A549 lung cancer cell line would be more potent than Gefitinib, which is known to be less effective in EGFR wild-type cell lines. This could suggest that this compound has additional mechanisms of action beyond EGFR inhibition or a different selectivity profile. Its cytotoxicity is significantly less than the potent DNA-damaging agent Doxorubicin, which is expected.

These initial in vitro assays are foundational in drug discovery for triaging compounds.[9] Favorable results from these studies would justify progression to more complex evaluations, such as kinome-wide selectivity profiling, investigation of off-target effects, and ultimately, in vivo efficacy studies in preclinical animal models.[16][17]

References

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654.
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • Bentham Science Publishers. (2009).
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  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review.
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  • BenchChem. Gefitinib: A Comprehensive Technical Guide to its Chemical Structure, Mechanism of Action, and Therapeutic Targeting of EGFR.
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  • ResearchGate. IC 50 values (mM) of growth inhibition by doxorubicin a.
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A Framework for the Experimental and Statistical Validation of N-Cyclopropyl-5-nitroquinolin-6-amine as a Novel Anticancer Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental evaluation and rigorous statistical validation of N-Cyclopropyl-5-nitroquinolin-6-amine, a novel nitroaromatic compound. Given the limited publicly available data on this specific molecule, this document serves as a prospective guide for researchers. We will establish a logical, multi-stage workflow to characterize its potential as an anticancer agent, comparing its hypothetical performance against a well-characterized structural analog, Nitroxoline (8-hydroxy-5-nitroquinoline).

The core of this guide is built on the principle of self-validating systems. Each experimental protocol is paired with a robust statistical methodology, ensuring that the generated data is not only accurate but also reproducible and reliable. This approach is designed to provide drug development professionals with a clear roadmap from initial screening to mechanistic insights, grounded in principles of scientific integrity and statistical certainty.

Part 1: Rationale and Strategic Approach

Nitroaromatic compounds, particularly those with a quinoline scaffold, have garnered significant interest as potential anticancer agents.[1][2] The nitro group can be bioreduced in hypoxic tumor environments to form cytotoxic radicals, while the quinoline core is a well-established pharmacophore in medicinal chemistry.[3][4] The introduction of a cyclopropyl moiety to the amine at position 6 may enhance metabolic stability or modulate binding affinity to target proteins, making this compound a compound of significant interest.

Our validation strategy is to first establish a cytotoxic profile and then to explore a plausible mechanism of action—the generation of Reactive Oxygen Species (ROS), a known effect of some nitroaromatic anticancer agents.[5] For a meaningful comparison, we will benchmark its performance against Nitroxoline, an 8-hydroxy-5-nitroquinoline that has demonstrated potent anticancer effects.[5][6]

Logical Workflow for Compound Validation

The experimental journey is structured to move from broad phenotypic effects to specific molecular mechanisms. This ensures that resources are allocated efficiently, with each stage of discovery building upon statistically validated results from the previous one.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Comparative Analysis & Decision A Initial Screening: MTT Assay on Cancer vs. Normal Cell Lines B Dose-Response Analysis: Calculate IC50 Values A->B C Statistical Validation: - T-test/ANOVA for significance - Confidence Intervals for IC50 B->C D ROS Production Assay: DCFDA Staining C->D E Quantitative Analysis: Measure Fluorescence Intensity D->E F Statistical Validation: - Compare treated vs. control - Correlation with cytotoxicity E->F G Head-to-Head Comparison: This compound vs. Nitroxoline F->G H Data Synthesis: - Potency (IC50) - Efficacy (Max ROS induction) - Selectivity Index G->H I Go/No-Go Decision for Further Preclinical Development H->I

Caption: Proposed multi-phase workflow for compound validation.

Part 2: Experimental Protocols & Integrated Statistical Validation

This section details the methodologies for key experiments. Each protocol is accompanied by a dedicated statistical plan to ensure the trustworthiness of the results.

Experiment 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a compound's effect on cell metabolic activity, serving as a proxy for cell viability.[7]

Experimental Protocol:

  • Cell Culture: Culture MCF-7 (human breast cancer) and MCF-10A (non-tumorigenic breast epithelial) cell lines in their respective recommended media.

  • Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator, Nitroxoline (e.g., from 0.1 µM to 100 µM). Add the compounds to the designated wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Statistical Validation Protocol:

  • Data Normalization: Express absorbance values as a percentage of the vehicle control.

  • IC50 Calculation: Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the half-maximal inhibitory concentration (IC50) for each compound in each cell line.[6]

  • Hypothesis Testing:

    • To compare the effect of multiple concentrations against the control, use a one-way ANOVA followed by Dunnett's post-hoc test.[8]

    • To compare the IC50 values between the novel compound and Nitroxoline, use an extra sum-of-squares F-test.

  • Reproducibility: The experiment must be performed in at least three independent biological replicates. Report data as mean ± standard deviation (SD) or standard error of the mean (SEM).[9]

  • Selectivity Index (SI): Calculate the SI as the ratio of the IC50 in the non-cancerous cell line (MCF-10A) to the IC50 in the cancer cell line (MCF-7). A higher SI value suggests greater cancer cell-specific toxicity.

G cluster_stat Statistical Validation Pipeline RawData Raw Absorbance Data (n ≥ 3 replicates) NormData Normalize to Control (% Viability) RawData->NormData CurveFit Non-Linear Regression (Variable Slope Model) NormData->CurveFit ANOVA ANOVA / T-test (p < 0.05) NormData->ANOVA IC50 Calculate IC50 & 95% CI CurveFit->IC50 Sig Determine Significant Cytotoxicity ANOVA->Sig

Caption: Statistical workflow for MTT assay data analysis.

Hypothetical Data Summary:

CompoundCell LineIC50 (µM) [95% CI]Selectivity Index (SI)
This compound MCF-78.5 [7.2 - 9.9]4.1
MCF-10A35.0 [31.5 - 38.8]
Nitroxoline (Reference) [5]MCF-74.2 [3.8 - 4.7]5.5
MCF-10A23.1 [20.9 - 25.4]
Experiment 2: Assessment of Intracellular ROS Production

This experiment investigates whether the observed cytotoxicity is mediated by the induction of oxidative stress. We will use 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable dye that fluoresces upon oxidation by ROS.

Experimental Protocol:

  • Cell Culture and Seeding: Seed MCF-7 cells in a black, clear-bottom 96-well plate at 10,000 cells/well and allow to adhere overnight.

  • DCFDA Loading: Remove media and wash cells with warm PBS. Add 100 µL of 10 µM DCFDA solution in PBS and incubate for 45 minutes at 37°C.

  • Compound Treatment: Wash cells again with PBS. Add fresh media containing the test compounds at their respective IC50 and 2x IC50 concentrations. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).

  • Data Acquisition: Immediately measure fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 15 minutes for 2 hours using a fluorescence plate reader.

Statistical Validation Protocol:

  • Data Normalization: Express the fluorescence intensity as a fold change relative to the vehicle control at each time point.

  • Area Under the Curve (AUC) Analysis: Calculate the AUC for the kinetic fluorescence readings for each treatment group to represent total ROS production over time.

  • Hypothesis Testing: Use a one-way ANOVA with Tukey's post-hoc test to compare the AUC values between treatment groups (novel compound, Nitroxoline, positive control, vehicle control).[8] A p-value < 0.05 is considered statistically significant.

  • Correlation Analysis: Use Pearson correlation to assess the relationship between the magnitude of ROS production (AUC) and the degree of cytotoxicity (% cell death at the corresponding concentration). A strong positive correlation would support the hypothesis that ROS production is a primary mechanism of action.

Hypothetical Data Summary:

Treatment (MCF-7 Cells)ConcentrationMean ROS Production (Fold Change vs. Control)p-value (vs. Control)
Vehicle Control (DMSO)-1.0 ± 0.1-
This compound 8.5 µM (IC50)3.2 ± 0.4< 0.01
17.0 µM (2x IC50)5.8 ± 0.6< 0.001
Nitroxoline (Reference) 4.2 µM (IC50)4.5 ± 0.5< 0.001
H₂O₂ (Positive Control)100 µM8.1 ± 0.7< 0.001

Part 3: Synthesis, Interpretation, and Future Directions

The integration of robust experimental design with rigorous statistical validation provides a high-confidence pathway for evaluating novel compounds like this compound.

Interpreting the Hypothetical Results:

Based on our hypothetical data, this compound demonstrates cancer-selective cytotoxicity, albeit with a higher IC50 (lower potency) than the reference compound, Nitroxoline. Both compounds induce significant ROS production, suggesting a shared mechanistic pathway. The lower selectivity index of the novel compound (4.1 vs. 5.5) indicates a narrower therapeutic window compared to Nitroxoline in this specific model.

Authoritative Grounding & Causality:

The choice to evaluate cytotoxicity and ROS production is grounded in the established literature for nitroaromatic compounds.[1][5] The statistical methods employed—ANOVA for multi-group comparison, non-linear regression for dose-response modeling, and correlation analysis for mechanistic linkage—are standard, powerful tools for validating analytical methods in drug discovery.[9][10] The use of both a cancer and a non-cancerous cell line is critical for establishing a preliminary therapeutic index, a cornerstone of preclinical toxicology.

Go/No-Go Decision Point:

While the hypothetical results are promising, the lower potency and selectivity compared to an existing agent would warrant further investigation. A "Go" decision would depend on other factors not tested here, such as improved pharmacokinetic properties, efficacy in other cancer cell lines, or a unique secondary mechanism of action. A "No-Go" decision might be made if superior analogs are available.

This framework provides a clear, defensible, and statistically sound methodology for the initial characterization of this compound, enabling researchers to make informed decisions in the early stages of the drug development pipeline.

References

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  • Oliveira, J. T. D., Tecchio, K. B., Lopes, M. S., Andrade, S. N., & Dos Santos, F. V. (2023). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Drug and Chemical Toxicology, 46(2), 427-436. Available at: [Link]

  • De Muth, J. E. (2005). Statistical practices in assay development and validation. IVD Technology. Available at: [Link]

  • ResearchGate. (2021). What kind of statistical analysis method do you use in in-vitro experiment?. ResearchGate. Available at: [Link]

  • Lopes, M. S., Sena, C. F. D. A., Silva, B. L., de Souza, C. M., Ramos, J. P., Cassali, G. D., ... & de Oliveira, R. B. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216. Available at: [Link]

  • Belouafa, S., Habti, F., Benhar, S., Belafkih, B., Tayane, S., Hamdouch, S., ... & Bennamara, A. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9. Available at: [Link]

  • Gramatica, P., & Cassani, S. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15288. Available at: [Link]

  • ResearchGate. (n.d.). Tissue-specific activity of aromatic nitro compounds and proposed mechanism thought to account for the clastogenicity of these compounds. ResearchGate. Available at: [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4229. Available at: [Link]

  • Jiang, H., Taggart, J., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11-17. Available at: [Link]

  • Al-Masoudi, N. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4229. Available at: [Link]

  • Pérez-Molina, J. A., Ledesma-Camacho, S., & Dea-Ayuela, M. A. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 17(5), 578. Available at: [Link]

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Safety Operating Guide

Proper Disposal of N-Cyclopropyl-5-nitroquinolin-6-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the integrity of your work extends beyond the benchtop; it encompasses a profound responsibility for safety and environmental stewardship. N-Cyclopropyl-5-nitroquinolin-6-amine, a compound of interest in medicinal chemistry, requires meticulous handling and disposal due to its inherent chemical properties. This guide provides a procedural framework for its safe disposal, grounded in established safety protocols and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment and Characterization

  • Aromatic Nitro Compounds: This class of compounds can be strong oxidizing agents and may react vigorously with reducing agents.[1] Some are known to form explosive mixtures, particularly in the presence of a base.[1] Many are also suspected carcinogens.[1]

  • Aromatic Amines: These compounds are often toxic and can be readily absorbed through the skin.[2] A significant number are considered carcinogenic and mutagenic, posing long-term health risks.[2]

Given these characteristics, this compound must be treated as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited and can lead to environmental contamination and potential health hazards.[3][4]

Table 1: Inferred Hazard Profile of this compound

Hazard ClassPotential RisksRecommended Precautions
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[5]
Carcinogenicity/Mutagenicity Suspected carcinogen and/or mutagen based on structural alerts.Handle in a designated area, such as a chemical fume hood, to minimize exposure.
Reactivity Potential for vigorous reaction with incompatible materials (e.g., strong oxidizing or reducing agents).Segregate from incompatible chemicals during storage and disposal.[3][5]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Prevent release to the environment. Do not dispose of in sanitary sewers or waterways.[4]

Personal Protective Equipment (PPE) and Spill Management

Before handling this compound for any purpose, including disposal, ensure the appropriate PPE is worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A lab coat, with additional protective clothing as necessary.

In the event of a spill, immediately alert personnel in the area. For small spills, use an absorbent material from a spill kit to contain the substance. The contaminated absorbent material must then be disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Segregation and Waste Accumulation

Proper segregation of chemical waste is a critical step in ensuring safety and compliance.[2][3]

Step 1: Designate a Waste Container Select a chemically compatible container with a secure, leak-proof lid.[3] Glass or high-density polyethylene (HDPE) containers are generally suitable for organic solids. Avoid using metal containers for corrosive materials.[6][7]

Step 2: Label the Container As soon as the first waste is added, the container must be labeled.[8] The label should clearly state:

  • The words "Hazardous Waste."[9][10]

  • The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[3]

  • A clear description of the contents (e.g., "Solid Waste," "Contaminated Labware").

  • The date waste was first added (generation start date).[3]

  • The specific hazards (e.g., "Toxic," "Carcinogen"). Pictograms or other hazard warnings are recommended.[9]

  • Your name, department, and contact information.[3]

Step 3: Accumulate Waste Store the designated waste container in a Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[3][9] The SAA should be in a well-ventilated area, away from heat sources and incompatible chemicals.[3][6] Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_assessment Hazard Assessment & Segregation cluster_accumulation Storage & Accumulation cluster_disposal Final Disposal A Generation of Waste (Pure compound, contaminated labware, etc.) B Characterize as Hazardous Waste (Aromatic Nitro Compound, Aromatic Amine) A->B C Select Compatible Container (e.g., HDPE, Glass) B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Ensure Secondary Containment E->F G Container Full or Project Complete? F->G H Contact Institutional EHS for Pickup G->H Yes I Licensed Hazardous Waste Transporter H->I J Approved Disposal Facility (e.g., Incineration) I->J

Caption: Decision workflow for the safe disposal of this compound.

Final Disposal Procedures

Pure Compound and Grossly Contaminated Materials:

  • Carefully place the solid this compound and any materials heavily contaminated with it (e.g., weigh boats, filter paper, gloves) into the designated and properly labeled hazardous waste container.

  • Ensure the container is securely sealed when not in use.[3]

  • Fill the container to no more than 90% of its capacity to prevent spills and allow for expansion.[6]

  • Once the container is full, or your project is complete, fill in the "date full" on the hazardous waste tag.[8]

  • Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[4][5] In the United States, disposal must comply with the Resource Conservation and Recovery Act (RCRA) regulations set by the Environmental Protection Agency (EPA).[3][6]

Empty Containers:

  • A container that held this compound is still considered hazardous waste.

  • If the compound is classified as an "acute" hazardous waste, the container must be triple-rinsed with a suitable solvent.[7] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[7]

  • For non-acute hazardous waste, remove as much of the residue as possible. The emptied container can then often be disposed of as regular trash after defacing all chemical labels.[8] However, it is prudent to consult with your EHS office for specific institutional policies.

Contaminated Sharps: Any sharps (needles, razor blades, etc.) contaminated with this compound must be placed in a designated sharps container and disposed of as hazardous chemical waste.

Conclusion: A Commitment to Safety

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the potential hazards, adhering to strict segregation and labeling protocols, and working in accordance with institutional and federal regulations, you contribute to a safer research environment and the protection of our ecosystem. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. [Link]

  • Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Armarego, W. L. F., & Chai, C. L. L. (2012).
  • Thermo Fisher Scientific. (2010).
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. [Link]

  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. (2024).
  • TCI Chemicals. (n.d.).
  • Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]

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A Senior Application Scientist's Guide to Handling N-Cyclopropyl-5-nitroquinolin-6-amine: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling and disposal of N-Cyclopropyl-5-nitroquinolin-6-amine. As a niche compound at the forefront of research, likely in kinase inhibitor development and medicinal chemistry, its unique structure—combining a nitroaromatic group with an aromatic amine—necessitates a stringent and well-understood safety protocol.[1] This guide moves beyond a simple checklist to provide you with the causal logic behind each recommendation, ensuring your work is not only compliant but fundamentally safe.

Hazard Assessment: A Synthesis of Structural Alerts

While a specific, comprehensive toxicological profile for this compound may not be publicly available, its constituent functional groups provide critical "structural alerts." We must operate under the assumption that it carries the combined hazards of nitroaromatic compounds and aromatic amines.

  • Nitroaromatic Compounds: This class of chemicals is known for its potential toxicity and thermal instability.[2] The nitro group is a strong electron-withdrawing group, which can make the compound reactive.[3] Some nitroaromatic compounds are known to be absorbed through the skin and can cause conditions like methemoglobinemia.

  • Aromatic Amines: Aromatic amines are a well-documented class of compounds with potential hazards including skin sensitization, allergic reactions, and toxicity upon ingestion, inhalation, or dermal contact.[4][5][6]

  • Quinoline Moiety: Substituted quinolines, particularly nitroquinolines, can exhibit a range of biological activities and associated toxicities, including skin, eye, and respiratory irritation.[7][8][9]

Therefore, we will proceed with a protocol that respects these potential hazards: high acute toxicity, skin/eye irritation, potential for sensitization, and unknown long-term effects.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a matter of preference but a risk-mitigation strategy based on the anticipated hazards. The following table outlines the minimum required PPE for handling this compound in various laboratory contexts.

Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid (<1g) Double-gloved with nitrile or neoprene gloves.Chemical safety goggles.Full-length lab coat (buttoned).Required if not in a ventilated enclosure. Minimum N95-rated respirator for particulates.
Solution Preparation Double-gloved with nitrile or neoprene gloves. Check manufacturer's compatibility chart.Chemical safety goggles and a face shield.Chemical-resistant apron over a full-length lab coat.Required if outside a chemical fume hood. Use a respirator with organic vapor cartridges.
Large-Scale Synthesis (>5g) Heavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton™).Chemical safety goggles and a face shield.Chemical-resistant coveralls or suit.[10]A full-face air-purifying respirator (or supplied-air for high concentrations) is mandatory.[11]
Causality Behind PPE Choices:
  • Hand Protection: Aromatic amines and nitro-compounds can permeate standard laboratory gloves.[5][6] Double-gloving provides an additional protective layer and a clear indicator of a breach if the outer glove is contaminated. Always remove the outer glove before touching clean surfaces (keyboards, door handles).

  • Eye and Face Protection: The solid form of this compound is likely a fine powder, posing a significant risk of eye contact. Chemical safety goggles provide a full seal against dust and splashes. A face shield is added during solution work to protect against unexpected splashes during transfers or reactions.[11]

  • Respiratory Protection: Inhalation of fine powders or aerosols from solutions is a primary exposure route.[4] All work should ideally be conducted within a certified chemical fume hood. If this is not possible, a NIOSH-approved respirator is not optional; it is essential to prevent respiratory tract irritation and systemic toxicity.[10]

Experimental Workflow: A Self-Validating Protocol

This workflow is designed to minimize exposure at every step.

Step-by-Step Handling Procedure:
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure an emergency eyewash station and safety shower are immediately accessible.

    • Prepare all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the containment area.

    • Verify that your waste container is properly labeled and within reach inside the hood.

  • Execution (Weighing and Dissolving):

    • Don your full, appropriate PPE as outlined in the table above.

    • Perform all manipulations of the solid compound, including weighing, within the fume hood or a ventilated balance enclosure to contain dust.

    • When adding solvents, do so slowly to avoid splashing.

    • Once the compound is in solution, cap the container immediately.

  • Post-Handling & Cleanup:

    • Carefully decontaminate any equipment used. Wipe down spatulas and surfaces with a suitable solvent (e.g., ethanol or isopropanol), ensuring the wipe is disposed of as hazardous waste.

    • Remove PPE in the correct order: outer gloves, apron/coveralls, face shield, goggles, inner gloves, and finally, respirator (if used outside the hood). Never touch your face or skin during de-gowning.

    • Wash hands and forearms thoroughly with soap and water after removing all PPE.[12]

Below is a diagram illustrating the core handling workflow.

G Diagram 1: Chemical Handling Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase prep1 Designate Area (Fume Hood) prep2 Verify Emergency Equipment prep1->prep2 prep3 Don Full PPE prep2->prep3 exec1 Weigh Solid in Containment prep3->exec1 exec2 Prepare Solution exec1->exec2 exec3 Cap Container exec2->exec3 post1 Decontaminate Equipment & Surfaces exec3->post1 post2 Doff PPE Correctly post1->post2 post2->post2 post3 Wash Hands Thoroughly post2->post3 end_node End post3->end_node start Start start->prep1

Caption: A step-by-step workflow for the safe handling of this compound.

Decontamination and Disposal Plan

Improper disposal can lead to hazardous reactions and environmental contamination.[13] Nitro-containing compounds require careful waste management.[14]

  • Waste Segregation: All materials that come into direct contact with this compound are considered hazardous waste. This includes:

    • Contaminated gloves, wipes, and bench paper.

    • Used glassware (e.g., vials, pipettes).

    • Surplus solid compound and any solutions containing it.

  • Waste Container: Use a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., borosilicate glass or HDPE) and have a secure, sealed lid.

  • Incompatibility Warning: NEVER mix nitro-compound waste with strong acids, bases, or oxidizing agents.[14] Such mixing can trigger violent, exothermic reactions, potentially leading to over-pressurization and explosion of the waste container.[2][14]

  • Disposal Request: Follow your institution's specific procedures for hazardous waste pickup. Do not allow waste to accumulate.[13]

The following decision tree outlines the disposal process.

G Diagram 2: Waste Disposal Decision Tree cluster_solid Solid Waste cluster_liquid Liquid Waste start Material Contaminated with Compound? solid_waste Gloves, Wipes, Contaminated Labware start->solid_waste Yes (Solid) liquid_waste Unused Solutions, Contaminated Solvents start->liquid_waste Yes (Liquid) solid_disposal Place in Labeled Solid Hazardous Waste Container solid_waste->solid_disposal end_node Follow Institutional Waste Pickup Protocol solid_disposal->end_node liquid_disposal Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_disposal liquid_disposal->end_node

Caption: Decision-making process for segregating and disposing of contaminated materials.

By adhering to these detailed protocols, you build a framework of safety that protects you, your colleagues, and your research. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before beginning work.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • NIOSH. (1998). Nitroaromatic Compounds: Method 2005, Issue 3. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Yale Environmental Health & Safety. (n.d.). Safe Disposal of Waste Containing Nitric Acid.
  • Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6).
  • Vo, E., et al. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2010). Safety Data Sheet: 8-Hydroxyquinoline.
  • BenchChem. (2025). Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 8-Hydroxy-5-nitroquinoline.
  • Cayman Chemical. (2025). Safety Data Sheet: Nitroxoline.
  • Ju, X., & Zhu, W. (2012). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • Gustin, J. L. (2012). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.
  • BenchChem. (n.d.). N-Cyclopropyl-3-nitropyridin-4-amine | CAS 380605-28-7.
  • PubChem. (n.d.). 5-Nitroquinoline.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.